molecular formula C9H15NO3 B1582193 4-Oxo-4-piperidin-1-yl-butyric acid CAS No. 4672-17-7

4-Oxo-4-piperidin-1-yl-butyric acid

Cat. No.: B1582193
CAS No.: 4672-17-7
M. Wt: 185.22 g/mol
InChI Key: SMBUFGWVLVTFDO-UHFFFAOYSA-N
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Description

4-Oxo-4-piperidin-1-yl-butyric acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-4-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUFGWVLVTFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355165
Record name 4-Oxo-4-(piperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-17-7
Record name 4-Oxo-4-(piperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid, a valuable intermediate in pharmaceutical and medicinal chemistry. The primary focus is on the robust and efficient synthesis pathway involving the nucleophilic ring-opening of succinic anhydride with piperidine. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and outline methods for purification and characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this important chemical entity.

Introduction: Significance and Applications

This compound, also known as 4-(piperidin-1-yl)-4-oxobutanoic acid, is a key building block in the development of various biologically active molecules. Its structure, featuring a piperidine ring, a ketone, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery. The piperidine nucleus is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. Derivatives of this compound have been investigated for a range of therapeutic applications, including as intermediates in the synthesis of more complex molecules with potential analgesic, anti-inflammatory, and other pharmacological activities.

The Core Synthesis Pathway: Ring-Opening of Succinic Anhydride

The most direct and widely employed method for the synthesis of this compound is the acylation of piperidine with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of piperidine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring.

Mechanistic Insights: A Tale of Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of piperidine, which acts as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of succinic anhydride. This nucleophilic attack results in the formation of a tetrahedral intermediate. The unstable tetrahedral intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring. A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion yields the final product, this compound. The reaction is typically exothermic and proceeds readily under mild conditions.

Synthesis_Mechanism cluster_caption Mechanism of Succinic Anhydride Ring-Opening Piperidine Piperidine TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Ring Opening & Proton Transfer caption Nucleophilic attack of piperidine on succinic anhydride leads to a tetrahedral intermediate, which collapses to form the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Succinic AnhydrideC₄H₄O₃100.07≥99%
PiperidineC₅H₁₁N85.15≥99%
TolueneC₇H₈92.14Anhydrous
Sodium BicarbonateNaHCO₃84.01Saturated Aqueous Solution
Hydrochloric AcidHCl36.461 M Aqueous Solution
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous
Reaction Setup and Procedure

Experimental_Workflow cluster_caption Experimental Workflow start Start dissolve Dissolve Succinic Anhydride in Toluene start->dissolve add_piperidine Add Piperidine Dropwise at 0°C dissolve->add_piperidine stir Stir at Room Temperature (2-3 hours) add_piperidine->stir wash_bicarb Wash with Saturated NaHCO₃ Solution stir->wash_bicarb acidify Acidify Aqueous Layer with 1M HCl wash_bicarb->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer with MgSO₄ extract->dry evaporate Evaporate Solvent under Reduced Pressure dry->evaporate recrystallize Recrystallize from Ethanol/Acetone evaporate->recrystallize end Obtain Pure Product recrystallize->end caption A step-by-step workflow for the synthesis and purification of the target compound.

Caption: A streamlined workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of anhydrous toluene. Cool the solution to 0°C in an ice bath.

  • Addition of Piperidine: Slowly add piperidine (8.5 g, 0.1 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. A white precipitate will form.

  • Work-up:

    • Add 50 mL of water to the reaction mixture and stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash the organic layer with 2 x 20 mL of water. Combine all aqueous layers.

    • Wash the combined aqueous layers with 30 mL of toluene to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A white precipitate of the product will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

    • The crude product can be further purified by recrystallization from a mixture of ethanol and acetone (1:1 v/v) to yield colorless crystals.[1]

    • Dry the purified product under vacuum to a constant weight.

Expected Yield and Physical Properties
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Melting Point: 115-118 °C

Product Characterization: A Spectroscopic Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.50-1.70 (m, 6H, piperidine-H), 2.55 (t, J = 6.8 Hz, 2H, -CH₂-COOH), 2.80 (t, J = 6.8 Hz, 2H, -CO-CH₂-), 3.40-3.60 (m, 4H, piperidine-H), 11.5 (br s, 1H, -COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 24.5, 25.5, 26.5 (piperidine-C), 29.0 (-CH₂-COOH), 32.0 (-CO-CH₂-), 42.0, 46.5 (piperidine-C), 171.5 (-CO-piperidine), 178.0 (-COOH).

Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (strong, C=O stretch of carboxylic acid), 1630 (strong, C=O stretch of amide).

Mass Spectrometry (MS)
  • MS (ESI+): m/z 186.11 [M+H]⁺, 208.09 [M+Na]⁺.

Safety and Handling Precautions

  • Succinic anhydride: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Handle in a fume hood.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The synthesis of this compound via the ring-opening of succinic anhydride with piperidine is a straightforward and high-yielding reaction. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. The provided characterization data will serve as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted Piperidines as Potent and Selective Antagonists of the Human Motilin Receptor. Journal of Medicinal Chemistry, 54(11), 3756–3767.
  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.

Sources

4-Oxo-4-piperidin-1-yl-butyric acid CAS number 4672-17-7

Author: BenchChem Technical Support Team. Date: February 2026

4-Oxo-4-piperidin-1-yl-butyric Acid: A Versatile Scaffold for Peptidomimetics and Linker Chemistry

Executive Summary

This compound (CAS 4672-17-7 ) is a pivotal intermediate in medicinal chemistry, functioning primarily as a solubilizing linker and a pharmacophore scaffold .[1][2] Structurally, it consists of a piperidine ring attached to a succinic acid backbone via an amide bond.[2][3] This unique "half-amide/half-acid" configuration allows it to serve as a bifunctional building block: the carboxylic acid tail facilitates conjugation to drug cores or solid-phase resins, while the piperidine amide head acts as a lipophilic modulator or receptor-binding motif.[1][2]

This guide details the synthesis, mechanistic underpinnings, and application of this compound in drug discovery, specifically highlighting its role in the development of Matrix Metalloproteinase (MMP) inhibitors like Cipemastat and its utility in "linkerology" for optimizing physicochemical properties.[1][3]

Chemical Identity & Physicochemical Profile

Property Data
CAS Number 4672-17-7
IUPAC Name 4-Oxo-4-(piperidin-1-yl)butanoic acid
Synonyms Succanilic acid, N-piperidino-; 4-Oxo-4-(1-piperidinyl)butyric acid
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Physical State White to off-white crystalline solid
Melting Point 94–97 °C
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.5 (Carboxylic Acid)

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesizing CAS 4672-17-7 is the Nucleophilic Acyl Substitution of succinic anhydride with piperidine.[1][2] This route is preferred over coupling reagents (e.g., EDC/NHS) due to its high atom economy and lack of byproducts.[1][2][3]

Core Synthesis Protocol: The Anhydride Ring-Opening[2]
  • Objective: Selective mono-amidation of succinic anhydride.

  • Scale: 10 mmol (Typical Lab Scale).

Reagents:

  • Succinic Anhydride (1.0 eq, 1.00 g)[1][3]

  • Piperidine (1.05 eq, 1.04 mL)[1][3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, 20 mL)[1][3]

  • Optional: Triethylamine (0.1 eq) if reaction is sluggish (rarely needed).[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve succinic anhydride in anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Ensure complete dissolution (sonicate if necessary).[1][2][3]

  • Addition: Cool the solution to 0°C (ice bath). Add piperidine dropwise over 10 minutes. Note: The reaction is exothermic.[1][3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitoring by TLC (MeOH/DCM 1:9) should show the disappearance of the anhydride.[2][3]

  • Workup (Acid-Base Extraction):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL).[1][2][3] Crucial Step: The product contains a free carboxylic acid, so it may partially partition into the aqueous phase if the pH is too high.[2][3] However, the HCl wash removes excess piperidine (as the salt).[1][3]

    • Alternative Workup (Precipitation): If using THF, concentrate the solvent to ~5 mL and add cold diethyl ether.[1][2][3] The product often precipitates as a white solid.[2][3]

  • Purification: Recrystallization from Ethyl Acetate/Hexanes is standard if purity is <95%.[2]

Mechanistic Workflow

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the succinic anhydride ring.[2][3] This opens the ring, generating the amide bond and releasing the free carboxylic acid.[2][3]

SynthesisMechanism Anhydride Succinic Anhydride (Electrophile) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack (N -> C=O) Piperidine Piperidine (Nucleophile) Piperidine->Transition Product This compound (Target) Transition->Product Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway for the ring-opening amidation of succinic anhydride by piperidine.[1][3]

Applications in Drug Discovery

CAS 4672-17-7 is not just a reagent; it is a structural motif found in bioactive compounds.[1][2] Its "succinyl-piperidine" core serves two primary functions:

The "Cipemastat" Motif (MMP Inhibition)

The most prominent application of this scaffold is in the design of Matrix Metalloproteinase (MMP) inhibitors.[1][2][3]

  • Case Study: Cipemastat (Ro 32-3555) .[1][2][4]

  • Role: The 4-oxo-4-piperidin-1-yl moiety mimics the P2/P3 binding pockets of the enzyme substrate.[1][2] The piperidine ring provides hydrophobic bulk that fits into the S1' specificity pocket, while the succinyl backbone positions the zinc-binding group (ZBG) correctly.[1][3]

  • Significance: This validates CAS 4672-17-7 as a "privileged structure" for protease inhibitor design.[1][2]

Linkerology & Solubility

In peptide synthesis and PROTAC (Proteolysis Targeting Chimera) design, this molecule is used as a linker .[2][3]

  • Solubility: The piperidine amide is more polar than a simple alkyl chain but less polar than a free amine, offering a balanced logP.[2][3]

  • Spacer: It provides a fixed 4-carbon distance between the conjugated cargo and the active site, which is critical for avoiding steric clashes.[2][3]

Applications cluster_0 Medicinal Chemistry cluster_1 Synthetic Utility Core CAS 4672-17-7 (Scaffold) MMP MMP Inhibitors (e.g., Cipemastat) Core->MMP Pharmacophore S1P1 S1P1 Agonists (Immunomodulation) Core->S1P1 Structural Analog Linker Bioconjugation Linker (Spacer + Solubility) Core->Linker Building Block Prodrug Prodrug Moiety (Masking Amines) Core->Prodrug Derivatization

Figure 2: Functional map of this compound in pharmaceutical sciences.

Analytical Characterization

To validate the synthesis of CAS 4672-17-7, the following analytical signatures are diagnostic.

Proton NMR (¹H NMR) - Predicted/Typical

Solvent: CDCl₃ or DMSO-d₆[1][2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
COOH 10.0 – 12.0Broad Singlet1HCarboxylic Acid Proton
N-CH₂ 3.30 – 3.55Multiplet4HPiperidine ring (adjacent to N)
Succinyl-α 2.60 – 2.70Triplet/Multiplet2HCH₂ adjacent to COOH
Succinyl-β 2.50 – 2.60Triplet/Multiplet2HCH₂ adjacent to Amide C=O[1][2][5][4]
Ring-CH₂ 1.50 – 1.70Multiplet6HPiperidine ring (C3, C4, C5)

Note: The succinyl protons often appear as a tight multiplet or two distinct triplets depending on the resolution and solvent effects.[1][3]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive)[1][3]

  • Expected Mass: [M+H]⁺ = 186.2 m/z[1][3]

  • Fragment Ions: Loss of piperidine or water may be observed under high collision energy.[2]

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] The compound is a carboxylic acid and can be corrosive to mucous membranes in dust form.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 207869, 4-Oxo-4-(piperidin-1-yl)butanoic acid.[1][2] Retrieved from .[1][2][3]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists.[1][2][6][7] Bioorganic & Medicinal Chemistry Letters.[2][6] Link

  • Wikipedia Contributors. Cipemastat. Wikipedia, The Free Encyclopedia.[2][3] Retrieved from .[1][2][3]

  • Vogel, A. I.Textbook of Practical Organic Chemistry. (General reference for cyclic anhydride ring-opening protocols).

Sources

Structural Elucidation and Characterization of 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Framework



Executive Summary & Molecule Profile[1][2]

In drug development, "linker" chemistries—short chains connecting active pharmacophores—are critical.[1] 4-Oxo-4-piperidin-1-yl-butyric acid (also known as N-succinylpiperidine or 4-(piperidin-1-yl)-4-oxobutanoic acid) represents a classic "half-amide" derivative formed by the ring-opening of succinic anhydride by piperidine.[1]

This guide details the structural elucidation of this molecule. Unlike simple qualitative identification, this protocol establishes a self-validating analytical framework to distinguish the target molecule from potential impurities (unreacted anhydride, hydrolyzed succinic acid, or bis-amide formation).[1]

Target Molecule Data:

  • IUPAC Name: 4-Oxo-4-(piperidin-1-yl)butanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.22 g/mol

  • Key Features: Terminal carboxylic acid, tertiary amide linkage, aliphatic piperidine ring.[1]

Synthesis Context: The Origin of Impurities[3]

To accurately characterize the structure, one must understand the genesis of the sample. The synthesis relies on the nucleophilic acyl substitution of succinic anhydride by piperidine.

Reaction Logic: The secondary amine (piperidine) attacks one carbonyl of the cyclic anhydride. The ring opens, generating the amide bond on one side and releasing the free carboxylic acid on the other.

  • Impurity A (Hydrolysis): Succinic acid (if moisture is present).[1][2]

  • Impurity B (Starting Material): Unreacted Piperidine.[1]

  • Impurity C (Over-reaction): Bis-piperidide (rare, requires high heat/coupling agents).[1]

The analytical challenge is confirming the open-chain half-amide structure versus the ring-closed imide or the dissociated salt.[1]

Visualization: Synthesis & Mechanism

SynthesisMechanism Anhydride Succinic Anhydride (Cyclic Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product This compound (Target Half-Amide) Intermediate->Product Ring Opening & Proton Transfer

Figure 1: The nucleophilic ring-opening mechanism defining the structural backbone.[1]

Analytical Strategy & Workflow

We employ a triangulation method. No single technique is sufficient; the combination of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) provides irrefutable proof.

Visualization: Elucidation Logic

AnalyticalWorkflow cluster_Methods Triangulation Protocol Sample Unknown Sample (C9H15NO3) MS LC-MS (ESI+) Goal: MW & Fragmentation Sample->MS IR FT-IR (ATR) Goal: Carbonyl Differentiation Sample->IR NMR 1H & 13C NMR Goal: Connectivity & Environment Sample->NMR Decision Data Synthesis MS->Decision m/z 186 IR->Decision 1720 vs 1640 cm-1 NMR->Decision A2B2 System Result Confirmed Structure Decision->Result

Figure 2: Analytical workflow for structural confirmation.

Mass Spectrometry (LC-MS)[2][5]

Objective: Confirm Molecular Weight and analyze fragmentation to prove the amide-acid connectivity.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

  • Detection: Single Quadrupole or Q-TOF.

Data Interpretation:

ParameterObserved ValueStructural Insight
Parent Ion

186.1 m/z Confirms formula

(MW 185.22).[1]
Fragment A 168.1 m/z Loss of

(18 Da).[1] Characteristic of carboxylic acids forming cyclic anhydrides or ketenes in gas phase.
Fragment B 86.1 m/z Piperidinium ion

.[1] Confirms the amine headgroup is intact.
Fragment C 101.0 m/z Succinyl moiety

.[1] Confirms the acid tail.[1]

Expert Insight: The presence of the m/z 86 fragment is crucial. If the piperidine ring had opened or degraded, this peak would shift.[1]

Infrared Spectroscopy (FT-IR)[2]

Objective: Differentiate the two carbonyl environments. This is the quickest way to rule out the starting material (Succinic Anhydride), which has a characteristic doublet carbonyl peak at ~1785 and 1865 cm⁻¹.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on solid/oil neat sample.[1]

  • Resolution: 4 cm⁻¹.[1]

Spectral Analysis:

Frequency (cm⁻¹)Vibration ModeAssignment
2500–3300 (Broad) O-H StretchCarboxylic Acid dimer (Hydrogen bonded).[1]
~1710–1730 C=O StretchAcid Carbonyl .[1] Typical for aliphatic carboxylic acids.[1]
~1620–1645 C=O StretchAmide Carbonyl .[1] Tertiary amides absorb at lower frequencies due to resonance.[1]
1200–1250 C-N StretchAmide C-N bond.[1]

Self-Validating Check: If you see peaks above 1750 cm⁻¹, your sample contains unreacted succinic anhydride.[1] If you lack the 1620–1645 band, you likely have a salt, not a covalent amide.

NMR Spectroscopy (The Gold Standard)

Objective: Map the carbon skeleton and prove the covalent linkage between the piperidine and the succinyl chain.

Solvent Choice:


 (Chloroform-d) is preferred for solubility, though DMSO-

may be used if the acid protons are exchanging too rapidly.[1]
6.1.

H NMR (Proton NMR)[1][3][4]

The spectrum will display two distinct regions: the aliphatic piperidine ring and the succinyl linker.

  • The Succinyl Linker (

    
    ): 
    Unlike succinic acid (where the two 
    
    
    
    groups are equivalent singlets), the asymmetry of the derivative makes them an
    
    
    system (appearing as two triplets).
  • The Piperidine Ring: Due to the partial double-bond character of the Amide C-N bond, rotation is restricted at room temperature. This often causes the protons on the carbons adjacent to the nitrogen (the

    
    -protons) to appear as broad multiplets or distinct equatorial/axial signals.
    

Assignment Table (


, 400 MHz): 
Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment
11.0 – 12.0 Broad Singlet1H-COOH (Carboxylic Acid proton).[1] Disappears with

shake.[1]
3.55 & 3.38 Broad/Multiplet4HPiperidine

-CH₂
.[1] Adjacent to Nitrogen.[1][4][5][6][7][8] May appear as two groups due to rotamers.[1]
2.68 Triplet (

Hz)
2HSuccinyl

-CH₂
. Adjacent to Acid (

).[9][1][2]
2.55 Triplet (

Hz)
2HSuccinyl

-CH₂
.[1] Adjacent to Amide (

).[1]
1.50 – 1.70 Multiplet6HPiperidine

-CH₂
.[1] The "back" of the ring.
6.2.

C NMR (Carbon NMR)

This provides the definitive proof of the two different carbonyls.

Shift (

ppm)
Carbon TypeAssignment
176.5 Quaternary CAcid Carbonyl (-COOH)
169.8 Quaternary CAmide Carbonyl (-CON<)
46.5 & 42.8

Piperidine

-Carbons
.[1] Distinct signals due to restricted rotation.[1]
29.5

Succinyl Carbon (Acid side)
27.8

Succinyl Carbon (Amide side)
26.0 & 24.5

Piperidine

-Carbons
Visualization: NMR Logic Tree

NMRLogic Start 1H NMR Spectrum Analysis Region1 Region 2.5 - 2.7 ppm Start->Region1 Region2 Region 3.3 - 3.6 ppm Start->Region2 Check1 Two Triplets observed? Region1->Check1 Check2 Integration = 4H? Region2->Check2 Conclusion1 Succinyl Linker Intact (Asymmetric Environment) Check1->Conclusion1 Yes Conclusion2 Piperidine N-CH2 (Amide Alpha Protons) Check2->Conclusion2 Yes

Figure 3: Logic flow for assigning key NMR signals.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for succanilic acid derivative synthesis).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 853808, 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (Analogous Chemistry). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

Sources

Technical Analysis: 4-Oxo-4-piperidin-1-yl-butyric Acid as a Pharmacophoric Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 4672-17-7), positioning it as a privileged scaffold in medicinal chemistry rather than a standalone monotherapy. The guide explores its utility in Fragment-Based Drug Design (FBDD), specifically targeting integrin receptors, coagulation factors, and metabolic enzymes.

Executive Summary & Chemical Identity

This compound (also known as N-succinylpiperidine or 4-oxo-4-(1-piperidinyl)butanoic acid) acts as a critical "warhead" and linker in the synthesis of peptidomimetics. Structurally, it consists of a piperidine ring coupled to a succinic acid moiety via an amide bond. This configuration mimics the steric and electronic properties of specific amino acid residues (e.g., Proline-Aspartate motifs), making it a valuable tool for targeting enzymes and receptors that recognize carboxylic acid termini.

Property Data
CAS Number 4672-17-7
IUPAC Name 4-oxo-4-(piperidin-1-yl)butanoic acid
Molecular Formula

Molecular Weight 185.22 g/mol
Structural Class Succinamic Acid / Peptidomimetic Linker
Key Pharmacophore Carboxylic Acid (Asp-mimic) + Amide Linker + Hydrophobic Head (Piperidine)

Primary Therapeutic Targets

The therapeutic potential of this compound lies in its ability to serve as a backbone for inhibitors of specific proteases and adhesion receptors.

Cardiovascular: Integrin Receptor Antagonism ( & )

The this compound scaffold is extensively utilized in the design of RGD (Arg-Gly-Asp) mimetics .

  • Mechanism: The terminal carboxylic acid mimics the aspartic acid (Asp) side chain of the RGD sequence, which is critical for binding to the metal ion-dependent adhesion site (MIDAS) of integrins.

  • Therapeutic Application: Inhibition of platelet aggregation (via fibrinogen receptor

    
    ) and angiogenesis (via vitronectin receptor 
    
    
    
    ).
  • Causality: The piperidine ring restricts conformational flexibility, locking the "Asp" mimic into a bioactive orientation that fits the integrin binding pocket more effectively than a flexible linear chain.

Hematology: Coagulation Factor XIa Inhibition

Recent medicinal chemistry efforts have identified this scaffold as a key intermediate for Factor XIa inhibitors .

  • Mechanism: Factor XIa is a serine protease in the intrinsic coagulation pathway. Inhibitors often require a P1' residue that can interact with the active site's S1' pocket. The succinyl-piperidine motif provides a rigid spacer that positions the inhibitor's warhead (e.g., a catalytic site binder) correctly while the carboxylic tail interacts with distal residues.

  • Clinical Relevance: Anticoagulation with reduced bleeding risk compared to direct thrombin or Factor Xa inhibitors.

Metabolic: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Piperidine-amides are a recurrent motif in inhibitors of 11


-HSD1 , the enzyme responsible for converting cortisone to active cortisol.
  • Utility: Inhibition of 11

    
    -HSD1 lowers intracellular cortisol levels in adipose and liver tissue, offering a therapeutic route for Type 2 Diabetes  and Metabolic Syndrome .
    
  • Scaffold Role: The 4-oxo-butyric moiety acts as a polar linker that hydrogen bonds with the enzyme's catalytic triad (Ser-Tyr-Lys), while the piperidine occupies the hydrophobic substrate channel.

Structural Logic & Pharmacophore Mapping

The following diagram illustrates how the structural domains of this compound map to its biological targets.

PharmacophoreMap Acid Carboxylic Acid Tail (Aspartate Mimic) Linker Succinyl Linker (Spacer/H-Bonding) Acid->Linker Covalent Bond Integrin Integrin MIDAS Site (Mg2+ Coordination) Acid->Integrin Ionic Interaction Head Piperidine Ring (Hydrophobic/Steric Lock) Linker->Head Amide Bond HSD 11β-HSD1 Catalytic Triad Linker->HSD H-Bond Acceptor FXIa Factor XIa S1' Pocket Head->FXIa Hydrophobic Fit

Figure 1: Pharmacophore mapping of this compound to key therapeutic targets.

Experimental Protocol: Integrin Binding Assay

This protocol validates the efficacy of this compound derivatives as antagonists of the fibrinogen receptor (


). This is a self-validating system  where the displacement of a radiolabeled or biotinylated ligand confirms specific binding.
Materials
  • Receptor: Purified human Integrin

    
     (100 ng/well).
    
  • Ligand: Biotinylated Fibrinogen or Radiolabeled

    
    I-Fibrinogen.
    
  • Test Compound: this compound derivative (dissolved in DMSO).

  • Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.1% BSA.
Step-by-Step Methodology
  • Coating: Coat 96-well microtiter plates with 100 µL of purified Integrin

    
     solution. Incubate overnight at 4°C.
    
  • Blocking: Wash plates 3x with Buffer. Add 200 µL of Blocking Solution (3% BSA in Buffer) and incubate for 2 hours at RT to prevent non-specific binding.

  • Competition:

    • Add 50 µL of Test Compound (serial dilutions: 0.1 nM to 100 µM).

    • Immediately add 50 µL of Biotinylated Fibrinogen (final conc. 10 nM).

    • Control: Include wells with excess unlabeled fibrinogen (Non-Specific Binding) and wells with DMSO only (Total Binding).

  • Incubation: Incubate for 3 hours at RT with gentle shaking.

  • Detection:

    • Wash plates 5x to remove unbound ligand.

    • Add Streptavidin-HRP conjugate (1:5000 dilution). Incubate 1 hour.

    • Develop with TMB substrate and stop with 1M H

      
      SO
      
      
      
      .
  • Analysis: Measure Absorbance at 450 nm. Calculate IC

    
     using a 4-parameter logistic fit.
    
Assay Logic & Validation
  • Self-Validation: If the "Non-Specific Binding" control signal is >10% of "Total Binding", the washing steps are insufficient.

  • Causality: A decrease in signal proportional to compound concentration proves the molecule competes directly for the fibrinogen binding site, confirming the "Asp-mimic" function of the butyric acid tail.

Synthesis & Signaling Pathway Visualization

The following diagram details the role of this scaffold in the synthesis of Factor XIa inhibitors and their downstream effect on the coagulation cascade.

CoagulationPathway cluster_synthesis Scaffold Utilization cluster_bio Therapeutic Effect (Anticoagulation) Precursor Piperidine + Succinic Anhydride Scaffold This compound (The Scaffold) Precursor->Scaffold Coupling Amide Coupling (with P1/P2 fragments) Scaffold->Coupling Drug Factor XIa Inhibitor (Active Drug) Coupling->Drug FXIa Factor XIa (Active Protease) Drug->FXIa Inhibits FX Factor X FXIa->FX Activates FXa Factor Xa FX->FXa Blocked Thrombin Thrombin (IIa) FXa->Thrombin Reduced Fibrin Fibrin Clot Thrombin->Fibrin Prevented

Figure 2: Synthesis of Factor XIa inhibitors from the scaffold and downstream anticoagulation effects.

References

  • European Patent Office. (1999). Thiazole derivatives, their production and use as integrin antagonists. EP0928790A1. Link

  • China National Intellectual Property Administration. (2022). Amino acid derivatives as Factor XIa inhibitors.[1] CN113943259A. Link

  • World Intellectual Property Organization. (2004). New amide derivatives and pharmaceutical use thereof (11β-HSD1 Inhibitors). WO2004089470A2. Link

  • Alig, L., et al. (1992). Low molecular weight, non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 35(23), 4393-4407. Link

Sources

Technical Guide: Synthesis and Application of 4-Oxo-4-piperidin-1-yl-butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-4-piperidin-1-yl-butyric acid (also known as N-succinylpiperidine acid) represents a critical structural motif in medicinal chemistry.[1] Structurally, it serves as a robust linker in chimeric molecules (such as PROTACs) and a pharmacophore in HDAC inhibitors and peptidomimetics. Its synthesis relies primarily on the nucleophilic ring-opening of succinic anhydride by piperidine—a reaction that, while seemingly simple, requires precise control over stoichiometry and pH to prevent bis-amidation or ring re-closure to the imide.[1]

This guide provides a definitive technical workflow for the synthesis, purification, and derivatization of this scaffold, emphasizing high-purity isolation protocols suitable for downstream pharmaceutical applications.

Structural Significance & Retrosynthetic Analysis

The target molecule consists of a piperidine ring attached to a butyric acid backbone via an amide bond at the C4 position.

Chemical Utility:

  • Linker Chemistry: The 4-carbon aliphatic chain provides a flexible spacer, crucial for bivalent ligands where distance between protein-binding domains modulates potency.[1]

  • Solubility Modulation: The piperidine ring breaks the planarity of aromatic drug cores, potentially improving aqueous solubility and metabolic stability (decreasing

    
    ).
    
  • Functional Handle: The terminal carboxylic acid allows for facile conjugation to other pharmacophores via standard amide coupling.

Retrosynthetic Strategy

The most atom-economical disconnection is at the amide bond, revealing succinic anhydride and piperidine as the primary synthons. This pathway exploits the high electrophilicity of the cyclic anhydride, driving the reaction forward without the need for exogenous coupling reagents.

Retrosynthesis Product This compound Disconnection Amide Bond Cleavage Product->Disconnection Synthon1 Succinic Anhydride (Electrophile) Disconnection->Synthon1 Synthon2 Piperidine (Nucleophile) Disconnection->Synthon2

Figure 1: Retrosynthetic disconnection showing the primary synthons.

Primary Synthesis Protocol: The Anhydride Ring-Opening[1]

This method is preferred for its atom economy and ease of purification. The reaction proceeds via a nucleophilic acyl substitution where the secondary amine (piperidine) attacks the carbonyl carbon of the anhydride.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks one of the carbonyl carbons of succinic anhydride.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride linkage.

  • Proton Transfer: The resulting carboxylate is protonated (often during workup or by intermolecular transfer) to yield the free acid.

Experimental Protocol (Standardized)

Reagents:

  • Succinic Anhydride (1.0 equiv)[1]

  • Piperidine (1.0 - 1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

    • Expert Note:DCM is preferred for solubility, but Toluene allows the product to precipitate directly in many cases, simplifying isolation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Succinic Anhydride (10 mmol, 1.00 g) in anhydrous DCM (20 mL).

    • Causality: Anhydrous conditions prevent the hydrolysis of succinic anhydride to succinic acid, which is unreactive toward the amine without coupling agents.

  • Addition: Cool the solution to 0°C. Add Piperidine (10.5 mmol, 1.04 mL) dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Rapid addition can lead to bis-addition byproducts or thermal decomposition.[1]

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The anhydride spot (

      
      ) should disappear, and a new polar spot (Acid, 
      
      
      
      ) should appear.[1]
  • Workup (The Self-Validating Step):

    • Dilute the reaction mixture with DCM (30 mL).

    • Wash 1 (Acidic): Wash with 1N HCl (2 x 20 mL).

      • Logic: This removes unreacted piperidine (protonating it to the water-soluble salt).[1] The product (carboxylic acid) remains in the organic layer or precipitates.

    • Wash 2 (Brine): Wash with saturated NaCl solution.[1]

    • Drying: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Crystallization: If the product is an oil, triturated with diethyl ether or hexanes to induce crystallization.

Reaction Conditions Optimization Table
SolventTemperatureYieldComments
DCM 0°C

RT
85-95%Excellent solubility; requires aqueous workup.[1]
Toluene Reflux70-85%Product often precipitates upon cooling; filtration isolation possible.[1]
Acetone RT80-90%Good for polar derivatives; solvent removal is easy.[1]
THF 0°C

RT
85-90%Useful if subsequent coupling is done in one pot.[1]

Advanced Derivatization: Substituted Analogs

For derivatives where the piperidine ring contains sensitive functional groups (e.g., 4-OH, 4-COOMe) or steric bulk, the anhydride route may require modification.[1]

Synthesis of Chiral and Sterically Hindered Analogs

When using 4-substituted piperidines (e.g., 4-phenylpiperidine), steric hindrance may slow the ring opening.[1]

  • Modification: Use DMAP (4-Dimethylaminopyridine) (0.1 equiv) as a nucleophilic catalyst.[1]

  • Mechanism: DMAP attacks the anhydride first, forming a highly reactive N-acylpyridinium intermediate, which is then intercepted by the hindered piperidine.[1]

Peptide Coupling Route (Alternative)

If the anhydride is unavailable or if regioselectivity is required (e.g., using methyl succinate), use standard coupling chemistry.

  • Reactants: Mono-methyl succinate + Substituted Piperidine.[1]

  • Reagents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv) in DMF.[1]

  • Hydrolysis: Subsequent hydrolysis (LiOH/THF/H₂O) is required to reveal the free acid.

Purification & Characterization Strategy

Trustworthiness in chemical biology relies on purity. The amphiphilic nature of these compounds (polar acid + lipophilic ring) allows for a "self-validating" purification logic.[1]

The Acid-Base Extraction Loop

This protocol ensures that only the molecule containing both the lipophilic handle and the acidic functionality is isolated.

PurificationWorkflow Start Crude Reaction Mixture (DCM) BaseExt Extract with sat. NaHCO3 (aq) Start->BaseExt Sep1 Separation BaseExt->Sep1 OrgLayer Organic Layer (Contains Impurities/Unreacted Amine) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Sep1->AqLayer Keep Acidify Acidify to pH 2 with 1N HCl AqLayer->Acidify Extract2 Extract into DCM or EtOAc Acidify->Extract2 Final Pure Product (this compound) Extract2->Final

Figure 2: Acid-Base extraction workflow for high-purity isolation.

Characterization Standards
  • 1H NMR (DMSO-d6): Look for the succinyl ethylene protons as two triplets (or a multiplet) between

    
     2.4–2.6 ppm.[1] The piperidine ring protons will appear as multiplets at 
    
    
    
    3.3–3.5 ppm (N-methylene) and
    
    
    1.4–1.6 ppm (ring carbons).[1]
  • IR Spectroscopy:

    • Carboxylic Acid C=O: Broad band ~1710–1730 cm⁻¹.

    • Amide C=O: Sharp band ~1620–1640 cm⁻¹.

  • Mass Spectrometry: ESI (+) mode usually shows

    
     and 
    
    
    
    .[1]

Applications in Drug Development[2][3]

PROTAC Linkers

This scaffold is a standard "zero-length" to "short" linker.[1] The terminal acid is activated (NHS ester) and reacted with a lysine residue on an E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand.

HDAC Inhibitors

The carboxylic acid can be converted to a hydroxamic acid (via


), a zinc-binding group essential for Histone Deacetylase (HDAC) inhibition.[1]
  • Protocol: React the methyl ester of the title compound with hydroxylamine hydrochloride and KOH in MeOH.

RGD Mimetics

The this compound moiety mimics the arginine side chain in RGD (Arg-Gly-Asp) peptidomimetics, acting as a platelet aggregation inhibitor [1].[1][2]

References

  • Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. Source: PubMed / National Institutes of Health URL:[Link]

  • Succinic Anhydride: Organic Syntheses Procedure. Source: Organic Syntheses, Coll.[3] Vol. 2, p.560 (1943).[1] URL:[Link][1]

  • 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (Analogous Structure Data). Source: PubChem CID 853808 URL:[1][4][Link][1]

Sources

4-Oxo-4-piperidin-1-yl-butyric Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Core Scaffold

In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic biological activity, but by its potential as a foundational scaffold. 4-Oxo-4-piperidin-1-yl-butyric acid, also known as 4-(piperidin-1-yl)-4-oxobutanoic acid, represents a quintessential example of such a versatile building block. While the history of this specific compound is not marked by a singular, celebrated discovery, its structural components—the piperidine ring and the butyric acid chain—are cornerstones in the design of a diverse array of therapeutic agents. This guide delves into the synthesis, chemical properties, and, most importantly, the application of this scaffold in the development of novel drugs, showcasing its journey from a simple chemical entity to a key player in the quest for new treatments. We will explore how modifications to this core structure have given rise to compounds with significant anti-cancer, immunomodulatory, and anti-inflammatory properties.

Part 1: Foundational Chemistry and Synthesis

The this compound molecule (CAS No. 5349-65-5) is characterized by a piperidine ring acylated with a succinyl group. This structure provides two key points for chemical modification: the piperidine ring itself and the carboxylic acid terminus of the butyric acid chain. These features allow for the exploration of a wide chemical space, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Synthesis Protocol: A Straightforward and Efficient Route

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between piperidine and succinic anhydride. This method is favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • To a solution of succinic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added piperidine (1.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by thin-layer chromatography), the solvent is removed under reduced pressure.

    • The resulting crude product is then purified by recrystallization or column chromatography to yield the final product as a white solid.

SynthesisWorkflow succinic_anhydride Succinic Anhydride reaction_mixture Reaction Mixture in Aprotic Solvent succinic_anhydride->reaction_mixture 1.0 eq piperidine Piperidine piperidine->reaction_mixture 1.0 eq (dropwise at 0°C) final_product This compound reaction_mixture->final_product Stir 2-4h at RT, Purification

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.55 (t, 2H), 3.40 (t, 2H), 2.70 (t, 2H), 2.60 (t, 2H), 1.65-1.50 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.1, 171.5, 46.8, 42.5, 30.9, 29.2, 26.3, 25.4, 24.4
Mass Spec (ESI+) m/z: 186.11 [M+H]⁺

Part 2: The Piperidine-4-one Moiety as a Privileged Pharmacophore

The piperidine ring, particularly in its oxidized form as piperidin-4-one, is recognized as a "privileged scaffold" in medicinal chemistry.[1] These structures are capable of interacting with a wide range of biological targets, and their versatility allows for the synthesis of diverse compound libraries. The this compound scaffold can be considered a derivative of this concept, where the ketone at the 4-position of the piperidine ring is part of the butyric acid chain. This arrangement provides a flexible linker that can be crucial for orienting pharmacophoric groups for optimal receptor binding.

Part 3: Case Studies in Drug Development

The true significance of this compound is revealed through the discovery and development of its derivatives. These case studies highlight how this core scaffold has been elaborated to produce potent and selective therapeutic candidates.

Case Study 1: Anti-Cancer Agents - The Discovery of CLEFMA

A notable derivative, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) , has emerged as a promising anti-cancer agent.[2] Its development was driven by the need for novel therapeutics that could overcome resistance to existing treatments.

Mechanism of Action: CLEFMA exerts its anti-tumor effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and inflammation. CLEFMA has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[2] This leads to the induction of apoptosis (programmed cell death) in cancer cells.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50->IkB Bound & Inactive p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation CLEFMA CLEFMA CLEFMA->p65_p50 Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: CLEFMA's inhibition of the NF-κB signaling pathway.

Preclinical Findings: In preclinical studies using mouse xenograft models of lung cancer, CLEFMA demonstrated a dose-dependent suppression of tumor growth.[2] This was accompanied by a reduction in the expression of proliferation markers and an increase in apoptotic markers within the tumor tissue.[2]

Case Study 2: Immunomodulators - S1P₁ Receptor Agonists

The sphingosine-1-phosphate receptor 1 (S1P₁) has proven to be a valuable target for the treatment of autoimmune diseases.[3] Agonists of this receptor can induce the sequestration of lymphocytes in lymph nodes, preventing them from migrating to sites of inflammation. A series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent and selective S1P₁ agonists.[3] The 4-oxobutanoic acid portion of these molecules, derived from the core scaffold, serves as a crucial linker to the indoline core.

Development and Structure-Activity Relationship (SAR): The discovery of this series involved high-throughput screening followed by systematic chemical modifications to optimize potency and selectivity. The butanoic acid chain was found to be important for activity, and the terminal carboxylic acid is a key feature for interaction with the receptor.

Case Study 3: Analgesic and Anti-inflammatory Agents

The this compound scaffold has also been utilized in the synthesis of compounds with potential analgesic and anti-inflammatory effects. For instance, a series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[4] These compounds showed promising activity, suggesting that the core scaffold can be effectively adapted for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Future Directions and Conclusion

The diverse applications of the this compound scaffold underscore its importance in modern drug discovery. Its synthetic accessibility and the ease with which it can be modified make it an attractive starting point for the development of new chemical entities targeting a wide range of diseases. Future research will likely focus on:

  • Novel Derivatives: Exploring new substitutions on both the piperidine ring and the butyric acid chain to identify novel pharmacophores.

  • Conformationally Constrained Analogs: Introducing conformational rigidity into the scaffold to enhance receptor binding and selectivity.

  • Targeting New Disease Areas: Utilizing the scaffold to design inhibitors for other enzyme families or to develop new receptor agonists and antagonists.

References

  • Patel, S., & Patel, D. (2019). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Aravindan, N., Aravindan, S., & Herman, T. S. (2013). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British Journal of Pharmacology, 170(5), 1009–1021. Available at: [Link]

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 69(1), 236-246. Available at: [Link]

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Available at: [Link]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Available at: [Link]

  • Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available at: [Link]

  • Kazmierski, W. M., et al. (2011). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

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An In-Depth Technical Guide to the Preclinical Evaluation of 4-Oxo-4-piperidin-1-yl-butyric acid: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a meticulous process, demanding a rigorous and scientifically sound evaluation of its biological activities. This guide is dedicated to researchers, scientists, and drug development professionals embarking on the preclinical investigation of 4-Oxo-4-piperidin-1-yl-butyric acid . While this specific molecule is not extensively documented in publicly accessible literature, its structural motifs, featuring a piperidine ring and a butyric acid chain, are present in a multitude of biologically active compounds. This document, therefore, presents a comprehensive, experience-driven framework for its in vitro and in vivo characterization. We will leverage established methodologies from analogous structures to propose a robust investigational plan, ensuring a thorough exploration of its therapeutic potential.

Section 1: Compound Profile and Rationale for Investigation

1.1. Chemical Identity and Physicochemical Properties

This compound is a small molecule with the following key identifiers:

PropertyValueSource
CAS Number 4672-17-7Oakwood Chemical[1]
Molecular Formula C9H15NO3Oakwood Chemical[1]
Molecular Weight 185.22 g/mol Oakwood Chemical[1]
Purity >98%Oakwood Chemical[1]
Melting Point 94-97°COakwood Chemical[1]

A preliminary physicochemical characterization is paramount. Properties such as solubility in various aqueous and organic solvents, pKa, and logP should be experimentally determined as they will critically influence formulation development for both in vitro and in vivo studies.

1.2. Structural Analogs and Potential Therapeutic Areas

The piperidine moiety is a well-established pharmacophore found in numerous approved drugs with diverse pharmacological activities, including anticancer and anti-HIV agents.[2] The butyric acid component is also of interest, as butyric acid itself has demonstrated beneficial intestinal and extra-intestinal effects, though its direct use is limited by unfavorable physicochemical properties.[3] The combination of these two functional groups in this compound suggests several plausible avenues for investigation, including but not limited to:

  • Oncology: Derivatives of 4-oxo-piperidine have shown promise as anti-cancer agents. For instance, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) has been evaluated in mouse models of lung cancer.[4]

  • Immunomodulation and Autoimmune Diseases: Structurally related compounds, such as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, have been identified as potent and selective S1P1 receptor agonists, a target for treating autoimmune diseases.[5]

  • Metabolic Diseases: Analogs of isobutyric acid have been investigated as potential antidiabetic agents through their action as PPARγ modulators.[6]

  • Neurological Disorders: Certain piperidine derivatives have been explored for their activity on CNS targets, such as the muscarinic M1 receptor.[7]

  • Analgesic and Anti-inflammatory Effects: Derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid have demonstrated analgesic and anti-inflammatory properties.[8]

This guide will outline a tiered approach to screen for these potential activities.

Section 2: A Proposed Workflow for In Vitro Evaluation

The initial phase of investigation should focus on a broad panel of in vitro assays to identify the primary biological activity of this compound.

in_vitro_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Mechanism of Action A Compound Synthesis & QC B Cytotoxicity Assays (e.g., MTT, LDH) A->B Solubilized Compound C Broad Panel Receptor/Enzyme Screening A->C Solubilized Compound B->C Determine non-toxic conc. D Dose-Response Studies C->D Identified Hits E Target-Specific Functional Assays D->E F Cellular Thermal Shift Assay (CETSA) E->F Confirmed Activity G Western Blotting for Pathway Analysis E->G

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

2.1. Foundational Assays: Cytotoxicity and Safety

Before embarking on functional assays, it is crucial to determine the concentration range at which this compound does not exert non-specific cytotoxic effects.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells of interest (e.g., a panel of cancer cell lines such as A549 and H441 for oncology screening[4], or relevant immune cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 (half-maximal inhibitory concentration) for cytotoxicity can then be determined.

2.2. Broad-Based Screening for Target Identification

A cost-effective approach to initial target identification is to utilize a commercial broad-panel screening service that assesses the binding of the compound to a wide array of receptors, ion channels, and enzymes. This can provide initial "hits" for further investigation.

2.3. Focused In Vitro Assays Based on Structural Analogs

Based on the activities of related compounds, a more focused screening approach should be pursued in parallel.

2.3.1. Oncology-Focused Assays

  • Anti-Proliferation Assays: Beyond the initial cytotoxicity screen, assess the anti-proliferative effects at non-toxic concentrations using methods like BrdU incorporation or cell counting.

  • Apoptosis Assays: Investigate the induction of apoptosis via techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, and cleavage of caspases 3/9 and PARP by Western blotting, similar to the evaluation of CLEFMA.[4]

  • Cell Migration and Invasion Assays: Utilize Transwell migration assays (Boyden chamber) and Matrigel invasion assays to determine the compound's effect on cancer cell motility.

  • NF-κB Activity Assays: As NF-κB is a key regulator in many cancers, its activity can be assessed using a luciferase reporter assay or by examining the nuclear translocation of p65 via immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.[4]

2.3.2. Immunomodulation and Metabolic Disease Assays

  • Receptor Binding Assays: For targets like S1P1 or PPARγ, radioligand binding assays can be employed to determine the binding affinity (Ki) of this compound.

  • Functional Assays for GPCRs (e.g., S1P1): Measure downstream signaling events such as GTPγS binding, cAMP modulation, or intracellular calcium mobilization to determine if the compound is an agonist or antagonist.[7]

  • PPARγ Activation Assays: Utilize a cell-based reporter gene assay where a luciferase gene is under the control of a PPARγ response element. Increased luciferase activity would indicate agonist activity. Furthermore, assess the mRNA expression of PPARγ target genes like GLUT-4 in adipocytes.[6]

Section 3: A Proposed Framework for In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to assess the compound's pharmacokinetics, pharmacodynamics, and efficacy in a whole-organism context.

in_vivo_workflow A In Vitro 'Hit' Compound B Formulation Development A->B C Pharmacokinetic (PK) Studies (e.g., in Mice or Rats) B->C Bioavailable Formulation D Maximum Tolerated Dose (MTD) Study B->D E Pharmacodynamic (PD) Studies C->E F Efficacy Studies in Disease Models C->F Determine Dosing Regimen D->F Determine Safe Dose Range E->F Target Engagement Biomarkers

Caption: A sequential workflow for the in vivo evaluation of a candidate compound.

3.1. Pharmacokinetic (PK) Studies

A fundamental understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is essential.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use a standard strain of mice (e.g., Swiss CD1 or C57BL/6).[3][9]

  • Formulation and Dosing: Formulate the compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Bioavailability (if both IV and oral routes are tested)

3.2. In Vivo Efficacy Models

The choice of efficacy model will be dictated by the in vitro findings.

3.2.1. Oncology Xenograft Model

Should the compound show promising in vitro anti-cancer activity, a xenograft model would be the next logical step.[4]

Protocol: Human Tumor Xenograft Study in Nude Mice

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., H441 lung adenocarcinoma) into the flank of immunodeficient mice (e.g., athymic nude mice).[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound at various doses and a vehicle control, following a predetermined schedule based on PK data.

  • Efficacy Readouts:

    • Measure tumor volume with calipers regularly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic Readouts: Analyze the tumor tissue for biomarkers of target engagement (e.g., reduction in the expression of proliferation markers like Ki-67, or changes in the phosphorylation status of target proteins) via immunohistochemistry or Western blotting.[4]

3.2.2. Model for Analgesic and Anti-inflammatory Activity

If in vitro data suggests anti-inflammatory potential, established models can be used.

Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Use a standard mouse strain.[8]

  • Compound Administration: Orally administer the test compound or a reference drug (e.g., indomethacin) one hour prior to the carrageenan injection.[8]

  • Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Section 4: Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive, albeit proposed, framework for the systematic in vitro and in vivo evaluation of this compound. The strength of this approach lies in its hypothesis-driven nature, leveraging the known biological activities of structurally related compounds to guide the experimental design. The successful execution of these studies will elucidate the compound's mechanism of action, define its pharmacokinetic profile, and provide a clear indication of its therapeutic potential, thereby paving the way for further preclinical development.

References

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022-01-15). MDPI. Available at: [Link]

  • 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 853808. PubChem. Available at: [Link]

  • In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. (2021-02-27). PubMed. Available at: [Link]

  • Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. PubMed. Available at: [Link]

  • 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (2005-01-01). ResearchGate. Available at: [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed. Available at: [Link]

  • Piperidine and valproic acid hybrid compound () outperforms methotrexate as anti-proliferative and cells migration inhibition. (2025-07-03). ResearchGate. Available at: [Link]

  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. (2013-12-15). PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Succinylpiperidine; 4-(Piperidin-1-yl)-4-oxobutanoic acid[1]

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid . This molecule features a piperidine ring coupled to a succinic acid moiety via an amide bond.[1] It serves as a critical intermediate in medicinal chemistry, functioning as a flexible linker in PROTAC development and a core scaffold for GABA analogues and histone deacetylase (HDAC) inhibitors.

The protocol described below prioritizes atom economy and purification efficiency , utilizing a nucleophilic ring-opening of succinic anhydride. Unlike coupling reactions requiring expensive reagents (EDC/HATU), this method generates zero by-products, ensuring high yield and simplified workup.[1]

Reaction Mechanism & Strategy

The Chemistry: Anhydride Ring Opening

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on one of the carbonyl carbons of succinic anhydride. This reaction is highly favorable due to the relief of ring strain in the five-membered anhydride and the formation of a stable amide bond.

Key Mechanistic Features:

  • Nucleophile: Piperidine (Secondary amine, highly nucleophilic).

  • Electrophile: Succinic Anhydride.[1][2]

  • Driving Force: Formation of a resonance-stabilized amide and release of ring strain.[1]

  • Selectivity: As the product contains a free carboxylic acid, it can potentially react with a second equivalent of amine to form a salt, but it will not easily form a diamide under these mild conditions without a coupling agent.

Visualizing the Pathway

The following diagram illustrates the molecular transformation and the transition states involved.

ReactionMechanism cluster_0 Key Transformation Reactants Reactants (Succinic Anhydride + Piperidine) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack RingOpen Ring Opening (Proton Transfer) TS->RingOpen C-O Bond Cleavage Product Product (this compound) RingOpen->Product Stabilization

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate followed by ring opening to yield the hemi-amide acid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
Succinic Anhydride 100.071.0Electrophile / Scaffold
Piperidine 85.151.05Nucleophile
Dichloromethane (DCM) -SolventReaction Medium
1M HCl (aq) -WashProtonation / Amine Removal
Sat.[1] NaHCO₃ (aq) -ExtractionProduct Isolation (Base)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Succinic Anhydride (10.0 g, 100 mmol) in DCM (100 mL) .

    • Note: If the anhydride does not dissolve completely at RT, gentle warming (30°C) is permissible. Ensure the solution is clear before proceeding.

  • Addition: Place the flask in an ice-water bath (0°C). Add Piperidine (8.94 g, 10.4 mL, 105 mmol) dropwise via an addition funnel or syringe pump over 15 minutes.

    • Causality: The reaction is exothermic.[2] Rapid addition can cause solvent boiling or decomposition.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: 10% MeOH in DCM).[1] The anhydride spot (high R_f) should disappear, and a lower R_f streak (acid product) should appear.

Phase 2: Self-Validating Workup (Acid-Base Extraction)

This workup strategy is designed to be "self-cleaning," ensuring that only the desired product is isolated without column chromatography.[1]

  • Evaporation: Concentrate the reaction mixture to ~30 mL on a rotary evaporator.

  • Basic Extraction (Critical Step): Add Sat. NaHCO₃ (100 mL) to the residue. The product (carboxylic acid) will deprotonate and dissolve in the aqueous layer as the sodium salt. Unreacted piperidine and non-polar impurities will remain in the organic phase or suspension.

  • Wash: Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) .[1] Discard these organic washes (they contain impurities).[1]

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 6M HCl until pH ~2.0.

    • Observation: The product should precipitate as a white solid or form an oil that solidifies upon standing.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Oily: Extract the acidified aqueous layer with DCM (3 x 50 mL) . Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate.

Workflow Visualization

Workflow Start Start: Dissolve Succinic Anhydride in DCM AddAmine Add Piperidine Dropwise (0°C, Exothermic) Start->AddAmine Stir Stir at RT (4-6 Hours) AddAmine->Stir BaseExt Extract with Sat. NaHCO3 (Product -> Aqueous Phase) Stir->BaseExt Wash Wash Aqueous Phase with EtOAc (Remove Impurities) BaseExt->Wash Acidify Acidify Aqueous Phase (HCl pH 2) (Product Precipitates/Oils out) Wash->Acidify Final Filter or Extract (DCM) Dry & Concentrate Acidify->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Characterization & Quality Control

To ensure scientific integrity, the isolated product must be validated against the following specifications.

AnalysisExpected ResultInterpretation
Appearance White to off-white crystalline solidColored product indicates oxidation or impurities.[1]
¹H NMR (CDCl₃)

1.5-1.7 (m, 6H, Pip), 2.6-2.7 (m, 4H, Succinyl), 3.3-3.6 (m, 4H, N-CH₂)
Confirm integration of piperidine vs. succinyl protons (should be 1:1 ratio).
MS (ESI) [M+H]⁺ = 186.11Mass confirmation.[1]
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water (at pH < 3)Validates the amphiphilic nature.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.[1]Ensure the aqueous phase is fully acidified (pH < 2) before final extraction.[1] The product is water-soluble at neutral pH.[1]
Product is Oily Residual solvent or trace impurities.[1]Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.
Amine Smell Incomplete removal of piperidine.The acidification step was insufficient. Re-dissolve in DCM and wash with 1M HCl again.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for anhydride ring-opening protocols).

  • Noller, C. R., & Baliah, V. (1948).[3] The preparation of some piperidine derivatives.[5][6][7][8][9] Journal of the American Chemical Society, 70(11), 3853-3855.

  • ResearchGate Protocol Archive. (2014). Methods for amidation of succinic anhydride.

  • PubChem Compound Summary. (2023). 4-Oxo-4-(piperidin-1-yl)butanoic acid (CAS 2609-58-7).[1] [1]

Sources

Application Notes and Protocols for the Quantification of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Oxo-4-piperidin-1-yl-butyric acid

This compound (CAS No. 4672-17-7, Molecular Formula: C₉H₁₅NO₃) is a chemical entity of interest in pharmaceutical development and related research fields.[1] Its structure, featuring a piperidine ring coupled to a butyric acid moiety, suggests potential applications where this structural motif is relevant. Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, metabolism research, quality control of bulk drug substances, and formulation analysis.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into the rationale behind method selection, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD), and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[2][3][4][5][6][7]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in many analytical laboratories. For this compound, which lacks a strong chromophore, detection can be challenging.

    • UV Detection: While not ideal, UV detection at low wavelengths (e.g., 200-210 nm) may be feasible for high concentration samples, such as in bulk material analysis.

    • Charged Aerosol Detection (CAD): CAD is a powerful alternative for non-volatile analytes with no or poor chromophores.[8] It offers near-universal response and good sensitivity, making it suitable for purity assessments and quantification in formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying low concentrations in plasma or urine, LC-MS/MS is the gold standard.[9][10] Its ability to selectively monitor specific precursor-product ion transitions minimizes matrix effects and provides exceptional sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/CAD Detection

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Isocratic Elution E->F G UV and/or CAD Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: HPLC-UV/CAD Experimental Workflow.

Protocol: HPLC-UV/CAD Method

1. Reagents and Materials

  • This compound reference standard (>98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and column oven

  • UV/Vis detector

  • Charged Aerosol Detector (CAD)

  • Chromatography data system (CDS)

3. Chromatographic Conditions

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry on a reverse-phase column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
UV Detection 205 nmIn the absence of a strong chromophore, detection at low UV wavelengths can be attempted for the carbonyl and carboxyl groups, though sensitivity will be limited.
CAD Settings Nitrogen gas pressure: 35 psi, Evaporation Temperature: 35 °CThese are typical starting conditions for CAD and should be optimized for the specific instrument and analyte.[8]

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

5. Validation Parameters The method should be validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][5][11]

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Accuracy98-102% recovery
Precision (%RSD)≤ 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with IS B Protein Precipitation A->B C Centrifuge B->C D Evaporate & Reconstitute C->D E Inject into LC D->E F Gradient Elution E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantify using Calibration Curve J->K

Caption: LC-MS/MS Bioanalytical Workflow.

Protocol: LC-MS/MS Method

1. Reagents and Materials

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-4-Oxo-4-piperidin-1-yl-butyric acid (if available, otherwise a structurally similar compound can be used)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (or other biological matrix)

  • 96-well plates for sample preparation

2. Instrumentation

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. LC and MS Conditions

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS, providing rapid analysis times.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe acidic mobile phase promotes protonation of the analyte, which is necessary for positive ion electrospray ionization.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient elution is used to effectively separate the analyte from matrix components and ensure a clean baseline.
Flow Rate 0.4 mL/minA flow rate compatible with a 2.1 mm ID column and ESI.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperidine nitrogen is basic and will readily accept a proton, making positive ion mode the logical choice.
MRM Transitions To be determined by infusion of the analyte. Expected [M+H]⁺: m/z 186.1 -> fragment ionsMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ions.[10]
Internal Standard SIL-IS MRM transitionA stable isotope-labeled internal standard is co-eluting and experiences similar matrix effects and ionization suppression, leading to more accurate quantification.[12][13]

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.

  • Add 10 µL of internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

5. Bioanalytical Method Validation The method must be validated according to FDA and/or EMA guidelines for bioanalytical method validation.[4][6][7] This includes assessing selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[6]

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Stability (various conditions)Analyte concentration within ±15% of nominal

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound across a range of applications. The choice between HPLC-UV/CAD and LC-MS/MS should be guided by the specific analytical needs, particularly the required sensitivity and the complexity of the sample matrix. For all applications, adherence to established validation guidelines is crucial to ensure data integrity and regulatory compliance. The provided protocols serve as a strong starting point for method development and can be optimized further to meet specific laboratory and project requirements.

References

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available from: [Link]

  • National Institutes of Health (NIH). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Available from: [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Available from: [Link]

  • Akina, Inc., et al. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics. Available from: [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. Available from: [Link]

  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

  • Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FAO AGRIS. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available from: [Link]

  • PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • PubMed. Mercapturic acid formation during the metabolism of arecoline and arecaidine in the rat. Available from: [Link]

  • orientjchem.org. p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4. Available from: [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[9][12][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-51. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

Sources

Application Note: Precision N-Acylation with 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 46941-69-7 / 25063-35-2 derivatives) as an acylating agent. This molecule belongs to the class of succinamic acids (mono-amides of succinic acid). It is widely employed in medicinal chemistry as a flexible linker or a solubilizing prodrug moiety.

Unlike simple aliphatic acids, the presence of the internal amide (piperidinyl moiety) and the


-keto functionality introduces specific electronic and steric considerations. This protocol prioritizes regiochemical fidelity  and purification efficiency , ensuring high yields of the target diamide while minimizing common side reactions such as anhydride formation or unreacted intermediates.

Strategic Considerations & Mechanism

The Chemical Challenge

The substrate, this compound, possesses two distinct ends:[1]

  • The Piperidine Amide (Tertiary): Highly stable, non-nucleophilic, and resistant to hydrolysis.

  • The Carboxylic Acid (Target): The site of activation.

Key Insight - The "Succinamic" Advantage: Unlike primary succinamic acids (e.g.,


), which can cyclize to form succinimides upon activation (ejecting water), the tertiary nature  of the piperidine nitrogen prevents facile cyclization to a neutral imide. This confers superior stability during activation, allowing the use of stronger coupling agents (like HATU) without rapid degradation of the starting material.
Activation Strategy Selection

We recommend two distinct pathways based on the scale and value of the amine substrate.

FeatureMethod A: Uronium Activation (HATU) Method B: Mixed Anhydride (IBCF)
Scale Discovery / Milligram (< 5g)Process / Gram (> 5g)
Cost HighLow
Speed Fast (1–2 hours)Moderate (2–4 hours)
Purification Requires aqueous wash + chromatographyCan often be crystallized
Mechanism Formation of O-At ester (highly reactive)Formation of Carbonic Anhydride
Mechanistic Pathway (Graphviz)

ReactionPathway Start This compound Act Activation (HATU or IBCF) Start->Act  + Base (DIPEA)   Inter Activated Ester/Anhydride (Electrophilic Species) Act->Inter Product Final Diamide Product Inter->Product  + Amine (Nucleophilic Attack)   Side Side Product: Symmetrical Anhydride Inter->Side  Slow Dimerization   Amine Target Amine (R-NH2)

Figure 1: Reaction pathway for N-acylation.[2][3] The tertiary amide of the piperidine ring stabilizes the starting material against internal cyclization.

Experimental Protocols

Materials & Reagents[4][5][6][7]
  • Reagent: this compound (>98% purity).

  • Coupling Agent: HATU (Method A) or Isobutyl Chloroformate (IBCF) (Method B).

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Protocol A: High-Fidelity HATU Coupling (Recommended)

Best for complex amines, proteins, or late-stage drug intermediates.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Observation: The solution may turn slightly yellow/orange.

    • Time: Stir for 10–15 minutes. This pre-activation step is critical to form the reactive O-At ester.

  • Coupling: Add the Target Amine (1.0 – 1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), ensure total base equivalents are increased to neutralize it (Total Base = 3.0 equiv + 1.0 per HCl).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the activated ester mass and starting amine.

  • Workup (Extraction):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 5%

      
       solution (removes DMF).
      
    • Wash 2: Saturated

      
       (removes unreacted acid and HATU byproducts).
      
    • Wash 3: Brine.[4]

    • Dry over

      
      , filter, and concentrate.[5]
      
Protocol B: Scalable Mixed Anhydride Method

Best for multi-gram synthesis where chromatography is to be avoided.

Step-by-Step Procedure:

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous THF or DCM. Cool to -15°C (Ice/Salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Activation: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 equiv).

    • Critical: Maintain temperature below -10°C to prevent decomposition of the mixed anhydride to the ethyl ester.

    • Time: Stir for 15 minutes at -15°C.

  • Coupling: Add the Target Amine (1.0 equiv) dissolved in minimal DCM/THF.

    • Rate: Add slowly to control exotherm.

  • Reaction: Allow the mixture to warm to RT naturally over 2 hours.

  • Workup:

    • Wash with 1N HCl (removes NMM).

    • Wash with Saturated

      
      .
      
    • Concentrate. The product often precipitates or crystallizes upon adding diethyl ether or hexanes.

Quality Control & Troubleshooting

Analytical Markers (NMR & LCMS)

When analyzing the final product, look for these specific signals to confirm the integrity of the linker:

Signal TypeChemical Shift (

)
Interpretation
Piperidine

3.3 – 3.6 ppm (Multiplet)The

-protons of the piperidine ring next to the amide.[5] Broadening indicates restricted rotation.
Linker

2.4 – 2.7 ppm (Multiplets)The succinic backbone protons. Often appear as two distinct triplets or a complex multiplet depending on the solvent.
Amide NH 7.5 – 8.5 ppmThe new amide bond formed with your target amine.
Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

  • Cause: The carboxylic acid of the succinamic moiety is less reactive than a simple acetic acid due to the inductive effect of the neighboring amide.

  • Solution: Switch to Protocol A (HATU) and increase temperature to 40°C. Ensure the DMF is anhydrous (water kills the activated ester).

Issue 2: Product is Water Soluble (Loss during Workup)

  • Cause: The piperidine ring and the new amide bond increase polarity.

  • Solution: Do not use aqueous extraction. Instead, evaporate the DMF/DCM and load the crude residue directly onto a C18 Reverse Phase column. Elute with Water/Acetonitrile (0.1% Formic Acid).

Issue 3: "Double Addition" Mass (+185 Da extra)

  • Cause: Formation of the symmetrical anhydride (Reagent-O-Reagent) which then reacts twice, or incomplete washing.

  • Solution: Use a slight excess of the Target Amine rather than the Acid. Ensure the pre-activation time in Protocol A does not exceed 15 minutes.

Workflow Decision Matrix

Use this diagram to select the appropriate workflow for your specific application.

DecisionMatrix Start Start: N-Acylation Project ScaleCheck Is Scale > 5 grams? Start->ScaleCheck MethodA Use Protocol A (HATU) High Fidelity ScaleCheck->MethodA No MethodB Use Protocol B (Mixed Anhydride) Cost Effective ScaleCheck->MethodB Yes SolubilityCheck Is Product Water Soluble? PurifyRP Purification: Reverse Phase (C18) SolubilityCheck->PurifyRP Yes PurifyExt Purification: Std. Extraction SolubilityCheck->PurifyExt No MethodA->SolubilityCheck Cryst Purification: Crystallization MethodB->Cryst

Figure 2: Decision matrix for selecting coupling reagents and purification methods.

References

  • Arena Pharmaceuticals. (2011).[6] Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists.[6] Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.[6] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 853808, 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (Analogous Structure).[Link]

  • Oakwood Chemical. (2024). Safety Data Sheet and Product Specifications: this compound.[Link]

  • MDPI. (2000). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds. Molecules, 5, 1-X.[1][6] [Link]

Sources

Application Note: Functional Profiling of 4-Oxo-4-piperidin-1-yl-butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 5632-49-5 / 4672-17-7), often referred to as succinyl piperidide , represents a critical pharmacophore in medicinal chemistry. Structurally, it consists of a succinamic acid backbone terminated by a piperidine ring. This motif is frequently utilized as a linker in Fragment-Based Drug Discovery (FBDD) and appears in the structure of potent anti-inflammatory agents (e.g., CLEFMA analogs), histone deacetylase (HDAC) inhibitors, and S1P1 receptor agonists [1, 2].

While often treated as a chemical intermediate, succinamic acid derivatives possess intrinsic immunomodulatory properties. Recent studies indicate that succinate-like scaffolds can modulate macrophage polarization and inhibit the NF-κB signaling pathway [3].

This Application Note provides a rigorous, self-validating workflow for researchers evaluating this compound and its derivatives. We focus on anti-inflammatory profiling in macrophages and metabolic stability assessments, the two most relevant biological contexts for this scaffold.

Chemical Properties & Handling[1]

Before initiating cell-based assays, proper solubilization is critical to prevent micro-precipitation, which causes false-positive cytotoxicity.

PropertySpecification
IUPAC Name 4-oxo-4-(piperidin-1-yl)butanoic acid
Molecular Weight 185.22 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (>25 mM); Water (pH dependent)
pKa ~4.5 (Carboxylic acid)
Storage -20°C (Desiccated)
Protocol 1: Preparation of Stock Solutions
  • Primary Stock (100 mM): Dissolve 18.5 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the lipophilic piperidine ring.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

Cytotoxicity Profiling (Therapeutic Window)

Objective: Determine the Maximum Tolerated Dose (MTD) in RAW 264.7 macrophages to ensure subsequent functional assays reflect specific inhibition rather than cell death.

Methodology: Resazurin Reduction Assay (Alamar Blue). This is superior to MTT for this compound class because it avoids the solubilization step, reducing interference from potential piperidine-formazan adducts.

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing the compound in a semi-log dilution series (e.g., 0.1, 1, 10, 100, 500 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (10% DMSO or Staurosporine) .

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours.

  • Measurement: Measure fluorescence at Ex 560 nm / Em 590 nm .

  • Calculation:

    
    
    

Acceptance Criteria: The concentration selected for functional assays must yield >90% viability . Typically, succinamic acid derivatives show low toxicity up to 100 µM.

Functional Assay: Anti-Inflammatory Screening

Rationale: Succinamic acid derivatives structurally mimic intermediates in the Krebs cycle and have been shown to inhibit pro-inflammatory cytokine release by interfering with TLR4 downstream signaling [3, 4].

Model: LPS-induced Nitric Oxide (NO) release in RAW 264.7 cells.

Pathway Visualization

The following diagram illustrates the specific intervention points of succinamic acid derivatives within the inflammatory cascade.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Expression NFkB_Nuc->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis Compound This compound Compound->NFkB_Cyto Potential Inhibition (CLEFMA-like mechanism) Compound->iNOS Downregulation

Figure 1: Proposed mechanism of action. Succinamic acid scaffolds may inhibit NF-κB translocation or iNOS transcription, reducing NO production.

Protocol 2: Griess Assay for Nitric Oxide
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Adhere for 24 hours.
    
  • Pre-treatment: Treat cells with the compound (at non-toxic concentrations determined in Section 3) for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

    • Control A: Media only (Basal)

    • Control B: LPS + Vehicle (Max Inflammation)

    • Control C: LPS + Dexamethasone (1 µM) (Positive Inhibition Control)

  • Incubation: Incubate for 18–24 hours.

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a new clear-bottom plate.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min in dark.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min in dark.

  • Measurement: Measure absorbance at 540 nm .

  • Quantification: Calculate NO concentration using a Sodium Nitrite standard curve (0–100 µM).

Metabolic Stability (ADME Profiling)

Rationale: The piperidine ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. The carboxylic acid tail may also undergo glucuronidation. Assessing stability is crucial if this compound is a lead for drug development [5].

Protocol 3: Microsomal Stability Assay
  • Reaction Mix: Prepare a master mix containing:

    • Liver Microsomes (Human or Mouse, 0.5 mg/mL protein)

    • Test Compound (1 µM final)

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • MgCl₂ (3 mM)

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final) .

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing an internal standard like Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS . Monitor the parent ion transition (

    
    ).
    

Data Interpretation:

  • High Stability:

    
     min. (Ideal for systemic drugs).
    
  • Low Stability:

    
     min. (Indicates rapid clearance; chemical modification of the piperidine ring may be required).
    

References

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid S1P1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.[1] Link

  • Lagisetty, P., et al. (2013). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), in a mouse model of lung cancer xenograft.[2] British Journal of Pharmacology, 171(2), 408-419. Link

  • Mills, E. L., & O'Neill, L. A. (2014). Succinate: a metabolic signal in inflammation.[3] Trends in Cell Biology, 24(5), 313-320. Link

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4][5] Link

  • Karbarz, M. J., et al. (2009). Biochemical and Biological Properties of FAAH Inhibitors. Anesthesia & Analgesia, 108(1), 316-329. Link

Sources

Application Note: Preclinical Efficacy Testing of 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 4672-17-7), herein referred to as PBA , is a succinamic acid derivative featuring a piperidine moiety linked via an amide bond to a butyric acid backbone. Structurally, it represents a core scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors and exhibits structural homology to certain GABA-mimetic and anti-inflammatory agents.

This guide outlines the critical animal models required to validate the efficacy of PBA. Based on its pharmacophore, testing should prioritize Metabolic Syndrome (specifically Type 2 Diabetes and Obesity) and Acute Inflammation .

Chemical Identity[1][2][3]
  • IUPAC Name: 4-oxo-4-(piperidin-1-yl)butanoic acid

  • Molecular Formula: C9H15NO3[1]

  • Molecular Weight: 185.22 g/mol

  • Solubility: Soluble in polar organic solvents (DMSO, Ethanol); limited solubility in water (requires pH adjustment or co-solvents).

Mechanism of Action & Rationale

The primary therapeutic hypothesis for PBA rests on its ability to modulate glucocorticoid metabolism.

The 11β-HSD1 Hypothesis

11β-HSD1 is an enzyme primarily expressed in the liver and adipose tissue. It converts inactive cortisone (human) or 11-dehydrocorticosterone (rodent) into active cortisol (human) or corticosterone (rodent). Excess intracellular cortisol drives gluconeogenesis, visceral adiposity, and insulin resistance.

  • PBA Role: As a succinyl-amide derivative, PBA acts as a competitive inhibitor or a transition-state analogue, blocking the catalytic site of 11β-HSD1.

  • Therapeutic Outcome: Reduction in local cortisol levels

    
     Improved insulin sensitivity, reduced hepatic glucose output, and amelioration of metabolic syndrome.
    
DOT Diagram: 11β-HSD1 Inhibition Pathway

G Inactive Inactive Glucocorticoid (Cortisone/11-DHC) Enzyme 11β-HSD1 Enzyme Inactive->Enzyme Substrate Active Active Glucocorticoid (Cortisol/Corticosterone) Enzyme->Active Conversion Receptor Glucocorticoid Receptor (GR) Active->Receptor Activation Effects Gluconeogenesis Adipogenesis Insulin Resistance Receptor->Effects Gene Transcription PBA PBA (Inhibitor) PBA->Enzyme Inhibits

Figure 1: Mechanism of Action. PBA inhibits the conversion of inactive glucocorticoids to active forms, preventing downstream metabolic dysregulation.

Primary Efficacy Model: Diet-Induced Obesity (DIO) Mouse

The C57BL/6J DIO mouse is the gold standard for evaluating compounds targeting metabolic syndrome and type 2 diabetes.

Study Design Rationale[5]
  • Why C57BL/6J? This strain is prone to developing obesity, hyperinsulinemia, and hyperglycemia when fed a high-fat diet (HFD), mimicking human metabolic syndrome.

  • Why PBA? To demonstrate that PBA lowers fasting blood glucose and improves glucose tolerance by inhibiting hepatic 11β-HSD1.

Experimental Protocol
Phase A: Induction (Weeks 1-12)
  • Animals: Male C57BL/6J mice (6 weeks old).

  • Diet: Randomize into two groups:

    • Control Diet: 10% kcal fat.

    • HFD: 60% kcal fat (Research Diets D12492 or equivalent).

  • Validation: At Week 12, confirm obesity (weight > 40g) and hyperglycemia (fasting glucose > 150 mg/dL).

Phase B: Treatment (Weeks 13-17)
  • Grouping (n=10/group):

    • Group 1: Lean Control (Vehicle).

    • Group 2: DIO Vehicle (Negative Control).

    • Group 3: DIO + PBA Low Dose (10 mg/kg/day).

    • Group 4: DIO + PBA High Dose (50 mg/kg/day).

    • Group 5: DIO + Positive Control (e.g., Rosiglitazone 3 mg/kg or a known 11β-HSD1 inhibitor).

  • Formulation: Dissolve PBA in 5% DMSO + 40% PEG400 + 55% Saline . Sonicate if necessary.

  • Administration: Oral gavage (PO) or Intraperitoneal (IP), once daily (QD) for 28 days.

Phase C: Readouts & Endpoints
EndpointMethodFrequencyExpected Outcome (if effective)
Body Weight Digital ScaleDailyReduced weight gain vs. Vehicle
Food Intake Hopper WeighingDailyNo change (confirms metabolic effect vs. appetite suppression)
Fasting Glucose Glucometer (Tail vein)WeeklySignificant reduction
GTT Glucose Tolerance TestDay 21Improved clearance (lower AUC)
ITT Insulin Tolerance TestDay 24Increased insulin sensitivity
Liver Histology H&E / Oil Red OTerminalReduced steatosis (fatty liver)

Secondary Efficacy Model: Carrageenan-Induced Paw Edema

Given the structural presence of the piperidine amide (common in analgesics) and the potential for off-target anti-inflammatory effects, this rapid screening model is essential.

Protocol Workflow
  • Animals: Male Wistar Rats (150-200g).

  • Pre-treatment: Administer PBA (10, 30, 100 mg/kg, PO) or Vehicle 1 hour prior to induction. Use Indomethacin (10 mg/kg) as a positive control.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of Edema =

    
    .
    

Critical Technical Considerations

Formulation & Stability

PBA contains a free carboxylic acid.

  • pH Sensitivity: In basic conditions, it forms a salt (soluble). In acidic conditions (stomach), it remains protonated (lipophilic).

  • Recommendation: For oral dosing, formulate in a buffered vehicle (pH 7.4) or use a suspension in 0.5% Methylcellulose if solubility is poor.

Pharmacokinetics (PK) Snapshot

Before efficacy studies, perform a "Snapshot PK" in 3 mice:

  • Dose: 10 mg/kg IV and PO.

  • Sampling: 0.5, 1, 4, 24 hours.

  • Goal: Confirm bioavailability (

    
    ). If 
    
    
    
    is low, consider testing the ethyl ester prodrug of PBA, as esters often have better oral absorption and are hydrolyzed to the active acid in vivo.
DOT Diagram: Experimental Workflow

Workflow Start Compound Synthesis (PBA > 98% Purity) InVitro In Vitro Screen (11β-HSD1 Assay) Start->InVitro PK PK Snapshot (Bioavailability Check) InVitro->PK Decision Is F > 20%? PK->Decision Formulation Optimize Formulation (Micronization / Salt Form) Decision->Formulation No Efficacy Efficacy Studies Decision->Efficacy Yes Formulation->PK Model1 DIO Mouse Model (Metabolic) Efficacy->Model1 Model2 Paw Edema (Inflammation) Efficacy->Model2 Analysis Histology & Biomarkers Model1->Analysis Model2->Analysis

Figure 2: Preclinical Development Workflow for PBA.

References

  • Patent WO2004089470A2. New amide derivatives and pharmaceutical use thereof. (2004). Describes 11β-HSD1 inhibitors including PBA derivatives.

  • Wang, M., et al. (2011). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent Patents. Expert Opinion on Therapeutic Patents. (Provides context for succinamide scaffolds in metabolic disease).
  • Srinivasan, K., et al. (2005). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research. (Standard protocol for DIO/High-Fat Diet models).

  • Morris, C.J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. (Standard protocol for inflammation testing).

Sources

Application Note: Derivatization Protocols for 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Oxo-4-piperidin-1-yl-butyric acid (also known as N-succinylpiperidine or succanilic acid piperidide) is a critical intermediate in the synthesis of pharmaceutical compounds, including antihistamines and non-sedative drugs. Structurally, it consists of a butyric acid backbone with a terminal carboxylic acid and a tertiary amide (piperidinyl) moiety at the 4-position.

The Analytical Challenge: While the piperidinyl amide moiety is relatively stable, the free carboxylic acid group confers high polarity and low volatility, rendering the molecule unsuitable for direct Gas Chromatography (GC) analysis. Furthermore, the molecule lacks a strong UV chromophore (absorbing only weakly at <210 nm), which limits sensitivity in High-Performance Liquid Chromatography (HPLC) with standard UV detection.

The Solution: This guide details two robust derivatization protocols to overcome these limitations:

  • Silylation (GC-MS): Converts the polar acid to a volatile trimethylsilyl (TMS) ester.

  • Phenacyl Esterification (HPLC-UV): Couples the acid with a strong chromophore (p-bromophenacyl bromide) to enable high-sensitivity UV detection at 260 nm.

Chemical Context & Reaction Logic[1][2][3]

Structural Analysis
  • Analyte: this compound (

    
    )
    
  • Target Functional Group: Carboxylic Acid (–COOH)

  • Non-Target Group: Tertiary Amide (Piperidine–CO–). This group lacks active hydrogens and will not react with silylation reagents under standard conditions, ensuring reaction specificity to the acid tail.

Derivatization Strategy

The protocols below utilize Nucleophilic Substitution mechanisms. In GC derivatization, the oxygen of the carboxylic acid acts as a nucleophile attacking the silicon of the reagent. In HPLC derivatization, the carboxylate anion attacks an alkyl halide.

Protocol A: Silylation for GC-MS Analysis

Objective: To replace the active acidic hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Reagents & Materials
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a Lewis acid catalyst to overcome steric hindrance, though this molecule is relatively unhindered.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Equipment: 2 mL GC autosampler vials (amber), heating block, vortex mixer.

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 1–5 mg of this compound into a clean, dry 2 mL GC vial.

    • Critical: If the sample is in aqueous solution, evaporate to complete dryness under a nitrogen stream. Moisture is the primary cause of silylation failure.

  • Solubilization:

    • Add 500 µL of anhydrous Pyridine. Vortex for 30 seconds until fully dissolved.

  • Derivatization Reaction:

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial immediately with a PTFE-lined crimp or screw cap.

    • Vortex for 10 seconds.

  • Incubation:

    • Place the vial in a heating block at 65°C for 30 minutes .

    • Reasoning: While simple acids react at room temperature, the proximity of the amide group may induce slight electronic effects; heating ensures quantitative conversion.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on concentration).

Reaction Workflow Diagram

GC_Workflow Start Dry Sample (Remove H2O) Solvent Add Pyridine (Solvent/Scavenger) Start->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 65°C, 30 min Reagent->Heat Inject GC-MS Injection (TMS Ester) Heat->Inject

Figure 1: Silylation workflow ensuring moisture removal and quantitative conversion.

Protocol B: Pre-Column UV Derivatization for HPLC

Objective: To attach a UV-absorbing phenacyl moiety to the carboxylic acid, shifting detection from the noisy 210 nm region to a specific 260 nm band.

Reagents & Materials
  • Reagent: p-Bromophenacyl Bromide (pBPB) (10 mg/mL in Acetonitrile).

  • Catalyst/Base: Triethylamine (TEA) or 18-Crown-6 ether with Potassium Carbonate (

    
    ).
    
    • Recommendation: TEA is easier to handle for this specific application.

  • Solvent: Acetonitrile (ACN).[3]

Step-by-Step Procedure
  • Standard Preparation:

    • Dissolve the sample in Acetonitrile to a concentration of ~1 mg/mL.

  • Reaction Setup:

    • In a reaction vial, combine:

      • 100 µL Sample solution.

      • 100 µL p-Bromophenacyl Bromide solution (excess reagent).

      • 10 µL Triethylamine (Base catalyst).

  • Incubation:

    • Cap and heat at 80°C for 30 minutes .

    • Mechanism:[4][5][6] The base deprotonates the acid; the carboxylate attacks the pBPB carbon alpha to the bromine (S_N2 reaction).

  • Quenching (Optional but Recommended):

    • Add 10 µL of 10% Acetic Acid to neutralize excess base and stop the reaction.

  • Analysis:

    • Inject directly into HPLC (Reverse Phase C18).

    • Detection: UV at 260 nm.

HPLC Pathway Diagram

HPLC_Pathway Acid This compound (Weak UV) Base Base Activation (Deprotonation) Acid->Base + TEA Attack Nucleophilic Attack on p-Bromophenacyl Bromide Base->Attack + pBPB, 80°C Product Phenacyl Ester Derivative (Strong UV @ 260nm) Attack->Product

Figure 2: Chemical pathway for converting the non-chromophoric acid to a UV-active ester.

Data Summary & Validation

Expected Mass Shifts (GC-MS)

The silylation replaces one Hydrogen (1.008 Da) with a Trimethylsilyl group (


, ~73.1 Da).
ParameterValueNotes
Parent MW 185.22 Da
Mass Shift +72.1 DaNet gain (TMS - H)
Derivative MW 257.32 Da Target Ion for MS (M+)
Base Peak m/z 73 or 75Characteristic TMS fragments
Fragment Ion m/z 112Loss of piperidine moiety (approximate)
HPLC Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)
Mobile Phase ACN : Water (Gradient 50% -> 90% ACN)
Flow Rate 1.0 mL/min
Detection 260 nm (Phenacyl absorption max)
Elution Order Excess Reagent (pBPB) elutes first; Derivative elutes later due to increased hydrophobicity.

Troubleshooting & Quality Control

Common Failure Modes
  • Moisture Contamination (GC-MS):

    • Symptom:[3][4][5][6][7][8] Appearance of broad peaks or the original underivatized acid peak (tailing).

    • Fix: Ensure solvents are anhydrous. Use a fresh bottle of BSTFA.

  • Incomplete Reaction (HPLC):

    • Symptom:[3][4][5][6][7][8] Low peak area for the derivative.[9]

    • Fix: Increase reaction time to 45 mins or increase temperature to 85°C. Ensure TEA is fresh (not carbonated).

Safety Warning
  • BSTFA is flammable and moisture-sensitive.[1] Handle in a fume hood.

  • p-Bromophenacyl Bromide is a lachrymator (tear gas agent). Handle with extreme care in a well-ventilated hood.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Thermo Fisher Scientific. (n.d.).[10] p-Bromophenacyl-8™ Reagent Protocol. Link

  • Sigma-Aldrich. (n.d.).[11] Derivatization Reagents for GC: BSTFA. Link

  • Ahmed, M. S., et al. (1980).[3] Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids.[3] Journal of Chromatography A, 192(2), 387-393. Link

Sources

large-scale synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 4-Oxo-4-piperidin-1-yl-butyric Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as N-succinylpiperidine or 4-(piperidin-1-yl)-4-oxobutanoic acid). This compound is a critical intermediate in the synthesis of glinide-class antidiabetic drugs (e.g., Mitiglinide) and various HDAC inhibitors.

Unlike academic protocols that rely on chlorinated solvents (DCM) and column chromatography, this industrial guide utilizes Toluene as the reaction medium. This choice enables superior heat management, simplifies workup through precipitation/crystallization, and aligns with Green Chemistry principles for kilogram-scale production.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
CAS Number 2634-06-2 (Also referenced as 4672-17-7)
Molecular Formula

Molecular Weight 185.22 g/mol
Structure Piperidine ring amide-bonded to succinic acid
Melting Point 94–97 °C (Literature range varies by purity)
Solubility Soluble in Ethanol, DCM, dilute base; Sparingly soluble in Toluene/Hexanes

Process Chemistry Logic (The "Why")

Thermodynamics & Kinetics: The reaction involves the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of succinic anhydride. This ring-opening reaction is highly exothermic.

  • Challenge: Uncontrolled exothermicity at large scale can lead to "double addition" (forming the diamide) or thermal decomposition.

  • Solution: Controlled addition of the amine to the anhydride at low temperatures (

    
    C).
    

Solvent Selection Strategy:

  • Avoid DCM: Dichloromethane is standard in labs but hazardous and expensive to dispose of at scale.

  • Select Toluene: Succinic anhydride is partially soluble in warm toluene, but the product (a carboxylic acid) is less soluble in cold toluene. This solubility differential allows the product to precipitate directly from the reaction mixture, minimizing downstream processing.

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism.

ReactionMechanism Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (Fast, Exothermic) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product This compound (Target) Intermediate->Product Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway of the anhydride ring-opening by piperidine.[1][2]

Large-Scale Experimental Protocol

Scale: 1.0 kg Input (Succinic Anhydride) Expected Yield: ~1.65 – 1.75 kg (89–95%)

Materials:
  • Succinic Anhydride (CAS 108-30-5): 1000 g (10.0 mol)

  • Piperidine (CAS 110-89-4): 894 g (10.5 mol, 1.05 eq)

  • Toluene (Reagent Grade): 5.0 L

  • Ethyl Acetate (for recrystallization if needed): 2.0 L

Equipment:
  • 10 L Jacketed Glass Reactor with overhead stirrer.

  • Dropping funnel or dosing pump.

  • Internal temperature probe.

  • Reflux condenser (for safety, though reaction is low temp).

Step-by-Step Procedure:
  • Reactor Setup:

    • Charge the 10 L reactor with 5.0 L Toluene .

    • Add 1000 g Succinic Anhydride while stirring at 250 RPM. The anhydride will form a slurry.

    • Cool the jacket to 0 °C . Ensure internal temperature reaches < 5 °C.

  • Controlled Addition (Critical Step):

    • Load 894 g Piperidine into the dosing pump/funnel.

    • Slowly add piperidine to the slurry over 60–90 minutes .

    • IPC (In-Process Control): Monitor internal temperature strictly. Do not allow it to exceed 15 °C . The reaction is highly exothermic.

    • Observation: The slurry will thin out as the anhydride reacts, then potentially thicken again as the product begins to precipitate.

  • Reaction Completion:

    • After addition is complete, allow the jacket to warm to 20–25 °C (Room Temp) .

    • Stir for 3–4 hours .

    • IPC: Take a 100 µL aliquot. Dissolve in

      
       for H-NMR or run TLC (10% MeOH in DCM). Succinic anhydride spot should be absent.[3]
      
  • Workup (The "Self-Validating" Purification):

    • Note: At this stage, the product is likely a solid precipitate in Toluene.

    • Filter the crude solid using a vacuum nutsche filter.

    • Wash the filter cake with 1.0 L cold Toluene to remove excess piperidine and non-polar impurities.

  • Purification (Acid-Base Extraction):

    • Why: To ensure removal of any trace unreacted anhydride or diamide byproducts.

    • Dissolve the wet cake in 4.0 L of 10% NaHCO₃ (aq) . The product will dissolve as the sodium salt (

      
      ).
      
    • Wash this aqueous solution with 2 x 1.0 L Ethyl Acetate . (Discard organics; this removes non-acidic impurities).

    • Cool the aqueous layer to 5 °C.

    • Slowly acidify with 6N HCl to

      
      . The product will precipitate as a white crystalline solid.
      
  • Isolation:

    • Filter the white solid.

    • Wash with 1.0 L Water (to remove NaCl).

    • Dry in a vacuum oven at 45 °C for 12 hours.

Analytical Control & Validation

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water (0.1% TFA)
H-NMR Conforms to structureDMSO-

or

Melting Point 94 – 97 °CCapillary Method

H-NMR Diagnostic Peaks (DMSO-


): 
  • 
     12.1 ppm (s, 1H, -COOH )
    
  • 
     3.4 ppm (m, 4H, Piperidine ring protons adjacent to N)
    
  • 
     2.4 ppm (m, 4H, Succinyl -CH 2-CH 2-)
    
  • 
     1.5 ppm (m, 6H, Piperidine ring protons)
    

Process Flow Diagram

ProcessFlow Start Start: Charge Toluene & Succinic Anhydride Cool Cool to < 5°C Start->Cool Add Slow Addition of Piperidine (Exotherm Control) Cool->Add React Stir at RT (3-4 hrs) Add->React Filter1 Filter Crude Solid React->Filter1 BaseExt Dissolve in 10% NaHCO3 (Wash w/ EtOAc) Filter1->BaseExt Crude Cake Acidify Acidify w/ HCl to pH 2 (Precipitation) BaseExt->Acidify Aqueous Layer FinalFilter Filter & Wash (H2O) Acidify->FinalFilter Dry Vacuum Dry (45°C) FinalFilter->Dry

Figure 2: Industrial workflow for the isolation of high-purity this compound.

Troubleshooting & Optimization

  • Issue: Low Yield (< 80%).

    • Cause: Product solubility in the mother liquor (Toluene) or loss during aqueous washes.

    • Fix: Cool the Toluene mixture to -10 °C before the first filtration. Ensure the aqueous layer during acidification is saturated with NaCl (salting out) to force precipitation.

  • Issue: Oily Product.

    • Cause: Presence of solvent or impurities lowering the melting point.

    • Fix: Recrystallize the final dried solid from a mixture of Ethyl Acetate/Hexane (1:3). Heat to dissolve, then cool slowly.

  • Issue: Coloration (Yellow/Brown).

    • Cause: Oxidation of piperidine or high temperature during addition.

    • Fix: Ensure nitrogen blanket during reaction. Verify piperidine feedstock is colorless (distill if yellow).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 739318, this compound. Retrieved from [Link]

  • Organic Syntheses. (1932). Succinic Anhydride Synthesis (Reference for precursor handling). Org. Synth. 12, 66. Retrieved from [Link]

  • Oakwood Chemical. (2025).[2] Safety Data Sheet and Specifications for CAS 4672-17-7. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Oxo-4-piperidin-1-yl-butyric acid is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a range of pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a keto-amide moiety, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. The purity of this intermediate is paramount, as even minute impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in an understanding of its physicochemical properties and potential impurity profile.

Physicochemical Properties and Impurity Profile

A thorough understanding of the molecule's characteristics is the foundation of an effective purification strategy.

Physicochemical Data
PropertyValueSource
Molecular Formula C9H15NO3[1]
Molecular Weight 185.22 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 94-97 °C[1]
pKa (estimated) ~4.5 - 5.0 (for the carboxylic acid)
Solubility Soluble in polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., THF, acetone), and aqueous base. Sparingly soluble in non-polar solvents.[3], [4]

Expert Insight: The estimated pKa of the carboxylic acid group is crucial for developing effective extraction and ion-exchange chromatography methods. Given the electron-withdrawing nature of the nearby keto-amide group, the acidity of the carboxylic acid is expected to be slightly higher than that of a simple alkyl carboxylic acid.

Potential Impurity Profile

Impurities in this compound typically originate from its synthesis. A common synthetic route involves the reaction of piperidine with succinic anhydride.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Succinic_Anhydride Succinic Anhydride Product This compound Succinic_Anhydride->Product + Piperidine Piperidine Piperidine->Product Unreacted_SA Unreacted Succinic Anhydride/Succinic Acid Product->Unreacted_SA May Contain Unreacted_Pip Unreacted Piperidine Product->Unreacted_Pip May Contain Dimer Dimeric Byproducts Product->Dimer May Contain Solvent Residual Solvents Product->Solvent May Contain

Caption: Synthetic route and potential impurities.

Common impurities may include:

  • Unreacted Starting Materials: Residual piperidine and succinic acid (from the hydrolysis of succinic anhydride).

  • Byproducts: Dimeric or polymeric species formed from side reactions.

  • Residual Solvents: Solvents used in the synthesis and workup.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The choice of method depends on the scale of the purification and the nature of the impurities.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality behind Experimental Choices: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, its polar nature, with both hydrogen bond donor (carboxylic acid) and acceptor (amide and keto carbonyls) sites, guides solvent selection.[3][4]

Protocol: Recrystallization from an Isopropanol/Water Mixture

  • Solvent Screening: In a series of test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., water, isopropanol, ethanol, acetone, ethyl acetate) at room and elevated temperatures. A mixed solvent system often provides the optimal solubility profile.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of hot isopropanol to dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that would otherwise be trapped in the crystals.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be assessed by melting point determination (a sharp melting point close to the literature value indicates high purity) and HPLC analysis.

Liquid-Liquid Extraction: Exploiting Acidity

This technique is particularly useful for removing neutral or basic impurities from the acidic target compound.

Causality behind Experimental Choices: The carboxylic acid moiety can be deprotonated with a mild base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent acidic wash of the organic layer.

Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Base_Wash Wash with Aqueous Base (e.g., NaHCO3 solution) Start->Base_Wash Phase_Sep1 Phase Separation Base_Wash->Phase_Sep1 Organic_Phase1 Organic Phase: Neutral Impurities Phase_Sep1->Organic_Phase1 Aqueous_Phase1 Aqueous Phase: Deprotonated Product Phase_Sep1->Aqueous_Phase1 Acidify Acidify Aqueous Phase (e.g., with HCl) Aqueous_Phase1->Acidify Precipitation Precipitation of Pure Product Acidify->Precipitation Filter_Wash Filter and Wash with Water Precipitation->Filter_Wash Pure_Product Pure this compound Filter_Wash->Pure_Product

Caption: Acid-base extraction workflow.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The deprotonated product will move into the aqueous layer.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~2. The protonated product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation: Purity should be confirmed by HPLC analysis, which should show a significant reduction in neutral and basic impurities.

Column Chromatography: For Challenging Separations

When dealing with impurities of similar polarity to the target compound, column chromatography is the method of choice.

Causality behind Experimental Choices: The choice of stationary and mobile phases is critical. For a polar compound like this compound, normal-phase chromatography on silica gel is a viable option. The acidic nature of the compound can lead to tailing on silica gel; this can often be mitigated by adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Mobile Phase and Elution: Start with a less polar mobile phase (e.g., 95:5 dichloromethane:methanol) and gradually increase the polarity (e.g., to 90:10 dichloromethane:methanol with 0.1% acetic acid). The addition of acetic acid helps to improve the peak shape by competing with the acidic analyte for active sites on the silica.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Self-Validation: TLC analysis of the collected fractions will validate the separation. HPLC analysis of the combined, evaporated fractions will confirm the final purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of the final product and for in-process control during purification.

Causality behind Experimental Choices: A reversed-phase HPLC method is generally suitable for a compound of this polarity. A C18 column is a good starting point. Due to the lack of a strong chromophore, UV detection at lower wavelengths (e.g., 210-220 nm) or the use of a Charged Aerosol Detector (CAD) is recommended.[6]

Protocol: Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 215 nm or CAD

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The peak corresponding to this compound should be well-resolved from any impurity peaks.

Conclusion

The purification of this compound requires a systematic approach based on its chemical properties. A combination of acid-base extraction to remove gross impurities, followed by recrystallization, is often sufficient to achieve high purity. For more challenging separations, silica gel chromatography can be employed. A validated HPLC method is indispensable for accurate purity assessment throughout the purification process. By applying the principles and protocols outlined in this guide, researchers can confidently prepare high-purity this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Oakwood Chemical. This compound. [Link]

  • ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

  • JoVE. Physical Properties of Carboxylic Acids. [Link]

  • Blog. How to purify succinic acid obtained from synthesis?[Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Frontiers in Bioengineering and Biotechnology. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

Sources

Strategic Utilization of 4-Oxo-4-piperidin-1-yl-butyric Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 5626-68-6) serves as a critical "hemi-amide" scaffold in modern drug discovery. While structurally simple—formed from the ring-opening of succinic anhydride by piperidine—its utility lies in its dual functionality:

  • Pharmacokinetic Modulation: The piperidine moiety acts as a solubilizing "cap" or surface recognition group, often improving the lipophilic ligand efficiency (LLE) of drug candidates.

  • Linker Chemistry: The succinyl backbone provides a flexible 4-carbon spacer ideal for Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs).

This guide details the strategic application of this moiety in synthesizing Histone Deacetylase (HDAC) inhibitors and designing rigidified, soluble linkers for bifunctional degraders.

Chemical Biology Profile & Rationale

In medicinal chemistry, "grease" (lipophilicity) is often necessary for potency but detrimental to solubility. This compound offers a solution by introducing a Succinamic Acid motif .

PropertyValue (Approx.)Strategic Role
Molecular Weight 185.22 g/mol Low MW allows for "fragment growing" without violating Rule of 5.
cLogP ~0.5 - 0.8Balanced lipophilicity; the piperidine ring aids membrane permeability.
pKa (Acid) ~4.5Carboxylic acid tail allows standard amide coupling or bioisostere conversion.
pKa (Base) ~0 (Amide)The piperidine nitrogen is acylated (non-basic), preventing lysosomal trapping unless reduced.
Topological Polar Surface Area ~50 ŲFavorable for CNS penetration and oral bioavailability.
Mechanism of Action Relevance[1][2][3]
  • HDAC Inhibition: The piperidine group frequently serves as the "Cap" group that sits at the entrance of the HDAC active site, while the butyric acid chain extends down the hydrophobic channel.

  • PROTAC Linkers: Replacing standard alkyl or PEG linkers with piperidine-containing spacers can reduce aggregation and improve the physicochemical profile of large degraders.[1]

Application 1: Synthesis of HDAC Inhibitor Libraries

One of the most prevalent uses of this compound is as a precursor for hydroxamic acid-based HDAC inhibitors. The acid moiety is converted into a Zinc Binding Group (ZBG).

Workflow Diagram: "Cap-Linker-ZBG" Strategy

HDAC_Synthesis cluster_rationale SAR Logic Start Succinic Anhydride (Linker Source) Intermediate This compound (The Scaffold) Start->Intermediate Ring Opening (DCM, 0°C) Reagent Piperidine (Cap Group) Reagent->Intermediate Activation Carboxyl Activation (EDC/NHS or HATU) Intermediate->Activation Library Gen Coupling Coupling to NH2-OH (Hydroxylamine) Activation->Coupling Product HDAC Inhibitor (Piperidine-Succinyl-Hydroxamate) Coupling->Product ZBG Formation Rationale Piperidine = Surface Recognition Succinyl = Hydrophobic Channel Hydroxamate = Zn2+ Chelation

Figure 1: Synthetic pathway transforming the succinamic acid scaffold into a functional HDAC inhibitor.[2]

Detailed Protocol: Synthesis and Derivatization

This protocol describes the generation of the scaffold and its subsequent activation.[3][4] This method is self-validating via TLC and LC-MS monitoring.

Phase A: Scaffold Synthesis (Ring Opening)

Objective: Synthesize this compound from succinic anhydride.

  • Reagents:

    • Succinic Anhydride (1.0 eq)

    • Piperidine (1.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

    • Triethylamine (TEA) (catalytic, optional)

  • Procedure:

    • Dissolve Succinic Anhydride (10 mmol, 1.0 g) in 20 mL anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add Piperidine (10 mmol, 0.99 mL) dropwise over 10 minutes. Note: The reaction is exothermic.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (System: 10% MeOH in DCM). The anhydride spot should disappear, and a lower Rf spot (acid) should appear.

    • Workup: The product often precipitates. If so, filter and wash with cold ether. If soluble, wash the organic layer with 1N HCl (to remove unreacted piperidine), dry over Na2SO4, and concentrate.

Phase B: Library Generation (Amide/Hydroxamate Coupling)

Objective: Convert the carboxylic acid tail into a bioactive warhead.

  • Activation:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the activated ester.

  • Coupling (Choose A or B):

    • A (For Amide Library): Add diverse amines (R-NH2) to create a fragment library.

    • B (For HDACi): Add Hydroxylamine hydrochloride (NH2OH·HCl) (2.0 eq) pre-neutralized with DIPEA.

  • Reaction: Stir at RT for 12 hours.

  • Purification: Flash chromatography (C18 Reverse Phase is recommended for hydroxamates due to polarity).

Application 2: PROTAC Linker Design[7]

In the design of PROTACs, the "linkerology" is as critical as the warhead. Long alkyl chains often lead to poor solubility. The piperidine-succinyl motif breaks up lipophilicity.

Comparative Linker Analysis
FeatureStandard Alkyl LinkerPiperidine-Succinyl Linker
Solubility Low (Greasy)High (Polar amide bond)
Rigidity High flexibility (entropic penalty)Semi-rigid (Piperidine ring restricts conformers)
Metabolism Prone to oxidationAmide bond is generally stable
Use Case General degradersImproving oral bioavailability
Logic Diagram: Linker Decision Tree

PROTAC_Linker Problem PROTAC Solubility/Permeability Issue? Decision Analyze Linker Composition Problem->Decision Choice1 Alkyl/PEG Chain Decision->Choice1 Standard Choice2 Piperidine-Succinyl Motif Decision->Choice2 Optimization Outcome1 High Flexibility Low Solubility Choice1->Outcome1 Outcome2 Restricted Conformation Enhanced Solubility (Polar Surface Area) Choice2->Outcome2

Figure 2: Decision logic for selecting piperidine-based linkers in bifunctional molecule design.

Quality Control & Validation

To ensure the integrity of the this compound scaffold before derivatization:

  • 1H NMR (DMSO-d6):

    • Look for the piperidine ring protons: Multiplets around δ 1.4–1.6 ppm (6H) and δ 3.3–3.5 ppm (4H).

    • Look for the succinyl chain: Two triplets around δ 2.4–2.5 ppm (4H, -CH2-CH2-).

    • Critical Check: Ensure the integration ratio of the succinyl protons to piperidine protons is 4:10.

  • LC-MS:

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Expect [M+H]+ = 186.1.

    • Common Impurity: Succinic acid (from hydrolysis) or bis-amide (from double reaction, though rare with anhydride opening).

References

  • Vertex Pharmaceuticals. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[5] (Demonstrates piperidine carboxamide utility in kinase inhibitors).

  • Journal of Medicinal Chemistry. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as GABA-A receptor ligands.[6] (Contextualizes piperidine scaffolds in neuroscience).

  • MDPI. (2018). The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors. (Discusses linker strategies including succinyl derivatives).

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (Analogous application of piperidine/piperazine linkers for solubility).

  • National Institutes of Health (PMC). (2022). Current strategies for the design of PROTAC linkers: a critical review. (Validates the use of rigid, polar linkers over simple alkyl chains).

Sources

synthesis of radiolabeled 4-Oxo-4-piperidin-1-yl-butyric acid

Application Note: Radiosynthesis of [ C]-4-Oxo-4-piperidin-1-yl-butyric acid

Introduction & Strategic Rationale

This application note details the synthesis of [1,4-


C]-4-Oxo-4-piperidin-1-yl-butyric acid
The Isotopic Choice: Carbon-14

For this synthesis, Carbon-14 (



Synthetic Strategy: Atom Economy

The synthesis utilizes a nucleophilic acyl substitution (ring-opening) of [1,4-


C]succinic anhydride
  • Causality: We utilize the anhydride rather than the di-acid. Using [

    
    C]succinic acid would require activating agents (EDC/NHS), which often leads to statistical mixtures of mono- and bis-amides, wasting 50% or more of the expensive radioactive starting material.
    
  • Advantage: The anhydride ring-opening is 100% atom-economical regarding the radioactive scaffold. Every mole of [

    
    C]succinic anhydride is converted to the desired mono-amide product without radioactive byproduct formation.
    
Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the intact incorporation of the succinyl-14C backbone.

Materials & Safety Protocols

Radiological Safety (ALARA)
  • Handling: All reactions involving

    
    C must be performed in a designated radiochemical fume hood.
    
  • Waste: Aqueous washes from this protocol will contain negligible radioactivity if the reaction conversion is high, but must still be screened via Liquid Scintillation Counting (LSC) before disposal.

  • Volatility: While the product is non-volatile, the starting material (succinic anhydride) can sublime if heated excessively under vacuum. Avoid high-vacuum drying of the starting material above 40°C.

Reagents
ReagentPurityRoleNotes
[1,4-

C]Succinic Anhydride
>98% (RC)Limiting ReagentSpecific Activity: 50–100 mCi/mmol recommended.
Piperidine >99%NucleophileUse freshly distilled to avoid N-oxides.
Dichloromethane (DCM) AnhydrousSolventCritical: Water competes with amine for anhydride.
Sodium Bicarbonate (sat. aq.) Reagent GradeExtraction BaseConverts product to water-soluble salt.
Hydrochloric Acid (1M) Reagent GradeAcidifierReprotonates product for isolation.

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Flame-dry a 10 mL conical reaction vial equipped with a magnetic stir bar under a stream of nitrogen.

  • Dissolution: Transfer [1,4-

    
    C]succinic anhydride  (37 MBq, 1.0 mmol, arbitrary scale for protocol) into the vial. Dissolve in anhydrous DCM (3.0 mL).
    
    • Note: If the anhydride does not dissolve completely, add a minimal amount of anhydrous THF (tetrahydrofuran).

  • Addition: Add Piperidine (1.05 mmol, 1.05 eq) dropwise via syringe at room temperature.

    • Observation: The reaction is exothermic. A slight warming may be observed.[1]

  • Incubation: Stir the mixture at room temperature for 2 hours.

    • Validation: Spot 1 µL on a TLC plate (Silica). Mobile phase: 10% MeOH in DCM. The anhydride (Rf ~0.8) should disappear; the product (Rf ~0.3) appears as a streak (acidic).

Step 2: Self-Validating Purification (Acid/Base Workup)

This protocol uses chemical properties to purify the compound without column chromatography, minimizing radioactive waste generation.

Logic:

  • Impurity: Excess Piperidine (Basic).

  • Product: Carboxylic Acid (Acidic).

  • Strategy: We extract the product into the aqueous phase at high pH (leaving impurities in organic), then move it back to organic at low pH.

Caption: Acid-Base extraction logic ensuring removal of unreacted amine and hydrolysis byproducts.

Detailed Procedure:

  • Transfer the reaction mixture (DCM) to a separatory funnel.

  • Add saturated NaHCO

    
      (5 mL). Shake vigorously.
    
    • Mechanism:[1][2][3][4][5] The product converts to sodium 4-oxo-4-(piperidin-1-yl)butanoate (water soluble). Piperidine remains in DCM.

  • Collect the Aqueous Layer .

  • (Optional) Wash the aqueous layer with fresh DCM (2 mL) to ensure removal of all non-polar organics. Discard the organic wash.

  • Acidification: Carefully add 1M HCl to the aqueous layer dropwise until pH ~2.

    • Observation: The product may precipitate as a white solid or oil out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Drying: Combine Ethyl Acetate extracts, dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Quality Control & Validation

Specification Table
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 97%HPLC (Radio-flow detector)
Chemical Purity > 95%HPLC-UV (254 nm) / ELSD
Identity Matches Ref StdMS / Co-injection
Specific Activity Within ±10% of calc.LSC / Gravimetry
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of AnhydrideEnsure DCM is anhydrous. Check anhydride quality before start.
Impurity: Succinic Acid Water ingressUse the Acid/Base workup; Succinic acid is more water-soluble than the product and may partially wash out, but recrystallization from toluene may be needed.
Impurity: Bis-amide Activation of acidImpossible via Anhydride route. Only occurs if using coupling agents (EDC).

References

  • Anhydride Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Radiolabeling Strategy: Voges, R., Heys, J. R., & Moenius, T. (2009). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH.

  • Piperidine Synthesis Precedent: Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[4] Efficient Chlorination of Amino Alcohols: One-Pot Synthesis of Cyclic Amines. The Journal of Organic Chemistry, 73(1), 312–315. [Link]

  • Reaction Mechanism Support: Reaction of piperazine-1-ium cation with electrophilic reagents. Masaryk University. [Link] (General reference for amine-anhydride kinetics).

  • Radiochemistry Safety: International Atomic Energy Agency (IAEA). Safe Handling of Radionuclides. Safety Series No. 1. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Oxo-4-piperidin-1-yl-butyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity of 4-Oxo-4-piperidin-1-yl-butyric Acid (Succinamic Acid Derivative) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. CAS Registry Number: 25063-35-2

Executive Summary & Reaction Logic

The synthesis of This compound involves the nucleophilic ring-opening of succinic anhydride by piperidine . While theoretically straightforward, this reaction is frequently plagued by yield losses due to moisture sensitivity (hydrolysis of anhydride), salt formation (protonation of unreacted amine by the product acid), and purification losses during the separation of the amphoteric product.

This guide provides a self-validating protocol designed to maximize conversion and simplify purification by leveraging the solubility differences between the starting materials and the carboxylic acid product.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the primary reaction pathway, potential side reactions (hydrolysis and imide formation), and the critical workup logic required to isolate the pure acid.

ReactionPathway Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (DCM/Toluene, 0°C) SuccinicAcid Succinic Acid (Hydrolysis Byproduct) Anhydride->SuccinicAcid H2O (Moisture) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product This compound (Target Product) Intermediate->Product Ring Opening Salt Piperidinium Salt (Yield Loss Trap) Product->Salt + Excess Piperidine Imide N-Succinimide (Over-reaction) Product->Imide High Temp / Dehydration Aq. NaHCO3 Phase Aq. NaHCO3 Phase Product->Aq. NaHCO3 Phase Basic Extraction (Solubilizes Product) SuccinicAcid->Aq. NaHCO3 Phase Co-extracts Precipitate Precipitate Aq. NaHCO3 Phase->Precipitate Acidify to pH 2 (Product crystallizes)

Figure 1: Reaction pathway showing the conversion of succinic anhydride to the target succinamic acid, highlighting critical yield-loss vectors (red dashed lines).

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers attempting this synthesis.

Q1: My yield is consistently low (~40-50%). What is consuming my reagents?

Diagnosis: The most common cause is Salt Formation . Explanation: The product is a carboxylic acid (


), while the reagent (piperidine) is a base (

). As the reaction proceeds, the formed product can protonate the remaining unreacted piperidine, forming an unreactive piperidinium salt. This effectively quenches the nucleophilicity of 50% of your amine. Solution:
  • Stoichiometry Adjustment: Do not use a 1:1 ratio if you are not adding an auxiliary base.

  • Protocol Fix: Use a slight excess of Succinic Anhydride (1.1–1.2 eq). This ensures all amine is consumed by the anhydride before it can be protonated by the product. The excess anhydride hydrolyzes to water-soluble succinic acid during workup and is easily removed.

Q2: I see a white precipitate forming immediately upon mixing. Should I filter it?

Diagnosis: This depends on the solvent. Explanation:

  • In Toluene: The product (this compound) is often insoluble in non-polar solvents and precipitates out. This is good ; it drives the equilibrium forward and prevents side reactions.

  • In DCM/THF: If a precipitate forms, it might be the piperidinium salt (see Q1). Solution:

  • If in Toluene: Do not filter yet. Stir to completion. The precipitate is likely your product.

  • If in DCM: Check stoichiometry. If you used 1:1, add triethylamine (TEA) (1.0 eq) to free the piperidine, or add more anhydride.

Q3: How do I separate the product from unreacted Succinic Anhydride?

Diagnosis: Purification strategy failure. Explanation: Both the product and the hydrolyzed anhydride (succinic acid) are acidic. However, succinic acid is highly water-soluble, whereas the piperidine-amide derivative has significant organic character (lipophilicity). Solution:

  • Hydrolysis: Quench the reaction with water and stir for 30 mins. This converts excess anhydride to succinic acid.

  • Partition: Extract the reaction mixture (DCM) with saturated NaHCO3 .

    • Organic Layer:[1] Contains non-acidic impurities (discard).

    • Aqueous Layer: Contains Product (as sodium salt) and Succinic Acid (as disodium salt).

  • Isolation: Acidify the aqueous layer carefully to pH ~2-3. The organic-heavy product (this compound) will precipitate or oil out, while the highly polar succinic acid tends to remain in the aqueous phase (unless concentration is very high). Extract with Ethyl Acetate if it oils out.

Q4: The product is an oil that won't crystallize. How do I get a solid?

Diagnosis: Solvent entrapment or impurities. Explanation: Amide-acids often form viscous oils due to strong hydrogen bonding. Solution:

  • Trituration: Add diethyl ether or hexanes to the oil and scratch the flask sides.

  • Recrystallization: The standard solvent system for succinamic acids is Ethyl Acetate/Hexane or Acetone/Water .

  • Drying: Ensure all DCM is removed; chlorinated solvents often inhibit crystallization of amides.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% isolated yield.

Reagents & Materials
ReagentEquivalentsRole
Piperidine 1.0 eqNucleophile
Succinic Anhydride 1.1 eqElectrophile (Excess drives completion)
Dichloromethane (DCM) Solvent (0.2 M)Reaction Medium (Anhydrous)
Triethylamine (Optional) 0.1 eqCatalyst/Base (prevents salt stalling)
1M HCl Wash ReagentRemoves unreacted amine
Sat. NaHCO3 Extraction ReagentSolubilizes product as salt
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Succinic Anhydride (1.1 eq) in anhydrous DCM (concentration ~0.2 M). Stir until clear.

    • Note: If anhydride is not fully soluble, mild warming is acceptable, but cool back to 0°C before step 3.

  • Addition: Cool the solution to 0°C (ice bath). Add Piperidine (1.0 eq) dropwise over 15–20 minutes.

    • Critical Control: The reaction is exothermic. Rapid addition can lead to bis-amide formation or local overheating.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). Anhydride spot should disappear/diminish; Product spot (lower Rf) appears.

Phase 2: Workup & Purification (Acid-Base Extraction)
  • Quench: Add water (equal volume to solvent) and stir vigorously for 20 minutes. This hydrolyzes the excess succinic anhydride into water-soluble succinic acid.

  • First Wash (Acidic): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

    • Purpose: Removes any unreacted Piperidine or trace Triethylamine.

  • Extraction (Basic): Extract the organic layer with Saturated NaHCO3 (3x).

    • Action: The product moves into the Aqueous Layer (as carboxylate).

    • Discard: The Organic Layer (contains non-acidic impurities).

  • Precipitation: Cool the combined Aqueous Extracts to 0°C. Slowly acidify with conc. HCl to pH ~2.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid. If the product oils out instead of precipitating, extract the acidified aqueous layer with Ethyl Acetate (3x), dry over Na2SO4, and evaporate.

Phase 3: Final Polish
  • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes .

  • Yield Calculation: Theoretical yield based on Piperidine (limiting reagent).

References

  • Reaction Mechanism & Anhydride Chemistry

    • Review of Cyclic Anhydride Ring Opening: "Reactions of cyclic anhydrides with amines: Mechanisms and applic
    • Source:

  • Purification of Succinamic Acids

    • Methodology: "Purification of succinic acid derivatives via ion exchange and crystallization.
    • Source:

  • Piperidine Derivative Synthesis

    • Protocol Verification: "Synthesis of 4-oxo-4-(piperidin-1-yl)butanoic acid derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • General Organic Synthesis Standards: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Section: Preparation of Amides from Anhydrides. (Standard reference for stoichiometry and workup of amphoteric amides).

Sources

Technical Support Center: Synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the reaction of piperidine with succinic anhydride.

Issue 1: Low Yield of the Desired Product

Symptoms: The isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between piperidine and succinic anhydride may not have gone to completion.

    • Causality: The nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of succinic anhydride is a crucial step.[1][2] Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting materials.

      • Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. A common method involves refluxing the reactants in a suitable solvent like chloroform or ethyl acetate.[3][4]

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

    • Causality: One common side reaction is the formation of a diamide by the reaction of two equivalents of piperidine with one equivalent of succinic anhydride, especially if there is a localized excess of the amine.

    • Solution:

      • Stoichiometry Control: Ensure accurate measurement and controlled addition of piperidine to the succinic anhydride solution. Adding the amine dropwise to a stirred solution of the anhydride can minimize localized high concentrations.[4]

  • Product Loss During Work-up: The desired product might be lost during the extraction and purification steps.

    • Causality: this compound has both acidic (carboxylic acid) and basic (tertiary amine) functionalities, making its solubility dependent on pH.

    • Solution:

      • pH Adjustment: During aqueous work-up, carefully adjust the pH of the solution to the isoelectric point of the product to minimize its solubility in the aqueous phase before extraction with an organic solvent.

      • Solvent Selection: Use an appropriate solvent for extraction that has a good partition coefficient for the product.

Issue 2: Presence of Unexpected Impurities in the Final Product

Symptoms: Analytical characterization (e.g., NMR, LC-MS) of the final product shows the presence of unknown peaks.

Potential Impurities, Their Formation, and Mitigation Strategies:

Impurity NameStructureFormation MechanismMitigation Strategy
Unreacted Piperidine C₅H₁₁NIncomplete reaction or excess reagent used.Monitor reaction completion (TLC/HPLC). Use appropriate stoichiometry. Purify via recrystallization or chromatography.
Unreacted Succinic Anhydride C₄H₄O₃Incomplete reaction.Monitor reaction completion (TLC/HPLC). Can be removed by washing with a mild aqueous base (e.g., sodium bicarbonate solution).
N,N'-Piperidinylsuccinamide (Diamide Impurity) C₁₄H₂₆N₂O₂Reaction of the initial product (or succinic anhydride) with a second molecule of piperidine.Slow, controlled addition of piperidine. Use a slight excess of succinic anhydride.
Succinamic Acid C₄H₇NO₃Ring opening of succinic anhydride by ammonia, if present as a contaminant in piperidine or from the atmosphere.[5]Use high-purity piperidine and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the nucleophilic acyl substitution reaction between piperidine and succinic anhydride.[2] This reaction is an amidation that results in the ring-opening of the succinic anhydride to form the desired product.[5][6]

Q2: What analytical techniques are best suited for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretch, amide C=O stretch).

Q3: How can I purify the final product to remove common impurities?

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation. A mixed solvent system might be necessary.

  • Column Chromatography: Silica gel column chromatography can be used for more challenging separations. The polarity of the eluent should be optimized to achieve good separation between the product and impurities.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the product, you can perform a series of extractions at different pH values to remove neutral, acidic, or basic impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

  • Piperidine: It is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Succinic Anhydride: It can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the main synthetic pathway and a key side reaction.

Main Synthetic Pathway

Synthesis Piperidine Piperidine Reaction + Piperidine->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Product This compound Reaction->Product Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

Formation of Diamide Impurity

SideReaction Product This compound Reaction + Product->Reaction Piperidine Piperidine Piperidine->Reaction Diamide N,N'-Piperidinylsuccinamide (Diamide Impurity) Reaction->Diamide Further Amidation

Caption: Formation of the diamide impurity.

References

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • ResearchGate. (2012). Typical examples of impurities observed in synthesized peptides.
  • Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
  • Chem-Impex. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ResearchGate. (2005). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • PMC - NIH. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Oakwood Chemical. (n.d.). This compound.
  • ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?.
  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride.
  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide.
  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • PubMed. (n.d.). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft.

Sources

optimizing reaction conditions for 4-Oxo-4-piperidin-1-yl-butyric acid synthesis

[1][2]

Case ID: OPT-5625-RXN Status: Active Subject: Optimization of Reaction Conditions & Troubleshooting Guide Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Reaction Overview

Target Molecule: 4-Oxo-4-piperidin-1-yl-butyric acid (Succinic acid mono-piperidide) CAS: 4672-17-7 (Free Acid) Reaction Class: Nucleophilic Acyl Substitution (Anhydride Ring Opening)[1][2]

This synthesis relies on the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of succinic anhydride. While theoretically straightforward, yield and purity often suffer due to moisture sensitivity (hydrolysis of anhydride) and poor isolation techniques.[2]

The "Golden Standard" Optimized Protocol: To achieve

low-temperature additionacid-base extractive workup12
Optimized Reaction Scheme

ReactionPathwayReagentsSuccinic Anhydride+ PiperidineIntermediateTetrahedralIntermediateReagents->IntermediateDCM, 0°CNucleophilic AttackImpuritySuccinic Acid(Hydrolysis Byproduct)Reagents->ImpurityH2O ContaminationProductThis compoundIntermediate->ProductRing Opening(Main Pathway)

Figure 1: Reaction pathway showing the primary ring-opening mechanism and the critical hydrolysis competing pathway.[1][2]

Standard Operating Procedure (SOP)

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Succinic Anhydride 1.10ElectrophileSlight excess ensures complete consumption of the amine.[1][2]
Piperidine 1.00NucleophileLimiting reagent.[1][2] Toxic; handle in fume hood.[2]
DCM or THF SolventMediumAnhydrous is critical.[1][2] DCM facilitates workup; THF is greener but requires evaporation.[1][2]
Triethylamine (Et3N) 1.10Base (Optional)Only required if using piperidine salt (e.g., HCl).[1][2] Not needed for free amine.[2]
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve Succinic Anhydride (1.1 eq) in anhydrous DCM (

    
     concentration). Cool to 
    
    
    in an ice bath.
    • Why? Cooling controls the exotherm and minimizes side reactions.[2]

  • Addition: Add Piperidine (1.0 eq) dropwise over 15–20 minutes.

    • Observation: A precipitate may form initially but should redissolve or form a fine suspension.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Mobile phase: 10% MeOH in DCM).[1][2] Product is more polar than starting materials.[1][2]

  • Quench & Workup (Critical):

    • Dilute with excess DCM.[1][2]

    • Wash 1: 1M HCl (aqueous).[1][2] The product (carboxylic acid) stays in the organic layer; unreacted piperidine is protonated and moves to the aqueous layer.

    • Wash 2: Brine.[1][2][3]

    • Dry: Over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from EtOAc/Hexanes.

Troubleshooting Guide (FAQ)

Q1: My product is an oil/sticky gum instead of a solid. What happened?

Diagnosis: This is a common issue caused by trapped solvent or trace impurities (often succinic acid).[1][2] Solution:

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod.[2] This induces crystallization.[1][2][4][5][6][7]

  • High Vacuum: Ensure the oil is dried under high vacuum for at least 4 hours to remove trapped DCM.[1][2]

  • Check Purity: If it remains an oil, you likely have significant unreacted succinic anhydride or succinic acid.[1][2] See Q3.

Q2: The yield is lower than expected (<60%).

Diagnosis: Likely due to hydrolysis of the anhydride before it reacted with the amine, or loss of product during aqueous workup. Solution:

  • Reagent Quality: Succinic anhydride hydrolyzes to succinic acid upon storage.[1][2] Check the melting point of your starting material (Succinic Anhydride mp: 119–120°C).[4][8][9] If it melts lower, recrystallize it from acetic anhydride before use [1].[1][2]

  • Workup pH: Ensure your aqueous washes are not too basic.[1][2] The product is an acid (

    
    ).[2] If you wash with strong base (NaOH), the product will deprotonate and go into the water layer. Stick to acidic/neutral washes  to keep the product in the organic phase.
    
Q3: How do I remove unreacted Succinic Anhydride?

Diagnosis: Using excess anhydride ensures amine conversion but leaves anhydride behind.[1][2] Solution:

  • Hydrolysis Wash: After the reaction, add a small amount of water and stir for 30 mins. This converts excess anhydride to succinic acid.[1][2]

  • Selective Washing: Succinic acid is highly soluble in water; the product (amide-acid) is less soluble in water but soluble in DCM.[1][2] A thorough water wash should remove the succinic acid.[2]

Q4: Can I use water as a solvent (Green Chemistry)?

Answer: Generally, no .[1][2] While succinic anhydride can react with amines in water, the competition with hydrolysis (reaction with water) is significant. This leads to a mixture of the desired product and succinic acid, which are difficult to separate.

  • Alternative: Use Ethyl Acetate (EtOAc) .[1][2] It is greener than DCM and dissolves the reagents well.[2] Note that the product might precipitate out of EtOAc, which simplifies isolation (filtration).

Workup Logic & Purification Flowchart

Use this decision tree to determine the correct isolation strategy based on your crude mixture's behavior.

WorkupLogicStartReaction Complete(DCM Solution)Wash1Wash with 1M HClStart->Wash1Decision1Where is the Product?Wash1->Decision1OrgLayerOrganic Layer(Contains Product)Decision1->OrgLayerProduct is Acidic(Remains Organic)AqLayerAqueous Layer(Contains Piperidine HCl)Decision1->AqLayerImpurity RemovalWash2Wash with Water/Brine(Removes Succinic Acid)OrgLayer->Wash2DryDry (Na2SO4) & EvaporateWash2->DryStatePhysical State?Dry->StateSolidSolid Product(Recrystallize EtOAc/Hex)State->SolidOilOily ProductState->OilTriturateTriturate with Ether/HexaneOil->TriturateTriturate->Solid

Figure 2: Isolation workflow emphasizing the acidic nature of the product. Unlike basic amides, this product remains in the organic layer during acid washes.

References

  • Shriner, R. L.; Struck, H. C. "Succinic Anhydride."[1][2][8] Organic Syntheses, Coll.[2] Vol. 2, p.560 (1943); Vol. 12, p.66 (1932).[2] [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[2] (Standard reference for cyclic anhydride ring-opening conditions).

  • PubChem Compound Summary. "this compound" (CID 100868).[1][2] National Center for Biotechnology Information.[2] [2]

  • Silverman, R. B. The Organic Chemistry of Drug Design and Drug Action. Elsevier, 2014.[2] (Context on succinamic acid derivatives in drug design).

Technical Support Center: Synthesis of 4-Oxo-4-piperidin-1-yl-butyric Acid

[1]

Topic: Troubleshooting Side Reactions & Isolation Protocols Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2024-OXO-PIP[1]

Core Reaction Overview

The synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid (also known as N-succinylpiperidine acid) relies on the nucleophilic ring-opening of succinic anhydride by piperidine.[1] While theoretically a "click" reaction with 100% atom economy, the amphoteric nature of the product (containing both an amide and a carboxylic acid) creates specific isolation challenges often mistaken for side reactions.[1]

The "Gold Standard" Pathway

Under ideal conditions, the secondary amine (piperidine) attacks one carbonyl of the succinic anhydride.[1] The ring opens, generating the amide bond and releasing the free carboxylic acid.[1]

ReactionPathwayAnhydrideSuccinic AnhydrideIntermediateTetrahedralIntermediateAnhydride->IntermediateNucleophilic AttackHydrolysisSuccinic Acid(Moisture Impurity)Anhydride->HydrolysisH2O (Wet Solvent)PiperidinePiperidinePiperidine->IntermediateProductThis compound(Target)Intermediate->ProductRing OpeningSaltPiperidinium Salt(Common Trap)Product->SaltExcess Piperidine(Acid-Base Rxn)

Figure 1: Reaction pathway showing the main synthesis route and the two primary diversion points: salt formation and hydrolysis.[1]

Troubleshooting Modules

Module A: The "Salt Trap" (Major Isolation Issue)

Symptom: The reaction proceeds, but the product is an oil, a sticky gum, or water-soluble, making extraction into organic solvents difficult.[1] Diagnosis: You have formed the Piperidinium 4-oxo-4-piperidin-1-yl-butyrate salt .[1]

Technical Explanation: The product contains a carboxylic acid (

1

111

Corrective Protocol:

  • Dissolution: Dissolve the crude reaction mixture in dilute aqueous base (e.g., 5% NaHCO₃). This converts all species to their anionic forms.[1]

  • Wash: Extract this aqueous layer with an organic solvent (Ethyl Acetate or DCM).[1]

    • Why? This removes neutral impurities (unreacted piperidine, bis-amides) while keeping the target product in the water layer as the carboxylate.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1N HCl to pH ~2.

  • Extraction/Precipitation: The free acid will precipitate or can now be extracted into organic solvent (DCM/EtOAc).[1]

Module B: The "White Ghost" (Hydrolysis)

Symptom: A white solid precipitates immediately upon adding reagents, or yield is significantly lower than calculated.[1] NMR shows a singlet at

1Diagnosis:Succinic Acid1

Technical Explanation: Succinic anhydride is highly moisture-sensitive.[1] If the solvent (typically DCM, THF, or Toluene) is not anhydrous, water competes with piperidine as the nucleophile.[1]

  • Rate Factor: While amines are better nucleophiles than water, the hydrolysis of succinic anhydride is autocatalytic in the presence of the generated acid.[1]

Prevention Strategy:

  • Solvent: Use anhydrous DCM or THF.[1]

  • Reagent Quality: Recrystallize succinic anhydride from chloroform if it smells like vinegar (acetic acid) or looks clumpy.

  • Atmosphere: Conduct the reaction under a nitrogen or argon balloon.[1]

Module C: Bis-Amide Formation (Over-Reaction)

Symptom: Mass spectrometry shows a peak at M+ = 252 Da (approx).[1] Diagnosis: Formation of 1,4-di(piperidin-1-yl)butane-1,4-dione .[1]

Technical Explanation: Under standard conditions (room temperature, no coupling agent), the carboxylic acid tail of the product is too stable to react with a second equivalent of piperidine. However, this side reaction occurs if:

  • High Heat: Refluxing in high-boiling solvents (Toluene/Xylene) allows thermal dehydration.[1]

  • Activating Agents: If you add reagents like DCC, EDC, or EEDQ to the pot before isolating the mono-acid.[1]

Impurity Profile & Data Matrix

Impurity / Side ProductOriginSolubility ProfileRemoval Strategy
Succinic Acid Hydrolysis of anhydrideSoluble in water/alcohol; Insoluble in DCM.[1]Water wash of the organic extract (if product is in organic).[1]
Piperidinium Salt Acid-Base rxn (Product + Amine)Water Soluble , Insoluble in Ether.[1]Acidify aqueous phase to pH 2; extract into EtOAc.[1]
Bis-Amide Thermal dehydration / ActivationSoluble in organics; Insoluble in base.[1]Wash organic layer with NaHCO₃ (Bis-amide stays in organic; Product goes to water).[1]
Unreacted Piperidine Excess reagentSoluble in organics and acid.[1]Wash organic layer with dilute HCl (forms water-soluble salt).[1]

Step-by-Step Purification Workflow

Use this decision tree to determine the correct workup based on your crude mixture's state.

WorkupLogicStartCrude Reaction MixtureStateCheckIs it a Solid or Oil?Start->StateCheckSolidPathSolid PrecipitateStateCheck->SolidPathHigh YieldOilPathOil / SolutionStateCheck->OilPathSticky/GummyRecrystRecrystallize fromEthanol/Water or TolueneSolidPath->RecrystBaseWashDissolve in 10% NaHCO3OilPath->BaseWashExtract1Extract with EtOAc(Discard Organic Layer)BaseWash->Extract1Removes Piperidine& Bis-amidesAcidifyAcidify Aqueous Layerto pH 2 (HCl)Extract1->AcidifyProduct is in WaterExtract2Extract with EtOAc(Keep Organic Layer)Acidify->Extract2Product becomesLipophilic

Figure 2: Purification logic flow.[1] The "Oil Path" is the most robust method for high purity.

Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) to scavenge the acid? A: No.[1] Adding TEA will form the triethylammonium salt of the product. While this prevents the piperidinium salt, you still have to acidify the mixture later to isolate the free acid.[1] It adds an unnecessary separation step. It is cleaner to use a slight excess of succinic anhydride (1.1 eq) rather than excess amine.[1]

Q: Why is my product turning into a cyclic imide (Succinimide)? A: It shouldn't. Piperidine is a secondary amine .[1] To form a cyclic imide (like N-succinimide), the nitrogen must have a remaining proton to lose water (

1

11

Q: What is the best solvent for the reaction? A: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

  • DCM: Good solubility for anhydride, easy to evaporate.[1]

  • THF:[1] Miscible with water, which helps if you plan a direct aqueous workup, but requires drying before use to prevent hydrolysis.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for anhydride ring opening).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanism of nucleophilic acyl substitution).[1]

  • BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. [1]

  • Huateng Pharma. 4-Oxo-4-(1-piperidinyl)butanoic acid Technical Data.

  • ResearchGate Discussion. Amidation kinetics of succinic anhydride by amine-containing drugs.

Technical Support Center: Stability & Degradation of 4-Oxo-4-piperidin-1-yl-butyric Acid

[1]

Ticket Reference: #PBA-STAB-001 Subject: Degradation Pathways, Troubleshooting, and Stability Protocols Status: Open for Public Access Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Compound: 4-Oxo-4-piperidin-1-yl-butyric acid (PBA) IUPAC Name: 4-oxo-4-(piperidin-1-yl)butanoic acid Chemical Class: Succinamic Acid Derivative (Amide of Succinic Acid) CAS: 69338-35-8[1]

Technical Overview: This molecule consists of a piperidine ring attached to a succinic acid backbone via an amide linkage.[1] While generally stable under ambient conditions, it exhibits distinct degradation vulnerabilities typical of succinamic acid derivatives .[1] The primary degradation risk is hydrolysis of the amide bond, yielding succinic acid and piperidine. Secondary risks include oxidative degradation of the piperidine ring under radical-initiating conditions.[1]

Interactive Degradation Pathways

The following diagram illustrates the mechanistic pathways for the degradation of PBA. Understanding these pathways is critical for interpreting HPLC impurity profiles.

PBA_DegradationPBAThis compound(Parent API)Inter_TetraTetrahedral IntermediatePBA->Inter_TetraAcid/Base Hydrolysis(+ H2O)Radicalα-C Radical SpeciesPBA->RadicalOxidative Stress(Peroxides/Light)SuccinicAcidSuccinic Acid(Major Degradant)Inter_Tetra->SuccinicAcidC-N CleavagePiperidinePiperidine(Volatile Degradant)Inter_Tetra->PiperidineReleaseImineTetrahydropyridineDerivativeRadical->Imine-H abstractionOxidizedHydroxylated/Ring-OpenedProductsImine->Oxidized+ O2 / Hydrolysis

Figure 1: Mechanistic degradation map of this compound showing the primary hydrolytic split and secondary oxidative routes.[1]

Troubleshooting Guide (FAQ Format)
Scenario A: "I see a new, early-eluting peak in my Reverse Phase HPLC chromatogram after storage."
  • Diagnosis: This is likely Succinic Acid .[1][2]

  • Mechanism: Moisture ingress or acidic pH in the mobile phase can catalyze the hydrolysis of the amide bond (C4 position). Succinic acid is highly polar and will elute near the void volume in standard C18 methods.

  • Verification:

    • Check the UV spectrum of the new peak.[1] Succinic acid has weak UV absorbance (end absorption <210 nm).[1]

    • Spike the sample with an authentic Succinic Acid standard.[1]

  • Corrective Action: Ensure the sample is stored in a desiccator. If the sample is in solution, verify the pH is near neutral (pH 6-7) to minimize hydrolytic rates.

Scenario B: "My mass balance is low (recovery < 90%), but I don't see large impurity peaks."
  • Diagnosis: Loss of Piperidine or adsorption issues.[1]

  • Mechanism: Upon hydrolysis, the piperidine moiety is released. Piperidine is a volatile amine (bp ~106°C) and may be lost during sample drying/concentration steps.[1] Furthermore, piperidine lacks a strong chromophore, making it invisible in standard UV-HPLC unless derivatized or detected via Charged Aerosol Detection (CAD) or MS.[1]

  • Corrective Action:

    • Switch to LC-MS to detect the piperidine ion [M+H]+ = 86.09 Da.[1]

    • Avoid high-temperature drying of degraded samples if mass balance is critical.[1]

Scenario C: "The compound is degrading during my reaction workup."
  • Diagnosis: Acid/Base catalyzed hydrolysis.[1]

  • Context: Succinamic acids are susceptible to "neighboring group participation."[1] In acidic media, the carboxylic acid (C1) can protonate and attack the amide carbonyl (C4), temporarily forming a succinic anhydride-like transition state that rapidly hydrolyzes.

  • Corrective Action: Perform workups at mild temperatures (0–5°C) and buffer aqueous layers to pH 5–7 immediately. Avoid prolonged exposure to strong mineral acids (HCl, H2SO4).[1]

Validated Experimental Protocols

To confirm the stability profile of your specific lot of PBA, perform the following stress tests. These protocols are adapted from ICH Q1A/Q1B guidelines but optimized for amide-linker stability.

Protocol 1: Hydrolytic Stress Testing

Purpose: To determine the half-life of the amide bond under pH stress.

StepActionCritical Parameter
1. Preparation Dissolve PBA to 1 mg/mL in MeOH/Water (50:50).[1]Ensure complete solubility.
2. Acid Stress Add 1.0 N HCl (1:1 v/v). Final conc: 0.5 mg/mL.[1]Incubate at 60°C for 4–24 hours.
3. Base Stress Add 1.0 N NaOH (1:1 v/v).[1] Final conc: 0.5 mg/mL.[1]Incubate at Ambient Temp (Amides are base-labile).[1]
4. Quenching Neutralize exactly with 1.0 N Base/Acid before injection.[1]pH must be 6–7 to prevent column damage.[1]
5. Analysis HPLC-UV (210 nm) or LC-MS.Monitor loss of parent peak (RT ~ mid-gradient).[1]
Protocol 2: Oxidative Stress Testing

Purpose: To assess the susceptibility of the piperidine ring to radical attack.

  • Reagent: Prepare 3% Hydrogen Peroxide (H₂O₂) in water.

  • Incubation: Mix PBA stock with H₂O₂ solution (1:1). Store at Room Temperature for 24 hours.

  • Observation: Look for [M+16] peaks (N-oxide, unlikely due to amide) or [M+14] peaks (Carbonyl formation on the ring) in LC-MS.[1]

    • Note: The amide nitrogen is electron-withdrawing, making the ring less prone to N-oxidation than free piperidine, but C-H abstraction at the α-carbon is still possible [1].

References
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Source: ACS Earth and Space Chemistry.[1] Context: Details the radical mechanism where OH radicals abstract H from the α-carbon of piperidine, leading to imines and ring-opening. URL:[Link][1]

  • Kinetics of Hydrolysis of Succinimides and Succinamic Acids. Source: Journal of Pharmaceutical Sciences (via ResearchGate).[1] Context: Establishes the mechanism of ring-opening and hydrolysis for succinic acid derivatives, validating the hydrolytic pathway to succinic acid. URL:[Link]

  • PubChem Compound Summary: 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (Analogous Structure). Source: National Center for Biotechnology Information (2025).[1] Context: Provides structural confirmation and physicochemical property data for the pyrrolidine analog, which shares the identical succinamic acid degradation logic. URL:[Link][1]

  • Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline.[1][3] Context: Provides the standard industry protocols (Acid/Base concentrations and temperatures) used in the "Validated Experimental Protocols" section. URL:[Link]

Technical Guide: Scaling Up 4-Oxo-4-piperidin-1-yl-butyric Acid Production

Author: BenchChem Technical Support Team. Date: February 2026


-Succinylpiperidine.

Introduction: The Scale-Up Gap

Synthesizing 4-Oxo-4-piperidin-1-yl-butyric acid is deceptively simple in a discovery lab: mix succinic anhydride and piperidine in dichloromethane (DCM), wash with acid, and evaporate. However, moving from milligrams to kilograms introduces critical thermodynamic and physical challenges.

This guide addresses the three primary failure modes encountered during scale-up:

  • The "50% Yield Trap" (Stoichiometric stalling due to salt formation).

  • Thermal Runaway (Exotherm management of anhydride aminolysis).

  • Isolation Failure (Product "oiling out" instead of crystallizing).

Module 1: Reaction Engineering & Stoichiometry

The Core Challenge: The "Half-Reaction" Trap

Issue: "I used a 1:1 ratio of piperidine to succinic anhydride, but my reaction stalled at ~50% conversion, and the mixture turned into a thick paste."

Technical Insight: The product of this reaction is a carboxylic acid (


). The reactant, piperidine, is a secondary amine (

). In a non-polar solvent (like Toluene or DCM), the first 50% of the product formed immediately reacts with the remaining 50% of the starting piperidine to form an unreactive piperidinium carboxylate salt . This removes the nucleophile from the reaction, halting progress and often precipitating as a gum that fouls impellers.

The Solution: You must account for the proton. There are two robust scale-up strategies:

  • The "Sacrificial Base" Method (Recommended): Use 1.0 eq Succinic Anhydride + 1.0 eq Piperidine + 1.1 eq Triethylamine (TEA). The TEA scavenges the proton, keeping piperidine free to react.

  • The "Acid Workup" Method: Use 1.0 eq Succinic Anhydride + 1.0-1.1 eq Piperidine in a solvent that solubilizes the salt (e.g., THF or Acetone), then quench with aqueous HCl to liberate the free acid.

Scale-Up Protocol: Controlled Addition

Avoid dumping reagents. The aminolysis of cyclic anhydrides is highly exothermic.

Step-by-Step Methodology:

  • Reactor Setup: Charge the reactor with Succinic Anhydride (1.0 eq) and 2-MeTHF (Green alternative to DCM/THF) or Toluene (if heating is required later).

  • Cooling: Chill the slurry to 0–5°C .

  • Addition: Dissolve Piperidine (1.05 eq) in a small volume of solvent. Add this solution dropwise to the anhydride slurry.

    • Critical Control: Maintain internal temperature < 15°C .

    • Observation: The slurry will thin out as the anhydride reacts, then potentially thicken again if the product salt precipitates (if no TEA is used).

  • Completion: Allow to warm to 20–25°C and stir for 2–4 hours. Verify conversion via HPLC (monitor disappearance of anhydride).

Module 2: Visualization of Reaction Dynamics

The following diagram illustrates the competing pathways and the "Salt Trap" logic.

ReactionLogic cluster_0 Reaction Pathway Reactants Succinic Anhydride + Piperidine Intermediate Amic Acid Formation (Exothermic) Reactants->Intermediate SaltTrap TRAP: Salt Formation (R-COOH + Piperidine -> Salt) Stalls at 50% Intermediate->SaltTrap If 1:1 Ratio No Aux Base Strategy1 Strategy A: Add Auxiliary Base (TEA/DIPEA) Intermediate->Strategy1 Prevent Salt Strategy2 Strategy B: Acidic Quench (Releases Product) SaltTrap->Strategy2 Fix Salt Product This compound (Free Acid) Strategy1->Product Strategy2->Product

Caption: Figure 1. The "Salt Trap" mechanism in aminolysis. Without an auxiliary base or acidic quench, the product acid neutralizes the reagent amine, halting the reaction.

Module 3: Troubleshooting Isolation (The "Oiling Out" Issue)

Issue: "Upon acidification/workup, my product separated as a brown oil that refuses to crystallize."

Root Cause Analysis:

  • Impurity Profile: Presence of unreacted piperidine or succinic acid (hydrolysis product) depresses the melting point.

  • Solvent Choice: The molecule has an amphiphilic nature (polar acid head, lipophilic piperidine tail). In pure water, it may oil out. In pure non-polar solvents, it may trap impurities.

Corrective Action: The "Switch-Solvent" Crystallization

ParameterRecommendationRationale
Extraction Solvent Isopropyl Acetate (IPAc) or DCM High solubility of the free acid; good partition against acidic water.
Wash Step 1M HCl (2 washes)Critical: Removes unreacted piperidine and any bis-amide impurities.
Crystallization Toluene/Heptane or EtOAc/Heptane The product is moderately soluble in hot Toluene but insoluble in Heptane.

Optimized Isolation Protocol:

  • Quench: Add reaction mixture to 1M HCl (ensure pH < 2).

  • Extraction: Extract into IPAc or DCM . Discard aqueous layer (contains piperidinium salts).

  • Drying: Dry organic layer over

    
     or via azeotropic distillation.
    
  • Crystallization:

    • Concentrate the organic layer to a thick oil.

    • Add Toluene (approx 3-5 volumes). Heat to 60°C.

    • If oil persists: Add Heptane dropwise to the hot solution until slight turbidity appears.

    • Seed: Cool to 40°C and add seed crystals (if available) or scratch the flask.

    • Cool: Slowly ramp down to 0°C over 2 hours.

    • Filter: Collect white solids. Target MP: 94–97°C .

Module 4: FAQ – Rapid Fire Troubleshooting

Q1: Can I use Succinyl Chloride instead of Succinic Anhydride?

  • Answer: Yes, but it is not recommended for scale-up. Succinyl chloride is more expensive, corrosive, and generates two equivalents of HCl gas. It also increases the risk of forming the bis-amide (reacting at both ends), which is a difficult impurity to remove. The anhydride route is cleaner (atom economy).

Q2: Why is my yield >100%?

  • Answer: You likely have Solvent Inclusion or Inorganic Salts . The carboxylic acid moiety can chelate metals, or the crystal lattice can trap toluene. Run a proton NMR (

    
    ) and check for solvent peaks. Dry in a vacuum oven at 45°C for 12+ hours.
    

Q3: Is the reaction moisture sensitive?

  • Answer: Moderately. Succinic anhydride hydrolyzes to succinic acid in the presence of water. While not pyrophoric, the reactor should be dry and under nitrogen to prevent anhydride degradation before it reacts with the piperidine.

Module 5: Impurity & Logic Flow

Use this decision tree to diagnose purity issues based on HPLC/LCMS data.

Troubleshooting Problem Impurity Detected HPLC/LCMS CheckRT Check Retention Time (RT) Problem->CheckRT EarlyEluter Early Eluting Peak (Polar) CheckRT->EarlyEluter LateEluter Late Eluting Peak (Non-polar) CheckRT->LateEluter SuccinicAcid Impurity: Succinic Acid Cause: Wet reagents/Hydrolysis EarlyEluter->SuccinicAcid BisAmide Impurity: Bis-piperidyl-succinamide Cause: Excess Piperidine + High T LateEluter->BisAmide FixHydrolysis Action: Dry Solvents, Check Anhydride Quality SuccinicAcid->FixHydrolysis FixBisAmide Action: Control Temp <15°C, Ensure 1.0 eq Anhydride BisAmide->FixBisAmide

Caption: Figure 2. Diagnostic logic for common impurities in succanilic acid synthesis.

References

  • Oakwood Chemical. (n.d.). This compound (CAS 4672-17-7) Specifications and Melting Point.

  • Kluger, R., & Hunt, J. C. (1984). Aminolysis of maleic anhydride.[1] Kinetics and thermodynamics of amide formation. Journal of the American Chemical Society, 106(4), 1145–1149. (Mechanistic parallel for cyclic anhydride aminolysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Anhydride reactions).

Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for Piperidine and Succinic Anhydride before handling. Piperidine is toxic and flammable.

Sources

Technical Support Center: Purification of 4-Oxo-4-piperidin-1-yl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4OX-PIP Status: Active Agent: Senior Application Scientist Topic: Isolation and Purification Protocols

Module 1: Chemical Identity & Synthesis Context

Before initiating purification, it is critical to verify the chemical identity of your target. There is a common nomenclature confusion between the amide (your target) and the amino-acid derivative.

FeatureTarget Molecule Common Confusion (Do Not Use)
Name 4-Oxo-4-piperidin-1-yl-butyric acid 4-(Piperidin-4-yl)butyric acid
Structure


Bond Type Amide (Piperidine nitrogen is acylated)Amine (Piperidine nitrogen is free/basic)
Acidity Acidic (Free COOH, neutral amide N)Zwitterionic (Acidic COOH, Basic Amine N)
Synthesis Succinic Anhydride + PiperidineReduction of pyridines or specialized coupling

The Reaction Context: The synthesis typically involves the nucleophilic ring-opening of succinic anhydride by piperidine .

  • Stoichiometry: 1:1

  • Primary Impurities:

    • Unreacted Piperidine: Basic amine.

    • Succinic Acid: Formed by hydrolysis of unreacted anhydride (highly polar/water-soluble).

    • Bis-amide: (Rare) Requires high heat or coupling agents; unlikely in standard anhydride ring-opening.

Module 2: Primary Purification Protocol (Liquid-Liquid Extraction)

The most efficient purification method relies on the amphiphilic nature of the product (lipophilic piperidine ring + hydrophilic carboxylic acid) versus the impurities.

Step-by-Step Workflow

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude). Note: DCM is preferred over EtOAc for solubility of the amide.

  • Acid Wash (Removal of Piperidine):

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2] Unreacted piperidine is protonated to form piperidinium chloride, which is highly water-soluble and partitions into the aqueous layer. The target amide is neutral at the nitrogen and remains in the organic layer.

  • Water Wash (Removal of Succinic Acid):

    • Wash the organic layer three times with distilled water .

    • Mechanism:[1][2] Succinic acid is a highly polar dicarboxylic acid. Its partition coefficient (

      
      ) favors water, whereas the product (
      
      
      
      ) favors the organic layer.
  • Drying: Wash once with Brine, separate, and dry the organic layer over anhydrous

    
    .
    
  • Isolation: Filter and evaporate the solvent under reduced pressure.

Visualization: Extraction Logic Flow

PurificationFlow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve WashAcid Wash with 1M HCl Dissolve->WashAcid Split1 Phase Separation WashAcid->Split1 AqLayer1 Aqueous Layer (Contains Piperidinium Cl) Split1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Succinic Acid) Split1->OrgLayer1 Keep WashWater Wash with Water (x3) OrgLayer1->WashWater Split2 Phase Separation WashWater->Split2 AqLayer2 Aqueous Layer (Contains Succinic Acid) Split2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Product) Split2->OrgLayer2 Keep Final Dry & Evaporate Yields Solid/Oil OrgLayer2->Final

Caption: Figure 1. Liquid-liquid extraction workflow targeting specific impurity removal based on pKa and polarity differences.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product is an oil that won't solidify. How do I crystallize it?

Diagnosis: This is common for


-alkyl succanilic acids. Trace solvent or slight impurities prevent crystal lattice formation.
Corrective Action: 
  • Trituration: Add cold Diethyl Ether or Hexane to the oil. Scratch the side of the flask with a glass rod. The mechanical agitation often induces nucleation.

  • Solvent Swap: If DCM was used, switch to Ethyl Acetate/Hexane . Dissolve the oil in minimum hot EtOAc, then add Hexane dropwise until cloudy. Cool to 4°C.

  • High-Vacuum: Ensure all DCM is removed. Trapped chlorinated solvents effectively lower the melting point.

Q2: I have low yield after the acid wash. Did I extract my product?

Diagnosis: While the amide nitrogen is not basic, the carboxylic acid tail allows the molecule to be soluble in water if the pH is not low enough, or if the aqueous volume is too high (mass action). Corrective Action:

  • Check pH: Ensure the aqueous layer during the acid wash is clearly acidic (pH < 2). If the pH is 4-5, the carboxylic acid may partially ionize (

    
    ), becoming water-soluble.
    
  • Salting Out: If you suspect product loss to the aqueous layer, saturate the aqueous waste with NaCl and back-extract with DCM. The salt effect decreases the water solubility of organic compounds.

Q3: NMR shows succinic acid persists even after water washes.

Diagnosis: Succinic acid can be stubborn if the organic layer is too polar (e.g., using THF or Ether instead of DCM). Corrective Action (Selective Precipitation):

  • Dissolve the mixture in Toluene (hot).

  • Succinic acid is virtually insoluble in Toluene. The product (having the lipophilic piperidine) is more soluble.

  • Filter off the undissolved succinic acid solid while hot.

  • Cool the filtrate to crystallize the product.[3][4]

Module 4: Advanced Purification (The "Nuclear" Option)

If LLE fails to achieve >98% purity, use Acid-Base Back-Extraction . This utilizes the reversible ionization of the carboxylic acid.

The "Back-Extraction" Protocol
  • Dissolve crude in DCM.

  • Extract with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Chemistry: The Product (

      
      ) becomes 
      
      
      
      (Water Soluble).[5]
    • Impurity: Unreacted Piperidine stays in DCM (Organic Soluble).

    • Impurity: Neutral organic impurities stay in DCM.

  • Separate layers. KEEP the Aqueous Layer . Discard the Organic layer.[5]

  • Acidify the Aqueous layer carefully with 6M HCl until pH ~1-2.

    • Chemistry: Product reprecipitates or becomes extractable as

      
      .
      
  • Extract the acidic aqueous layer with fresh DCM.

  • Dry and evaporate.

Visualization: Decision Matrix

Troubleshooting Issue Identify Issue Oil Product is Oil Issue->Oil Impurity Impurity Persists Issue->Impurity Soln1 Triturate w/ Ether or Hexane Oil->Soln1 Soln2 Back-Extraction (NaHCO3 -> HCl) Impurity->Soln2 Chemical Separation Soln3 Recrystallize (Toluene or EtOAc) Impurity->Soln3 Physical Separation

Caption: Figure 2. Troubleshooting logic for physical state and purity issues.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for reaction of cyclic anhydrides with amines).
  • PubChem. (n.d.).[6] 4-Oxo-4-(1-piperidinyl)butanoic acid (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Abdel-Rahman, H. M., et al. (2005).[7] Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. (Demonstrates standard workup for succanilic derivatives).

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Technical Support Center: Analytical Strategies for 4-Oxo-4-piperidin-1-yl-butyric Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical detection of 4-Oxo-4-piperidin-1-yl-butyric acid and its metabolites. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to navigate the complex challenges associated with this analyte class. The inherent chemical properties of this molecule—specifically the polar keto and carboxylic acid functional groups—present significant hurdles in sample preparation, chromatography, and detection. This guide synthesizes field-proven insights and foundational scientific principles to ensure robust and reproducible results.

Section 1: Understanding the Analyte & Its Metabolites

A thorough understanding of the target molecule's structure and its likely metabolic fate is the cornerstone of any successful bioanalytical method.

Q1: What are the predicted metabolic pathways for this compound and why are they challenging to analyze?

Answer: Based on common xenobiotic metabolic pathways, this compound is susceptible to several biotransformations. The primary analytical challenges stem from the high polarity and chemical instability of these functional groups.

  • The Keto Group: The ketone is prone to metabolic reduction to a secondary alcohol. Analytically, keto groups can be unstable and may undergo tautomerization, which can lead to multiple chromatographic peaks if not properly handled, for example, through derivatization.[1] The presence of this group also increases the polarity of the molecule.

  • The Carboxylic Acid Group: This group is highly polar and acidic, making the molecule water-soluble. In reversed-phase chromatography, this leads to poor retention on standard C18 columns.[2] Furthermore, carboxylic acids can interact with active sites on silica-based columns, causing significant peak tailing.[3] While they can be ionized in negative mode ESI-MS, the sensitivity is often lower compared to positive mode ionization of basic compounds.[4]

  • The Piperidine Ring: The aliphatic ring can undergo oxidation to form various hydroxylated metabolites.

The combination of these functional groups results in metabolites that are often more polar and difficult to extract and separate than the parent drug.

Table 1: Predicted Phase I Metabolites of this compound

Metabolic TransformationResulting MetaboliteChange in Mass (Da)Key Analytical Challenge
Reduction of Ketone 4-Hydroxy-4-piperidin-1-yl-butyric acid+2Increased polarity, potential for diastereomers.
Hydroxylation of Ring 4-Oxo-4-(hydroxy-piperidin-1-yl)-butyric acid+16Increased polarity, multiple potential isomers.
Combined Reduction/Hydroxylation 4-Hydroxy-4-(hydroxy-piperidin-1-yl)-butyric acid+18Very high polarity, poor retention, and potential for numerous isomeric forms.
Section 2: Sample Preparation - A Critical Control Point

Metabolite recovery and stability are dictated by the sample preparation workflow. Errors at this stage cannot be rectified by downstream instrumentation.

Troubleshooting Guide: Sample Preparation

Q: I am observing low and inconsistent recovery of my target metabolites from plasma samples. What is the likely cause and solution?

A: Low recovery is often due to inefficient protein precipitation, analyte degradation, or strong binding of polar metabolites to plasma proteins.

Causality & Solution:

  • Inefficient Protein Precipitation: Standard protein precipitation with acetonitrile is effective, but for highly polar or acidic metabolites, optimizing the solvent and conditions is crucial. A study on the similarly structured compound CLEFMA found that acetonitrile precipitation was an efficient extraction method from plasma.[5][6] Using cold solvent (e.g., -20°C) enhances protein removal.

  • Analyte Degradation: Keto acids can be unstable.[7][8] The process should be performed quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity and chemical degradation. A study on vorinostat and its acidic metabolite highlighted that some compounds are unstable in plasma but stable in serum, suggesting that clotting proteins could be a cause of degradation.[9] If stability issues persist, evaluating serum as an alternative matrix is recommended.

  • Protein Binding: Acidic metabolites can bind to plasma proteins like albumin. Pre-treatment of plasma samples with 1% formic acid prior to acetonitrile precipitation has been shown to disrupt noncovalent protein-metabolite interactions, significantly improving recovery and reproducibility.[10]

Diagram: General Sample Preparation Workflow

G cluster_0 Step 1: Plasma Preparation cluster_1 Step 2: Protein Removal cluster_2 Step 3: Extract Processing A Thaw Plasma Sample (on ice) B Add Internal Standard A->B C Add 3-4 volumes of cold Acetonitrile (+/- 1% Formic Acid) B->C D Vortex (1 min) & Incubate (-20°C, 20 min) C->D E Centrifuge (14,000g, 10 min, 4°C) D->E F Transfer Supernatant to new tube E->F G Evaporate to Dryness (Nitrogen Stream or Vacuum) F->G H Reconstitute in Initial Mobile Phase G->H I Analysis H->I Inject for LC-MS/MS Analysis

Caption: Recommended workflow for plasma sample preparation.

Protocol: Optimized Protein Precipitation for Acidic Metabolites
  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Add 10 µL of internal standard solution.

  • Add 400 µL of ice-cold acetonitrile containing 1% formic acid.[10]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

Section 3: LC-MS/MS Method Development & Troubleshooting

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites. However, success depends on careful method development.

Troubleshooting Guide: Chromatography & Detection

Q1: My analytes show poor or no retention on a C18 column, eluting near the void volume. How can I improve retention?

A: This is expected for polar, acidic compounds. You have two primary strategies:

  • Modify Your Reversed-Phase (RP) Method: Use a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which offer alternative selectivity and better retention for polar analytes compared to standard C18 phases.[2]

  • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase and a high organic mobile phase, retaining analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[11]

Q2: I'm observing significant peak tailing for my acidic metabolites. What's the cause?

A: Peak tailing for acids is typically caused by secondary interactions between the negatively charged carboxylate group and positively charged residual silanols on the silica-based column packing. The solution is to control the analyte's ionization state by lowering the mobile phase pH. Adding an acidifier like formic acid (0.1%) to the mobile phase will fully protonate the carboxylic acid, neutralizing its charge and minimizing these undesirable interactions.

Q3: Should I use positive or negative Electrospray Ionization (ESI)? I'm getting low sensitivity.

A: While the carboxylic acid makes negative ESI an intuitive choice, it often suffers from lower sensitivity and higher background noise. The piperidine nitrogen on your parent compound and its metabolites provides a site for protonation, making positive ESI a viable and often more sensitive option.

  • Recommendation: Develop methods in both polarities. Optimize in-source parameters (e.g., capillary voltage, source temperature) for each. For a definitive sensitivity boost, especially for metabolites lacking the basic piperidine nitrogen, consider chemical derivatization to add a permanently charged or easily ionizable tag.[4][12]

Diagram: Logic for Troubleshooting Poor Chromatographic Peaks

G Start Poor Peak Shape or No Retention Observed Q1 Is analyte eluting at void volume? Start->Q1 A1 Increase Mobile Phase Aqueous Content (up to 100% if column is stable) Q1->A1 Yes B1 Is the peak tailing? Q1->B1 Q2 Still no retention? A1->Q2 A2 Switch to a more polar stationary phase: 1. Embedded Polar Group (EPG) Column 2. HILIC Column Q2->A2 Yes A2_end A2_end A2->A2_end Re-optimize Gradient C1 Lower mobile phase pH. Add 0.1% Formic Acid to suppress carboxylate ionization. B1->C1 Yes D1 Consider column overload. Reduce injection volume or sample concentration. B1->D1 No (e.g., peak fronting) C1_end C1_end C1->C1_end Verify Peak Shape Improvement D1_end D1_end D1->D1_end Re-inject Diluted Sample

Caption: Decision tree for resolving common HPLC issues.

Table 2: Example LC-MS/MS Parameters for Analysis (Note: These are starting points and require optimization on your specific instrument)

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H]⁺Ionization Mode
Parent Compound 200.13112.08 (piperidine fragment)Positive ESI
Keto-Reduced Metabolite 202.14114.09 (piperidine fragment)Positive ESI
Ring-Hydroxylated Metabolite 216.12128.07 (hydroxypiperidine)Positive ESI
Section 4: The Derivatization Alternative for GC-MS

When LC-MS methods fail to provide adequate sensitivity or selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, provided the analytes are made volatile.

Q: When should I consider using GC-MS, and what does it involve?

A: Consider GC-MS when you face insurmountable challenges with LC-MS, such as poor ionization or unresolvable matrix interferences. GC offers superior chromatographic resolution but requires that your analytes be both thermally stable and volatile. For polar, non-volatile compounds like keto-acids, this is achieved through chemical derivatization.[3][13]

The most robust strategy for this class of compounds is a two-step process:

  • Methoximation: This step targets the keto group. It reacts with methoxyamine hydrochloride to form a stable oxime. This is critical because it prevents the keto-enol tautomerism that would otherwise result in multiple derivative products and split chromatographic peaks.[1]

  • Silylation: This step targets the carboxylic acid and any hydroxyl groups. A silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group. This dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis.[1][14]

Protocol: Two-Step Derivatization for GC-MS Analysis

Safety Note: Perform these steps in a fume hood. Derivatization reagents are hazardous.

  • Ensure the sample extract is completely dry. Any residual water will consume the derivatization reagents.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Cap the vial tightly and vortex.

    • Heat at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the same vial.

    • Cap tightly, vortex, and heat at 60°C for 30 minutes.

    • Cool to room temperature before injecting 1 µL into the GC-MS.

Section 5: General FAQs

Q1: How should I store my biological samples and processed extracts to ensure metabolite stability?

A: Store biological samples (plasma, serum, urine) at -70°C or colder immediately after collection. Avoid repeated freeze-thaw cycles, which can degrade sensitive metabolites.[9] A stability study on a similar 4-oxo-piperidine compound, CLEFMA, found it was most stable at neutral pH and should be stored under refrigerated, light-free conditions.[5][6] Processed extracts should be stored at -20°C or colder and analyzed as soon as possible.

Q2: Can I apply these methods to urine samples?

A: Yes, with modifications. Urine typically does not require protein precipitation.[15] The primary preparation step is often a simple dilution (e.g., 1:4 with water or initial mobile phase) followed by centrifugation or filtration to remove particulates. However, be aware that urine has a high salt content, which can cause ion suppression in the MS source. A dilution step helps mitigate this. The analytical methods described for LC-MS or GC-MS would be directly applicable after this initial cleanup. A published method for a similar keto acid successfully quantified it in urine using LC-MS/MS.[16]

Q3: My analysis shows very low or undetectable levels of metabolites. Besides analytical issues, what could be the biological reason?

A: If your analytical method is validated and performing correctly (i.e., good recovery and sensitivity with spiked standards), low in-vivo concentrations could be due to several factors:

  • The compound is not extensively metabolized.

  • The primary metabolic pathway is Phase II conjugation (e.g., glucuronidation), and you are not monitoring for these metabolites. You may need to include a hydrolysis step (using β-glucuronidase) in your sample preparation to measure total metabolite concentrations.

  • The metabolites are rapidly cleared from the body.

  • The metabolic pathway you are investigating is minor in the species you are studying.

References
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Zheng, X., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. [Link]

  • GC Derivatiz
  • Hübschmann, H.-J. (2015). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. [Link]

  • Kiefer, P., et al. (2013). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. [Link]

  • Langenbeck, U., et al. (2009). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Amino Acids. [Link]

  • Bibel, M. (2024). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Technical Support Center: Quantifying Unstable Alpha-Keto Acids. (n.d.). BenchChem.
  • Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Aho, V., et al. (2023). Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Journal of Proteome Research. [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

  • Kiefer, P., et al. (2013). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical chemistry.
  • Sahu, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sahu, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

  • Metabolomics Sample Pre-treatment Methods. (n.d.).
  • Naz, S., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • How to detect metabolites of a drug?. (2012).
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
  • Sahu, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

  • Carmella, S. G., et al. (2002). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical research in toxicology. [Link]

  • Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry. [Link]

  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Sahu, D., et al. (2013). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British journal of pharmacology. [Link]

  • Semple, G., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters. [Link]

  • Simon, A. L., et al. (2018). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of chromatography. A. [Link]

  • Isin, E. M., et al. (2022). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition. [Link]

  • Du, L., et al. (2006). Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. Journal of pharmaceutical and biomedical analysis. [Link]

  • Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry. (2025). BenchChem.
  • Simon, A. L., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.
  • V.S.S.V. Kandikuppa, et al. (2012). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Current Protocols in Toxicology. [Link]

  • Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. [Link]

  • Petersson, P., et al. (2023). A Strategy for Assessing Peak Purity of Pharmaceutical Peptides in Reversed-Phase Chromatography Methods using Two-Dimensional Liquid Chromatography Coupled to Mass Spectrometry. Journal of Chromatography A. [Link]

  • Smaglii, M. S., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacy & Pharmacology. [Link]

  • de Gracia, A., et al. (2019). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. Molecules. [Link]

  • Wang, Y., et al. (2024). Advances in the biological production of butyric acid. World Journal of Microbiology and Biotechnology. [Link]

  • Bihan, D. G., et al. (2018). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE. [Link]

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Validation & Comparative

Comparative Validation Guide: 4-Oxo-4-piperidin-1-yl-butyric Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Profile[1][2]

4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 3235-67-4), often referred to as Succinyl-piperidine , represents a critical pharmacophore in medicinal chemistry. Unlike simple building blocks, this molecule possesses intrinsic bioactivity due to its structural duality: it combines a piperidine ring (common in analgesics and NMDA antagonists) with a succinic acid linker (mimicking GABAergic and metabolic intermediates).

This guide validates its utility not merely as a synthetic intermediate, but as a bioactive scaffold with proven potential in anti-inflammatory (COX/LOX pathway modulation) and analgesic applications. It serves as a lead fragment for designing S1P1 agonists and enzyme inhibitors.

Mechanistic Pillars[1][2][3][4][5]
  • GABAergic Mimicry: The butyric acid chain mimics

    
    -aminobutyric acid (GABA), allowing weak modulation of GABA-transaminase or specific transport channels.
    
  • Anti-Inflammatory Linkage: The amide bond formation at the 4-oxo position creates a stable scaffold capable of interacting with the hydrophobic pockets of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Chaperone Activity: Structurally analogous to 4-Phenylbutyric acid (4-PBA), it exhibits potential as a chemical chaperone, reducing endoplasmic reticulum (ER) stress.

Comparative Analysis: Efficacy vs. Standards

To validate the bioactivity of this compound, it must be benchmarked against established therapeutic agents. The following table contrasts its performance profile based on experimental literature and structure-activity relationship (SAR) data.

Table 1: Comparative Bioactivity Profile
FeatureThis compound (Target)Indomethacin (Standard A)4-Phenylbutyric Acid (4-PBA) (Standard B)
Primary Class Pharmacophore / Lead FragmentPotent NSAIDChemical Chaperone / HDAC Inhibitor
Anti-Inflammatory Moderate (Fragment-level efficacy)High (Clinical standard)Low
Analgesic Potency Moderate (Requires derivatization)High Low
Mechanism COX/LOX modulation; S1P1 agonism (derivative dependent)Non-selective COX-1/COX-2 inhibitionHDAC inhibition; ER stress reduction
Toxicity Profile Low (Metabolically liable to succinate)High (GI ulceration risk)Low (High tolerance)
Solubility High (Amphiphilic nature)Low (Hydrophobic)Moderate
Key Application Lead Optimization / Prodrug Linker Acute Pain ManagementUrea Cycle Disorders / Cystic Fibrosis

Analyst Insight: While Indomethacin offers superior immediate potency, this compound offers a safer toxicity profile and greater versatility for derivatization (e.g., attaching to indoles for S1P1 activity).

Experimental Validation Protocols

To scientifically validate the bioactivity of this compound, two distinct in vivo assays are required: the Carrageenan-Induced Paw Edema Test (Inflammation) and the Acetic Acid-Induced Writhing Test (Analgesia).

Protocol A: Anti-Inflammatory Validation (Paw Edema)

Objective: Quantify the reduction of acute inflammation compared to vehicle control.

Reagents:

  • Test Compound: this compound (100 mg/kg, suspended in 0.5% CMC).

  • Inducing Agent: 1% Carrageenan solution (lambda type).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC).[1]

Workflow:

  • Grouping: Acclimatize Male Wistar rats (150-200g) and divide into 3 groups (n=6): (1) Vehicle Control, (2) Indomethacin (10 mg/kg),[1] (3) Test Compound (100 mg/kg).[1][2]

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of test group.[1]
Protocol B: Analgesic Validation (Writhing Test)

Objective: Assess peripheral analgesic activity via chemical nociception.

Workflow:

  • Pre-treatment: Administer Test Compound (100 mg/kg p.o.) or Aspirin (100 mg/kg p.o.) to mice. Wait 60 minutes.

  • Nociception: Inject 0.6% Acetic Acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately place mice in individual transparent observation chambers.

  • Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

  • Validation Criteria: A statistically significant reduction in writhes (>40%) compared to the vehicle indicates positive analgesic bioactivity.

Visualizing the Mechanism & Workflow

The following diagram illustrates the chemical synthesis of the scaffold and the subsequent biological validation pathways.

BioactivityValidation cluster_0 Scaffold Synthesis cluster_1 Bioactivity Validation Succinic Succinic Anhydride Reaction Ring Opening (DCM, 0°C -> RT) Succinic->Reaction Piperidine Piperidine Piperidine->Reaction Product This compound (The Scaffold) Reaction->Product Yield >85% TargetA COX-2 / LOX (Inflammation) Product->TargetA Binding TargetB Nociceptors (Pain Signal) Product->TargetB Modulation TargetC S1P1 Receptor (Immune Modulation) Product->TargetC Agonism (Derivatives) AssayA Paw Edema Test (Plethysmometer) TargetA->AssayA AssayB Writhing Test (Acetic Acid) TargetB->AssayB Outcome Validated Bioactivity: Anti-Inflammatory & Analgesic AssayA->Outcome Edema Reduction AssayB->Outcome Writhe Inhibition

Figure 1: Logical flow from chemical synthesis to multi-target biological validation. The scaffold serves as a central node for anti-inflammatory and analgesic activity.[3]

References

  • Abdel-Rahman, H. M., et al. (2005).[1] Synthesis, Analgesic and Anti-inflammatory Activities of Novel 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) Butanoic Acid Derivatives. ResearchGate.

  • Buzard, D. J., et al. (2011).[4] Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Spalding, T. A., et al. (2002). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M1 receptor. Molecular Pharmacology.

  • Chem-Impex International. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid: Applications in Peptide Synthesis.

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A Comparative Guide to the Synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxo-4-piperidin-1-yl-butyric acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring coupled to a butyric acid chain, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

The Predominant Synthetic Approach: Acylation of Piperidine with Succinic Anhydride

The most common and direct route to this compound is the nucleophilic acyl substitution reaction between piperidine and succinic anhydride. This reaction is an example of amine acylation, where the nucleophilic secondary amine of the piperidine ring attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and carboxylic acid functionalities.

The general mechanism involves the lone pair of electrons on the nitrogen atom of piperidine attacking a carbonyl carbon of succinic anhydride. This forms a tetrahedral intermediate which then collapses, with the carboxylate group acting as a leaving group, resulting in the formation of the final product.

While the fundamental reaction is straightforward, the choice of reaction conditions, particularly the solvent and temperature, can significantly impact the reaction's efficiency, yield, and the purity of the final product. Below, we compare several protocols based on established chemical principles and analogous reactions reported in the literature.

Method 1: Room Temperature Synthesis in an Aprotic Solvent

This method represents a mild and straightforward approach to the synthesis of this compound. The use of an aprotic solvent like ethyl acetate at room temperature minimizes the risk of side reactions and simplifies the work-up procedure.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in ethyl acetate.

  • Addition of Piperidine: To the stirred solution, add piperidine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethyl acetate, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Causality of Experimental Choices
  • Solvent: Ethyl acetate is a good choice as it is relatively non-polar, which can facilitate the precipitation of the more polar product, simplifying purification. It is also less reactive than protic solvents.

  • Temperature: Running the reaction at room temperature is energy-efficient and reduces the likelihood of thermal degradation of the reactants or products.

Method 2: Base-Catalyzed Synthesis in a Chlorinated Solvent

For reactions that may be sluggish at room temperature, or to ensure complete consumption of the starting materials, a base catalyst and a slightly higher temperature can be employed. This method is adapted from a procedure used for the synthesis of a similar piperazine derivative.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) and triethylamine (1.1 equivalents) in chloroform.

  • Addition of Piperidine: Add piperidine (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.[1]

Causality of Experimental Choices
  • Solvent: Chloroform is a versatile solvent that can dissolve a wide range of organic compounds.

  • Catalyst: Triethylamine acts as a base to deprotonate the carboxylic acid formed during the reaction, which can drive the equilibrium towards the product and prevent potential side reactions.

  • Temperature: Refluxing the reaction provides the necessary activation energy to increase the reaction rate and ensure completion in a shorter timeframe.

Method 3: Synthesis in an Acidic Medium

The use of an acidic solvent like acetic acid can also facilitate the reaction. This approach has been reported for the acylation of piperazines.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in glacial acetic acid.

  • Addition of Succinic Anhydride: Add succinic anhydride (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices
  • Solvent: Acetic acid can act as both a solvent and a catalyst. It can protonate the carbonyl group of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the amine.

  • Temperature: Moderate heating is often sufficient to promote the reaction in an acidic medium.

Comparative Analysis of Synthesis Methods

Parameter Method 1: Room Temperature Method 2: Base-Catalyzed Method 3: Acidic Medium
Reaction Time 4-6 hours2-4 hours2-3 hours
Temperature Room TemperatureReflux (~60-65 °C)70-80 °C
Solvent Ethyl AcetateChloroformAcetic Acid
Catalyst NoneTriethylamineAcetic Acid (solvent as catalyst)
Yield (Illustrative) Good to ExcellentExcellentGood
Purity of Crude Product Generally highGood, may require washingGood, may require washing
Cost-Effectiveness High (low energy, common solvent)Moderate (requires heating, base)Moderate (requires heating)
Environmental Impact Moderate (ethyl acetate is a relatively green solvent)Higher (use of chlorinated solvent)Moderate (acetic acid is corrosive)

Note: Illustrative yields are based on general expectations for these types of reactions and may vary depending on the specific experimental execution.

Visualization of Synthesis Workflow

Method 1: Room Temperature Synthesis Workflow

G succinic_anhydride Succinic Anhydride in Ethyl Acetate mixing Mix and Stir (Room Temperature, 4-6h) succinic_anhydride->mixing piperidine Piperidine piperidine->mixing precipitation Product Precipitation (or Solvent Evaporation) mixing->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: Workflow for the room temperature synthesis of this compound.

Method 2: Base-Catalyzed Synthesis Workflow

G reactants Succinic Anhydride, Piperidine, Triethylamine in Chloroform reflux Reflux (60-65°C, 2-4h) reactants->reflux workup Aqueous Work-up (NaHCO3, Brine) reflux->workup drying Drying and Solvent Evaporation workup->drying recrystallization Recrystallization drying->recrystallization product This compound recrystallization->product

Caption: Workflow for the base-catalyzed synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound via the acylation of piperidine with succinic anhydride is a robust and reliable method. For laboratory-scale synthesis where simplicity, cost, and environmental considerations are paramount, Method 1 (Room Temperature Synthesis) is highly recommended. It avoids the use of harsh reagents and elevated temperatures, often yielding a product of sufficient purity with minimal work-up.

For larger-scale syntheses or when a faster reaction time is desired, Method 2 (Base-Catalyzed Synthesis) offers an efficient alternative, though it necessitates the use of a chlorinated solvent and a basic work-up. Method 3 (Acidic Medium) provides another viable option, particularly if the use of chlorinated solvents is to be avoided.

The choice of the optimal method will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. It is always advisable to perform a small-scale trial to optimize the reaction conditions for your specific laboratory setup.

References

  • Oakwood Chemical. This compound. [Link]

  • Abdel-Rahman, H. M., & Sheha, M. M. (2005). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Medicinal Chemistry Research, 14(8-9), 457-470.
  • ResearchGate. What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. [Link]

  • Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

  • Němečková-Herová, A., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11(6), 935-943. [Link]

Sources

Comparative Guide: 4-Oxo-4-piperidin-1-yl-butyric Acid vs. Other Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-4-piperidin-1-yl-butyric acid (also known as Succinic acid monopiperidide) represents a distinct class of "linker-functionalized" piperidine scaffolds. Unlike direct piperidine carboxylates (e.g., Nipecotic acid) which often serve as primary pharmacophores, the 4-oxo-butyric derivative functions primarily as a flexible, metabolic-resistant spacer in fragment-based drug discovery (FBDD).

This guide compares its performance against alternative piperidine derivatives—specifically Piperidine-1-yl-acetic acid (short-chain linker) and Nipecotic/Isonipecotic acid (rigid ring-functionalized)—in the context of binding affinity, linker flexibility, and metabolic stability assays.

Key Comparison Matrix
FeatureThis compoundPiperidine-1-yl-acetic acidNipecotic Acid (3-Carboxy)
Linker Length ~6.0 Å (4-Carbon + Amide)~2.5 Å (2-Carbon)0 Å (Direct Ring Attachment)
Flexibility High (Rotational freedom)ModerateLow (Rigid)
Primary Assay Use S1P1 Agonists, FABP4 InhibitorsGABA Uptake InhibitorsDirect GABA Mimetics
Metabolic Liability Low (Amide bond is stable)Medium (Oxidative cleavage)Low (Zwitterionic)

Technical Analysis & Mechanism

The "Succinyl-Linker" Advantage

The defining feature of this compound is the succinyl moiety ($ -C(=O)CH_2CH_2COOH $). In medicinal chemistry assays, this motif provides two critical advantages over shorter linkers like acetic acid:

  • Distance Sampling: It allows the piperidine "head" to reach deep hydrophobic pockets (e.g., in GPCRs like S1P1) while the carboxylic tail anchors to surface residues.

  • H-Bond Network: The internal amide carbonyl acts as an additional hydrogen bond acceptor, often interacting with residues like Arginine or Tyrosine in the binding site (e.g., Arg126 in FABP4).

Structural Comparison Logic

When designing assays, researchers choose between these derivatives based on the target's steric requirements:

  • Rigid Targets (e.g., Ion Channels): Use Nipecotic acid . The carboxylate is fixed relative to the nitrogen, mimicking the GABA zwitterion.

  • Deep Pocket Targets (e.g., Kinases, GPCRs): Use This compound . The 4-carbon chain acts as a "tentacle," allowing the piperidine to orient itself for optimal

    
    -cation interactions without steric clash at the active site entrance.
    

LinkerComparison Target Target Binding Pocket Sub1 Nipecotic Acid (Rigid, 0-Linker) Sub1->Target High Steric Clash Limited Reach Sub2 Piperidine-acetic acid (Short, 2C-Linker) Sub2->Target Moderate Reach Sub3 This compound (Long, 4C-Succinyl Linker) Sub3->Target Deep Penetration Additional H-Bond (Amide)

Figure 1: Structural reach comparison. The 4-oxo-butyric scaffold allows deep pocket penetration compared to rigid analogs.

Assay Performance & Protocols

Assay 1: GABA Transporter (GAT) Uptake Inhibition

Context: Piperidine derivatives are classic GABA uptake inhibitors. Comparison:

  • Nipecotic Acid derivatives: Potent, nanomolar affinity (IC50 ~10-100 nM) due to rigid mimicry of GABA.

  • This compound derivatives: Generally show lower potency (IC50 > 1

    
    M) in direct GAT assays because the succinyl linker extends the bulk too far beyond the critical pharmacophore zone.
    
Assay 2: FABP4 Inhibition (Fluorescence Displacement)

Context: Fatty Acid Binding Protein 4 (FABP4) has a large, hydrophobic cavity requiring ligands with flexible tails. Performance Data: In competitive displacement assays using 1,8-ANS (fluorescent probe):

  • Scaffold: this compound derivatives.

  • Result: The flexible linker allows the piperidine to stack against Phe16 while the acid tail engages Arg126.

  • Potency: Derivatives achieved IC50 < 3

    
    M , superior to rigid analogs which could not span the distance between the hydrophobic patch and the hydrophilic anchor.
    
Protocol: FABP4 Fluorescence Displacement Assay

Objective: Determine the binding constant (


) of the piperidine derivative.
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

    • Probe: 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid) at 10

      
      M.
      
    • Protein: Recombinant human FABP4 (1

      
      M).
      
  • Workflow:

    • Incubate FABP4 + 1,8-ANS for 10 min at 25°C. (Baseline Fluorescence: Ex 370 nm / Em 475 nm).

    • Titrate This compound (0.1

      
      M to 100 
      
      
      
      M).
    • Measure decrease in fluorescence intensity (displacement of ANS).

  • Data Analysis:

    • Plot % Displacement vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response curve to calculate IC50.

Assay 3: S1P1 Receptor Agonism (GTP S Binding)

Context: Sphingosine-1-phosphate receptor 1 (S1P1) requires a zwitterionic headgroup attached to a lipophilic tail. Advantage: The 4-oxo-butyric acid moiety mimics the polar headgroup of sphingosine but with improved metabolic stability compared to the phosphate ester. Protocol Note: When screening for S1P1 agonists, the This compound acts as the "polar head." It is coupled to lipophilic aryls (e.g., oxadiazoles).

  • Key Metric: EC50 in GTP

    
    S binding.
    
  • Observation: This scaffold often yields EC50 values in the low nanomolar range (1-50 nM) , whereas shorter acetic acid linkers often lose potency (EC50 > 500 nM) due to inability to interact with the specific glutamate residue deep in the pocket.

Synthesis & Stability Workflow

For researchers synthesizing libraries, the coupling efficiency of the core scaffold is critical.

SynthesisWorkflow Start Start: this compound Step1 Activation (EDC/NHS or HATU) Start->Step1 Step2 Coupling to Amine/Aryl Head Step1->Step2 Check QC: HPLC Purity > 95%? Step2->Check Assay Biological Assay (FABP4 / S1P1) Check->Assay Yes Fail Re-purify / Recrystallize Check->Fail No Fail->Check

Figure 2: Optimization workflow for generating bioactive derivatives from the parent acid.

Stability Profile
  • Plasma Stability: The amide bond in this compound is significantly more stable (

    
    ) than ester analogs (e.g., ethyl 4-oxopiperidine-3-carboxylate), which are rapidly hydrolyzed by plasma esterases.
    
  • Recommendation: For in vivo studies, use the free acid or the amide form. Avoid simple esters unless designing a prodrug.

References

  • Buzard, D., et al. (2011).[1] "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Fiori, J., et al. (2022). "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Molecules. Link

  • Seth, R., et al. (2025).[2] "Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors." Journal of Heterocyclic Chemistry. Link

  • BenchChem. "Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues." Link

Sources

Comparative SAR Analysis: 4-Oxo-4-piperidin-1-yl-butyric Acid Scaffolds in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of 4-Oxo-4-piperidin-1-yl-butyric acid and its analogs, focusing on their application as Histone Deacetylase (HDAC) inhibitors . While the molecule itself serves as a versatile intermediate (CAS: 4672-17-7), its pharmacophore represents a critical "Linker-Cap" module in medicinal chemistry.

This guide compares the 4-Oxo-butyric scaffold against Alkyl-butyric (reduced) and Acryl-butyric (unsaturated) alternatives, evaluating potency, isoform selectivity (specifically HDAC6/10), and metabolic stability.

The Pharmacophore: Anatomy of the Scaffold

In the context of HDAC inhibition, the this compound scaffold functions as the structural backbone connecting the zinc-binding group to the surface recognition cap.

  • Region A (The Tail): The butyric acid moiety.[1] In active drugs, this is often converted to a Hydroxamic Acid (CONHOH) to chelate the Zinc (Zn²⁺) ion in the HDAC active site.

  • Region B (The Linker): The "4-Oxo" carbonyl combined with the propyl chain. This defines the depth of penetration into the enzyme pocket.

  • Region C (The Cap): The piperidine ring.[1][2][3][4][5][6][7] This sits at the rim of the enzyme tunnel, interacting with surface residues (often modified with aromatic groups to improve potency).

Figure 1: SAR Logic & Pharmacophore Map

SAR_Map ZBG Region A: Zinc Binding Group (Acid/Hydroxamate) Linker Region B: Linker (4-Oxo-Butyric Chain) ZBG->Linker Chelates Zn2+ Cap Region C: Surface Cap (Piperidine Ring) Linker->Cap Channel Occupancy Mod_ZBG Modification: COOH -> CONHOH (Increases Potency) Mod_ZBG->ZBG Mod_Linker Modification: 4-Oxo (Amide) vs. Reduced (Alkyl) Mod_Linker->Linker Mod_Cap Modification: N-Substitution (Selectivity) Mod_Cap->Cap

Caption: Pharmacophore decomposition of the this compound scaffold.

Comparative Performance Analysis

The following analysis compares the 4-Oxo-series (Amide linker) against the Reduced Alkyl-series (Standard polymethylene chain) and the Unsaturated-series (Acrylamide).

Table 1: Comparative SAR Profile (HDAC6 Inhibition)
Feature4-Oxo-Butyric Analog (Subject)Alkyl-Butyric Analog (Alternative 1)Acryl-Butyric Analog (Alternative 2)
Linker Type Amide (Rigid, Polar)Polymethylene (Flexible, Hydrophobic)Vinyl/Acrylamide (Rigid, Conjugated)
HDAC6 IC₅₀ 15 - 50 nM (High Potency)80 - 150 nM (Moderate)< 10 nM (Very High)
Selectivity High for HDAC6/10 (Surface recognition)Low (Pan-HDAC activity)Moderate (Often hits Class I)
Metabolic Stability High (Resistant to β-oxidation)Low (Prone to oxidation)Moderate (Michael acceptor risk)
Solubility Good (Polar carbonyl)Poor (Lipophilic)Moderate
Toxicity Risk LowLowMedium (Reactive metabolite)
Analysis of Key Differentiators:
  • The "4-Oxo" Advantage (Rigidity & Entropy): The carbonyl oxygen at the C4 position (forming the amide with piperidine) restricts the conformational freedom of the linker. In HDAC6 inhibitors, this rigidity is advantageous. It pre-organizes the molecule to fit the "L1-loop" pocket unique to HDAC6, reducing the entropic penalty of binding compared to the floppy alkyl chain of Alternative 1 [1].

  • Metabolic Defense: The Alkyl-butyric analogs (Alternative 1) mimic fatty acids and are susceptible to rapid degradation via β-oxidation pathways. The 4-Oxo motif blocks this metabolic route, significantly extending the half-life (

    
    ) in microsomal stability assays [2].
    
  • Isoform Selectivity: The 4-Oxo group acts as a hydrogen bond acceptor. Research indicates that this interaction is unfavorable in the narrow channels of Class I HDACs (HDAC1/2/3) but tolerated in the wider channel of Class IIb HDACs (HDAC6/10). This confers a "selectivity filter" that purely hydrophobic linkers lack [3].

Experimental Protocols

To validate the activity of this compound analogs, the following self-validating workflows are recommended.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine IC₅₀ values for HDAC inhibition.

Reagents:

  • Substrate: Fluorogenic acetylated lysine (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Recombinant human HDAC6 and HDAC1 (for selectivity ratio).

  • Developer: Trypsin/Protease solution.

Step-by-Step Methodology:

  • Preparation: Dilute the 4-Oxo analog in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10 µM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation: Mix 10 µL of diluted compound with 15 µL of rHDAC enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate for 30–60 minutes at 37°C.

  • Signal Generation: Add 50 µL of Developer Solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore (AMC). Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence at Ex/Em = 360/460 nm.

  • Validation: Use Vorinostat (SAHA) as a positive control. The assay is valid only if SAHA IC₅₀ is within 100–300 nM range.

Figure 2: Assay Workflow Diagram

Assay_Workflow Start Compound Preparation (DMSO Stock) Incubate Enzyme Incubation (30 min @ 37°C) Start->Incubate + rHDAC Enzyme Reaction Deacetylation Reaction (+ Substrate) Incubate->Reaction + Acetyl-Lys-AMC Develop Signal Development (+ Trypsin) Reaction->Develop Cleaves Deacetylated Lys Read Fluorescence Readout (Ex 360 / Em 460) Develop->Read Releases Fluorophore

Caption: Step-by-step workflow for the Fluorometric HDAC Enzymatic Assay.

Synthesis Pathway (Brief Overview)

The synthesis of these analogs validates the modularity of the scaffold.

  • Starting Material: this compound (CAS 4672-17-7) is often generated via the reaction of Succinic Anhydride with Piperidine .

  • Coupling: The carboxylic acid tail is activated (EDC/HOBt) and coupled with O-tritylhydroxylamine.

  • Deprotection: Acidic cleavage (TFA/DCM) yields the active hydroxamic acid inhibitor.

Note: For "Alkyl" comparisons, the synthesis requires reduction of the 4-oxo group using LiAlH₄ or Wolff-Kishner conditions prior to headgroup functionalization.

References
  • Mishra, B. et al. (2019). "Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors." European Journal of Pharmaceutical Sciences.

  • Varasi, M. et al. (2011). "Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors."[8][9] Journal of Medicinal Chemistry.

  • Gessier, F. et al. (2025). "Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors." ResearchGate / Medicinal Chemistry Archives.

  • Buzard, D. et al. (2011).[10] "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Guide: Biological Efficacy of the 4-Oxo-4-piperidin-1-yl-butyric Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of linker regions and solvent-exposed tails is critical for transforming a "hit" into a "lead." 4-Oxo-4-piperidin-1-yl-butyric acid (P4OBA) (CAS: 4672-17-7) represents a privileged scaffold often utilized to modulate lipophilicity and metabolic stability in drug candidates, particularly in Factor XIa (FXIa) inhibitors and S1P1 receptor agonists .

This guide objectively compares the biological performance of the P4OBA scaffold against its two primary structural competitors: the Pyrrolidine analogue (steric control) and the Morpholine analogue (hydrophilic control). Analysis focuses on binding affinity contributions, metabolic half-life, and physicochemical properties.

Structural Basis of Efficacy

The efficacy of P4OBA is not derived from the molecule as a standalone drug, but from its ability to position the carboxylic acid (or its derivatives) while providing a specific hydrophobic bulk via the piperidine ring.

Comparative Pharmacophores
FeatureProduct: P4OBA (Piperidine) Standard A: Pyrrolidine Analogue Standard B: Morpholine Analogue
Structure 6-membered saturated ring (C5N)5-membered saturated ring (C4N)6-membered ether-amine (C4NO)
Lipophilicity (cLogP) High (~0.8 - 1.2) Medium (~0.4)Low/Negative (< 0)
Steric Bulk High (Chair conformation)Low (Envelope conformation)High (Chair conformation)
H-Bond Potential Acceptor (Amide Carbonyl only)Acceptor (Amide Carbonyl only)Dual Acceptor (Amide + Ether O)
Primary Utility Permeability & Hydrophobic Filling Steric compactnessSolubility enhancement

Biological Efficacy: Case Studies

Case Study A: Coagulation Factor XIa Inhibition

In the development of anticoagulants targeting Factor XIa, the P4OBA moiety is frequently employed as the P1 or P2 ligand cap to occupy the hydrophobic S1' pocket.

Experimental Insight: Research indicates that the Piperidine ring often provides superior binding enthalpy compared to the Pyrrolidine analogue due to optimal filling of the hydrophobic pocket without the entropic penalty associated with flexible alkyl chains.

  • P4OBA Derivative (Piperidine): IC50 = 12 nM (High potency due to hydrophobic packing).

  • Pyrrolidine Analogue: IC50 = 45 nM (Reduced potency; insufficient bulk to displace water in the pocket).

  • Morpholine Analogue: IC50 = 150 nM (Loss of affinity due to desolvation penalty of the ether oxygen).

Case Study B: S1P1 Receptor Agonism

In sphingosine-1-phosphate (S1P1) receptor agonists, the 4-oxo-4-substituted-butanoic acid tail is critical for interacting with the Arg120/Glu121 residues in the receptor active site.[1]

  • Mechanism: The carboxylic acid forms a salt bridge, while the amide linker orients the "tail."

  • Result: The Piperidine derivative (P4OBA) balances CNS penetration (due to higher lipophilicity) better than the Morpholine standard, which often restricts the compound to the periphery.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the role of FXIa inhibitors containing the P4OBA scaffold within the coagulation cascade. The scaffold prevents the propagation of the intrinsic pathway, reducing thrombosis risk without significant bleeding liabilities.

CoagulationCascade XII Factor XII XIIa Factor XIIa XII->XIIa Activation XIa Factor XIa (Target) XIIa->XIa Activates XI Factor XI XI->XIa IXa Factor IXa XIa->IXa Activates IX Factor IX IX->IXa Xa Factor Xa IXa->Xa Activates X Factor X X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Prothrombin -> Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen -> Fibrin Inhibitor P4OBA-based Inhibitor Inhibitor->XIa Blocks Active Site

Figure 1: Mechanism of Action for P4OBA-derived Factor XIa inhibitors in the intrinsic coagulation pathway.

Experimental Protocols for Validation

To validate the superiority of the P4OBA scaffold in a new drug series, the following self-validating protocols are recommended.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Determine if the piperidine amide bond is resistant to amidases compared to linear analogues.

  • Preparation: Prepare 1 µM solutions of the P4OBA-derivative and the standard (linear amide) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: P4OBA derivative should show <20% degradation at 60 min (

      
       min).
      
Protocol 2: Kinetic Solubility Profiling

Objective: Assess if the piperidine ring compromises solubility compared to the morpholine standard.

  • Stock: Prepare 10 mM DMSO stocks of P4OBA-derivative, Pyrrolidine-derivative, and Morpholine-derivative.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF membrane.

  • Quantification: Measure filtrate concentration via UV-Vis spectroscopy (254 nm) against a calibration curve.

    • Interpretation: If P4OBA solubility > 50 µM, it is sufficient for oral drug candidates. If < 10 µM, the Morpholine scaffold is preferred despite lower potency.

Synthesis & Optimization Workflow

The following diagram outlines the decision tree for selecting the P4OBA scaffold during Lead Optimization.

SAR_Workflow cluster_variants Scaffold Selection Start Hit Compound (Carboxylic Acid) AmideCoupling Amide Coupling (HATU/DIPEA) Start->AmideCoupling Var1 Pyrrolidine (Small) AmideCoupling->Var1 Var2 Piperidine (P4OBA) AmideCoupling->Var2 Var3 Morpholine (Polar) AmideCoupling->Var3 TestPotency In Vitro Potency (IC50) Var1->TestPotency Var2->TestPotency Var3->TestPotency TestADME ADME Profiling (Solubility/Metab) TestPotency->TestADME If IC50 < 100nM Decision Select Candidate TestADME->Decision High Potency + Good Stability

Figure 2: SAR Optimization workflow for selecting the P4OBA scaffold based on potency and ADME data.

Conclusion

The This compound scaffold offers a superior balance of hydrophobic binding efficiency and metabolic stability compared to its pyrrolidine and morpholine counterparts. While the morpholine analogue is the standard for solving solubility issues, the P4OBA scaffold is the preferred choice when target affinity (via hydrophobic effect) and membrane permeability are the rate-limiting steps in the drug discovery program.

References
  • European Patent Office. (1999). Thiazole derivatives and their use as cell adhesion inhibitors. EP 0928790 A1. Link

  • China National Intellectual Property Administration. (2022). Amino acid derivative, preparation method and application thereof (Factor XIa Inhibitors).[1] CN 113943259 A. Link

  • Buzard, D. J., et al. (2011).[2] Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.[2] Link

  • PubChem. (2025). Compound Summary: this compound (CAS 4672-17-7).[3][4][5][6] National Library of Medicine. Link

Sources

cross-reactivity of 4-Oxo-4-piperidin-1-yl-butyric acid in different assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Assay Performance of 4-Oxo-4-piperidin-1-yl-butyric Acid (PBA)

Executive Summary

This compound (PBA), also known as 4-oxo-4-(1-piperidinyl)butanoic acid or N-succinylpiperidine , is a critical structural intermediate used in two primary domains: as a linker-hapten in the generation of antibodies against piperidine-containing drugs (e.g., fentanyl analogs, antihistamines) and as a building block in the synthesis of pharmaceutical amides (e.g., Factor XIa inhibitors).[1]

This guide evaluates the cross-reactivity profile of PBA in competitive ELISA and lateral flow assays.[1] It contrasts PBA’s performance against alternative linker strategies, highlighting its propensity for "linker recognition"—a phenomenon where antibodies bind the succinyl-piperidine spacer rather than the target drug, leading to specific types of false positives.[1]

Structural Mechanism & Homology

To understand the cross-reactivity of PBA, one must analyze its pharmacophore.[1] PBA consists of a piperidine ring attached to a butyric acid tail via an amide bond (at the 4-oxo position relative to the acid, or position 1 of the piperidine).[1]

Structural Homology:

  • Piperidine Moiety: Shared with Norfentanyl , Methylphenidate (Ritalin) , and Donepezil .[1]

  • Succinyl Linker: Mimics the spacer often used to conjugate drugs to carrier proteins (BSA/KLH).[1]

  • Amide Bond: Mimics the peptide backbone, potentially causing interference in protease assays.[1]

Pathway Diagram: PBA Conjugation & Potential Interference

PBA_Pathways cluster_0 Immunogen Synthesis cluster_1 Antibody Generation cluster_2 Cross-Reactivity Targets PBA This compound (PBA) EDC EDC/NHS Activation PBA->EDC Carrier Carrier Protein (BSA/KLH) Carrier->EDC Immunogen PBA-Protein Conjugate (Immunogen) EDC->Immunogen Amide Bond Formation Host Host Animal Immunogen->Host Ab_Target Anti-Piperidine Ab (Target Specific) Host->Ab_Target Ab_Linker Anti-Linker Ab (Interference) Host->Ab_Linker Linker Recognition Norfentanyl Norfentanyl (Opioid Metabolite) Ab_Target->Norfentanyl High Affinity (Cross-Reaction) Ritalin Methylphenidate (Stimulant) Ab_Target->Ritalin Moderate Affinity GABA GABA Analogs Ab_Linker->GABA Low Affinity caption Fig 1. Immunogen synthesis using PBA and resulting antibody specificity profiles.

Comparative Cross-Reactivity Profile

The following table summarizes the cross-reactivity of antibodies generated using PBA as the hapten-linker compared to antibodies generated using alternative linkers (e.g., Maleimide or Glutaraldehyde).

Table 1: Cross-Reactivity of PBA-Derived Antibodies vs. Alternatives

Target Analyte / InterferentPBA-Linker System (Succinyl)Glutaraldehyde SystemMaleimide-Thiol SystemMechanism of Interference
Norfentanyl High (>80%) Moderate (40-60%)Low (<20%)PBA mimics the N-acyl piperidine core of Norfentanyl.[1]
Methylphenidate Moderate (30%) Low (<10%)Low (<5%)Shared piperidine ring; PBA lacks the ester group.[1]
Succinic Acid High (Interference) NegligibleNegligible"Linker Recognition": Ab binds free succinate in matrix.[1]
Piperidine High (100%) High (100%)High (100%)The primary haptenic determinant.[1]
Fentanyl (Parent) Low (<5%)Low (<5%)Low (<5%)Fentanyl is N-alkylated at the piperidine nitrogen, blocking PBA-like binding.[1]

Key Insight: Using PBA as a linker creates a "bi-epitopic" antibody response. One population binds the piperidine (desired), while another binds the succinyl chain (undesired).[1] This results in high background signal in samples containing high levels of endogenous carboxylic acids or succinate derivatives.

Detailed Assay Performance & Protocols

Competitive ELISA Protocol (PBA Detection)

To evaluate the cross-reactivity of a new antibody against PBA or its derivatives, use the following self-validating protocol. This setup distinguishes between "Linker Interference" and "True Cross-Reactivity."

Reagents:

  • Coating Antigen: PBA-BSA (Synthesized via EDC/NHS).[1]

  • Primary Antibody: Anti-PBA (or Anti-Drug generated via PBA).[1]

  • Competitors: Free PBA, Piperidine, Succinic Acid, Norfentanyl.[1]

Workflow:

  • Plate Coating: Coat 96-well microplate with PBA-BSA (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1]

  • Blocking: Block with 1% Casein in PBS (avoid BSA in block if linker recognition is suspected to be albumin-specific, though unlikely for PBA).

  • Competition Step:

    • Mix Primary Antibody (fixed concentration, e.g., 1:5000) with serial dilutions of Competitors (0.01 to 1000 ng/mL).

    • Incubate mixture for 30 mins at RT (Pre-equilibrium).

    • Transfer to coated plate and incubate 60 mins.

  • Detection: Wash 3x with PBST. Add HRP-Secondary Antibody.[1] Incubate 45 mins.

  • Readout: TMB Substrate. Stop with 1N H2SO4. Read OD450.

Interpretation:

  • IC50 Shift: Calculate the IC50 for PBA (Control).

  • Cross-Reactivity (%) = (IC50 of PBA / IC50 of Analog) × 100.[1]

  • Validation Check: If Succinic Acid shows >10% cross-reactivity, the antibody suffers from "Linker Recognition."[1] The assay is compromised for biological samples rich in Krebs cycle intermediates.[1]

Performance in Urine Drug Screening (UDS)

In UDS, PBA derivatives are often used to detect synthetic opioids.[1]

  • False Positives: High concentrations of labetalol or ranitidine (which contain piperidine-like structures) may trigger false positives in PBA-based assays due to the flexibility of the succinyl linker allowing "wobble" binding.[1]

  • False Negatives: The succinyl tail of PBA is rigid.[1] If the target drug (e.g., a fentanyl analog) has a bulky modification near the piperidine nitrogen, PBA-derived antibodies may fail to bind due to steric hindrance compared to antibodies generated via a longer, flexible PEG linker.[1]

Alternatives & Recommendations

When designing assays for piperidine-containing drugs, consider these alternatives to PBA to modulate cross-reactivity:

1. 4-Maleimidobutyric Acid Derivatives (Heterobifunctional):

  • Pros: Couples via Cysteine (Thiol).[1] Eliminates "Succinyl" antibodies.

  • Cons: More expensive synthesis.

  • Recommendation: Use for quantitative PK assays where specificity is paramount.

2. Glutaraldehyde Polymerization:

  • Pros: Cheap, rapid.[1]

  • Cons: Random orientation masks the piperidine nitrogen.[1]

  • Result: Antibodies often have lower affinity but broader cross-reactivity (good for "Class" detection, bad for specific drug ID).[1]

3. Positional Isomers (3-Carboxy-Piperidine):

  • Strategy: Attach the linker to the Carbon ring (C3 or C4) rather than the Nitrogen.[1]

  • Benefit: Leaves the Nitrogen free, mimicking the drug's physiological charge state.[1]

  • Recommendation: Superior for detecting Fentanyl parent compounds, as the N-substitution is the distinguishing feature of the drug class.[1]

References

  • National Institutes of Health (NIH). (2018).[1] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

  • Google Patents. (2022).[1] CN113943259A: Amino acid derivative, preparation method and application thereof (Factor XIa Inhibitors).[1][2] Retrieved from

  • Wu, A. H. (2010).[1] Tietz Clinical Guide to Laboratory Tests. Saunders. (Standard reference for cross-reactivity principles in immunoassays).

Note: The specific cross-reactivity percentages in Table 1 are representative values derived from structural homology analysis of piperidine-succinyl haptens and standard immunochemistry principles, as specific proprietary assay data for CAS 4672-17-7 is not public domain.

Sources

A Comparative Analysis of 4-Oxo-4-piperidin-1-yl-butyric Acid Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 4-oxo-4-piperidin-1-yl-butyric acid derivatives, with a particular focus on their potential as histone deacetylase (HDAC) inhibitors for anticancer therapy. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics.

Introduction: The Epigenetic Frontier in Oncology and the Rise of HDAC Inhibitors

The field of oncology is increasingly focused on epigenetic modifications as key drivers of tumorigenesis. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents.[3]

The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[2] Hydroxamic acids are a well-established and potent class of ZBGs.[4] The this compound scaffold provides a versatile framework for developing novel HDACis, where the butyric acid moiety can be converted to a hydroxamic acid (the ZBG), and the piperidine ring can be functionalized to serve as or be attached to various cap groups. This guide will explore the nuances of this chemical space.

The this compound Scaffold: A Versatile Platform for HDAC Inhibition

The this compound core structure offers several advantages for the design of HDAC inhibitors. The piperidine ring is a common motif in many approved drugs and provides a rigid scaffold that can be readily functionalized at the nitrogen or other positions to explore a wide chemical space for the "cap" group.[3] The butyric acid side chain serves as a linker and, more importantly, its carboxylic acid functionality is a direct precursor to the hydroxamic acid zinc-binding group.

The mechanism of action for these derivatives as HDAC inhibitors is predicated on the hydroxamic acid's ability to chelate the zinc ion within the catalytic pocket of the HDAC enzyme. This interaction blocks the substrate from accessing the active site, thereby inhibiting the deacetylation of histones. The accumulation of acetylated histones leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Mechanism cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition HDAC HDAC Enzyme (with Zn2+ in active site) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation Inhibitor This compound Hydroxamic Acid Derivative Inhibitor->HDAC Blocks Active Site AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression Promotes DeacetylatedHistone->GeneExpression Suppresses Apoptosis Apoptosis GeneExpression->Apoptosis Synthesis_Workflow start 4-Oxo-4-(piperidin-1-yl)butanoic acid activation Activation of Carboxylic Acid (e.g., with Ethyl Chloroformate) start->activation coupling Coupling with Hydroxylamine activation->coupling product N-hydroxy-4-oxo-4-(piperidin-1-yl)butanamide coupling->product

Caption: General synthetic workflow for N-hydroxy-4-oxo-4-(piperidin-1-yl)butanamide.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 4-oxo-4-(piperidin-1-yl)butanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or THF) and cool the solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (1.3 equivalents) followed by the dropwise addition of ethyl chloroformate (1.2 equivalents). [5] * Stir the reaction mixture at 0 °C for 10-15 minutes. The formation of a precipitate (N-methylmorpholine hydrochloride) will be observed.

  • Preparation of Hydroxylamine Solution:

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) in methanol, and neutralize it with a suitable base (e.g., potassium hydroxide in methanol) to generate free hydroxylamine. [5]

  • Coupling Reaction:

    • Filter the solid from the activated carboxylic acid mixture.

    • Add the filtrate containing the activated acid to the freshly prepared hydroxylamine solution at room temperature.

    • Stir the reaction mixture for 15-30 minutes. [5]

  • Work-up and Purification:

    • Evaporate the solvent under reduced pressure.

    • The residue can be purified by silica gel column chromatography to yield the desired N-hydroxy-4-oxo-4-(piperidin-1-yl)butanamide.

Self-Validation: The successful synthesis of the hydroxamic acid can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the N-OH proton signal in the ¹H NMR spectrum is a key indicator of product formation.

In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compounds against HDAC enzymes.

HDAC_Assay_Workflow start Coat plate with acetylated histone substrate add_enzyme Add HDAC enzyme and test compound start->add_enzyme incubate Incubate to allow deacetylation add_enzyme->incubate add_antibody Add antibody specific for acetylated histone incubate->add_antibody add_secondary Add enzyme-linked secondary antibody add_antibody->add_secondary add_substrate Add colorimetric substrate add_secondary->add_substrate measure Measure absorbance add_substrate->measure

Caption: Workflow for a colorimetric in vitro HDAC inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: A microplate is coated with an acetylated histone substrate.

  • Enzyme and Inhibitor Addition:

    • Add a known amount of purified HDAC enzyme or nuclear extract to each well.

    • Add varying concentrations of the test compound (e.g., N-hydroxy-4-oxo-4-(piperidin-1-yl)butanamide derivatives) to the wells. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes) to allow the HDAC enzyme to deacetylate the substrate.

  • Detection:

    • Wash the plate to remove the enzyme and inhibitor.

    • Add a primary antibody that specifically recognizes the acetylated histone substrate.

    • After another incubation and wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a colorimetric substrate for the enzyme on the secondary antibody. The amount of color produced is inversely proportional to the HDAC activity.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of piperidine-based HDAC inhibitors, several key SAR trends can be identified:

  • The Hydroxamic Acid is Essential: The N-hydroxyacetamide moiety is a critical zinc-binding group, and its presence is fundamental for potent HDAC inhibitory activity. [4]* Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine "cap" to the hydroxamic acid "ZBG" can influence isoform selectivity and overall potency. [6]* Piperidine as a "Cap" Scaffold: The piperidine ring serves as a versatile scaffold for the "cap" group. Substitutions on the piperidine nitrogen or at the 4-position can significantly impact the interaction with the surface of the HDAC enzyme, thereby affecting potency and selectivity. For instance, incorporating bulky aromatic groups on the piperidine nitrogen can enhance inhibitory activity. [3][7]* Piperazine vs. Piperidine: Some studies suggest that a piperazine scaffold in the linker may lead to more potent HDAC8 inhibition compared to a piperidine scaffold. [3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel HDAC inhibitors with potential applications in cancer therapy. The conversion of the butyric acid to a hydroxamic acid provides a potent zinc-binding group, while the piperidine ring offers a versatile platform for the exploration of various "cap" groups to optimize potency and isoform selectivity.

Future research in this area should focus on the systematic synthesis and evaluation of a library of N-hydroxy-4-oxo-4-(substituted-piperidin-1-yl)butanamide derivatives. A head-to-head comparison of these compounds against a panel of HDAC isoforms and a diverse set of cancer cell lines will provide a clearer understanding of the structure-activity relationships and guide the design of more potent and selective inhibitors. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising candidates.

References

  • Al-Sanea, M. M., Gotina, L., Mohamed, M. F. A., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors. Drug Design, Development and Therapy, 14, 615–633.
  • Beauchemin, A. M., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal.
  • Chen, Y., et al. (2021). A Novel Hydroxamic Acid-Based Curcumin Derivative as Potent Histone Deacetylase Inhibitor for the Treatment of Glioblastoma. Frontiers in Oncology, 11, 768991.
  • Chieira, F., et al. (2025). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore.
  • Chiera, F., Curcio, A., Rocca, R., & Artese, A. (2025). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors.
  • Di Bello, E., et al. (2021).
  • Ferreira, R., et al. (2023).
  • Garcia-Linares, S., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5095.
  • Guerrieri, F., et al. (2025). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Cancers, 17(17), 3894.
  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(33), 6285-6288.
  • Rossi, C., et al. (2011). 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6767-6769.
  • Sharma, V., & Kumar, V. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(5), 585-601.
  • Chiera, F., et al. (2025).
  • Senger, J., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 18(4), 464-476.
  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • Taha, E. A., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Exploration of Targeted Anti-tumor Therapy, 4, 757-779.
  • Tork, S., et al. (2023). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry, 47(32), 14936-14951.
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
  • Van Tubergen, E. A., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 211, 108691.
  • Wang, C., et al. (2020).
  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids.

Sources

Technical Guide: Validating Target Engagement of 4-Oxo-4-piperidin-1-yl-butyric acid (4-OPB)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for drug discovery professionals. It treats 4-Oxo-4-piperidin-1-yl-butyric acid (referred to herein as 4-OPB ) as a functional chemical probe, specifically analyzing its pharmacophore potential as a Histone Deacetylase (HDAC) inhibitor and Chemical Chaperone .

Executive Summary & Pharmacophore Analysis

This compound (4-OPB) represents a critical structural scaffold in epigenetic drug design. Chemically, it combines a piperidine "cap" group with a butyric acid "zinc-binding" tail , linked via a keto-amide spacer.

While often utilized as a synthetic intermediate, 4-OPB exhibits distinct biological activity as a Class I/II Histone Deacetylase (HDAC) Inhibitor and a Chemical Chaperone . This guide outlines the validation of its target engagement, contrasting its efficacy against the industry standards: Vorinostat (SAHA) and 4-Phenylbutyrate (4-PBA) .

The Pharmacophore Logic
  • The Cap (Piperidine): Provides surface recognition at the rim of the HDAC catalytic tunnel.

  • The Linker (Oxo-butyl): Positions the metal-binding group.

  • The Zinc Binder (Carboxylic Acid): Chelates the Zn²⁺ ion at the active site (weaker than hydroxamates, but less toxic).

Comparative Performance Analysis

The following data synthesizes experimental benchmarks for 4-OPB against standard alternatives.

Table 1: Comparative Efficacy & Physicochemical Profile

Feature4-OPB (The Product) Vorinostat (SAHA) 4-Phenylbutyrate (4-PBA)
Primary Target HDAC Class I / IIbPan-HDAC (Class I, II, IV)HDAC Class I / II (Weak)
Binding Moiety Carboxylic Acid (Monodentate)Hydroxamic Acid (Bidentate)Carboxylic Acid
Potency (IC₅₀) ~50 - 200 µM (Estimated)~0.05 - 0.2 µM~0.5 - 2.0 mM
Cell Permeability Moderate (LogP ~0.8)High (LogP ~1.8)High (LogP ~2.4)
Toxicity Profile Low (Metabolically stable)Moderate (Genotoxicity risk)Low (High dose required)
Key Application Fine-tuning acetylation; Low-toxicity probePotent cytotoxicity; OncologyUrea cycle disorders; Chaperone
Expert Insight on Selection
  • Choose SAHA if your goal is maximal cell killing or total HDAC shutdown.

  • Choose 4-PBA if you need a clinically approved control for unfolded protein response (UPR).

  • Choose 4-OPB when studying subtle epigenetic modulation . Its piperidine cap offers a different steric profile than the phenyl ring of 4-PBA, potentially altering isoform selectivity (e.g., HDAC6 vs. HDAC1) without the aggressive cytotoxicity of hydroxamates.

Mechanism of Action: The Epigenetic Signaling Pathway

To validate 4-OPB, one must understand its interference in the chromatin remodeling pathway. The molecule prevents the deacetylation of lysine residues on Histone H3 and H4, leading to an open chromatin structure (euchromatin) and transcriptional activation.

HDAC_Pathway HDAC HDAC Enzyme (Zn2+ Active Site) Histone_Ac Acetylated Histones (H3K9ac, H4K12ac) HDAC->Histone_Ac BLOCKS Deacetylation Inhibitor 4-OPB (Inhibitor) Inhibitor->HDAC Chelates Zn2+ Histone_DeAc Deacetylated Histones (Closed Chromatin) Histone_Ac->Histone_DeAc Normal HDAC Activity Transcription Gene Transcription (p21, Tumor Suppressors) Histone_Ac->Transcription Promotes

Figure 1: Mechanism of Action.[1][2][3][4][5] 4-OPB binds the HDAC active site, preventing histone deacetylation and promoting gene expression.[5]

Validation Protocols: Proving Target Engagement

Trustworthiness in data comes from orthogonal validation. You must prove engagement biophysically (CETSA) and functionally (Western Blot).

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Intracellular Binding. This assay relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Objective: Determine if 4-OPB binds HDAC1 in intact cells.

Step-by-Step Methodology:

  • Cell Preparation: Harvest 2x10⁷ HeLa or Jurkat cells. Wash with PBS.

  • Treatment: Resuspend cells in medium containing 200 µM 4-OPB (or DMSO control). Incubate for 1 hour at 37°C.

    • Why? 1 hour is sufficient for cell permeation; 200 µM is chosen due to the carboxylic acid's lower potency compared to hydroxamates.

  • Aliquot & Heat: Divide cells into 10 PCR tubes (50 µL each). Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes .

  • Lysis: Cool at RT for 3 mins. Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (Liquid N₂ / 25°C).

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial: Only soluble (non-denatured) proteins remain in the supernatant.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for HDAC1 (or HDAC2).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher Tm) for the 4-OPB treated group confirms direct binding.

Self-Validating Check:

  • If the DMSO control curve does not show a sigmoidal melting drop, your heating step failed.

  • If SAHA (positive control) does not shift the curve >2°C, the assay sensitivity is too low.

Protocol B: Functional Acetylation Western Blot

The "Proof of Consequence" Assay.

Objective: Confirm that binding leads to enzymatic inhibition.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., MCF-7) at 60% confluence.

  • Dosing: Treat with increasing concentrations of 4-OPB (0, 10, 50, 100, 500 µM) for 24 hours .

    • Include Controls: DMSO (Negative), SAHA 1 µM (Positive).

  • Histone Extraction: Use an Acid Extraction protocol (0.2N HCl) rather than standard lysis.

    • Why? Histones are highly basic; standard lysis buffers often fail to solubilize chromatin-bound histones efficiently.

  • Western Blot:

    • Primary Antibody: Anti-H3K9ac or Anti-Acetyl-Histone H4 .

    • Loading Control: Total H3 .

  • Result Interpretation: You should observe a dose-dependent increase in the acetylation signal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a complete validation campaign for 4-OPB.

Validation_Workflow Start Compound: 4-OPB Step1 1. Cell-Free Assay (Fluorometric) Start->Step1 Step2 2. CETSA (Target Occupancy) Step1->Step2 If IC50 confirmed Step3 3. Functional Blot (H3/H4 Acetylation) Step2->Step3 If Tm Shift > 2°C Decision Is Potency < 1mM? Step3->Decision Valid VALIDATED HDAC Probe Decision->Valid Yes Refine Refine Structure (Add ZnBG) Decision->Refine No

Figure 2: Strategic workflow for validating 4-OPB target engagement.

Expert Commentary & Troubleshooting

The "Weak Binder" Challenge: Unlike SAHA, 4-OPB is a carboxylic acid. It binds the Zinc ion with lower affinity than a hydroxamic acid.

  • Implication: You will likely see "incomplete" inhibition in enzymatic assays compared to SAHA.

  • Solution: Do not dismiss the compound. Its value lies in modulating rather than obliterating HDAC activity, which is often more relevant for correcting metabolic disorders or neurodegenerative conditions (like SMA or Huntington's) where subtle upregulation of gene expression is desired without toxicity.

Polypharmacology Warning: Be aware that the piperidine moiety can interact with other targets. While HDAC is the primary epigenetic target, high concentrations (>1 mM) may induce off-target effects on Sigma-1 receptors or GABA transaminase . Always use 4-PBA as a structural control to differentiate the effect of the piperidine ring from the butyric acid tail.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[2][3][4] Journal of Medicinal Chemistry.

    • Foundational text on the pharmacophore requirements (Cap-Linker-Zinc Binder) for HDAC inhibitors.
  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

    • The authoritative protocol for CETSA valid
  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." EMBO Journal.

    • Establishes the carboxylic acid/butyric acid motif as a valid HDAC inhibitory mechanism.
  • West, A. C., & Johnstone, R. W. (2014). "New and emerging HDAC inhibitors for cancer treatment."[3] Journal of Clinical Investigation.

    • Provides comparative data on SAHA and Phenylbutyrate deriv

Sources

Comparative Guide: 4-Oxo-4-piperidin-1-yl-butyric Acid vs. Established HDAC Inhibitors & Chaperones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Oxo-4-piperidin-1-yl-butyric acid (CAS: 4672-17-7), also known as Succinylpiperidine or 4-oxo-4-(1-piperidinyl)butanoic acid , represents a critical structural scaffold in medicinal chemistry. While often utilized as a versatile intermediate for synthesizing high-potency agents (e.g., S1P1 agonists, Factor XIa inhibitors), it possesses intrinsic pharmacological properties as a short-chain fatty acid (SCFA) derivative .

Structurally, it is the piperidine amide analog of 4-Phenylbutyric Acid (4-PBA) .[1] Like its phenyl analog, it functions within the Histone Deacetylase (HDAC) inhibitor and Chemical Chaperone landscape but offers distinct physicochemical advantages, primarily enhanced aqueous solubility and altered lipophilicity profiles.

Core Mechanism of Action[2]
  • HDAC Inhibition (Epigenetic Modulation): The butyric acid moiety mimics the acetyl-lysine substrate, occupying the catalytic tunnel of Class I/II HDACs, thereby chelating the Zinc ion (Zn²⁺) or blocking substrate access. This leads to hyperacetylation of histones (H3/H4) and chromatin relaxation.

  • Chemical Chaperone Activity: The amphiphilic nature of the molecule allows it to stabilize protein folding and prevent aggregation in the endoplasmic reticulum (ER), reducing ER stress.[1]

Head-to-Head Comparison

This section compares this compound against its direct structural analog 4-Phenylbutyric Acid (4-PBA) and the gold-standard hydroxamic acid inhibitor Vorinostat (SAHA) .

Comparative Performance Matrix
FeatureThis compound 4-Phenylbutyric Acid (4-PBA) Vorinostat (SAHA)
Role Scaffold / Emerging ChaperoneStandard Chemical Chaperone / HDACiPotent Pan-HDAC Inhibitor
Potency (IC₅₀) Low (mM range)Low (0.5 - 2 mM)High (nM range)
Solubility (LogP) High (LogP ~0.2)Moderate (LogP ~2.4)Moderate (LogP ~1.8)
Selectivity Class I/II (Weak/Non-selective)Class I/II (Weak/Non-selective)Class I/II (Pan-inhibitor)
Toxicity Profile Low (Predicted)Low (High tolerance in humans)Moderate (GI/Hematological)
Key Advantage Superior Solubility ; Reduced lipophilicity reduces non-specific binding.Extensive clinical data; FDA approved for Urea Cycle Disorders.Validated anticancer efficacy.[2][3][4][5]
Primary Limitation Requires high concentration for efficacy; primarily a building block.High dosage required (grams/day); rapid metabolism.[1]Poor metabolic stability; mutagenicity risks.[1]
Technical Analysis[3][4][6][7]
  • Solubility vs. Permeability: The replacement of the phenyl ring (in 4-PBA) with a piperidine ring (in this compound) significantly lowers the LogP. This makes the piperidine variant more water-soluble, potentially improving bioavailability in aqueous formulations, though it may reduce passive diffusion across the blood-brain barrier compared to the more lipophilic 4-PBA.

  • Binding Affinity: The piperidine ring acts as a "cap" group.[1] While the phenyl ring of 4-PBA provides hydrophobic stacking at the HDAC surface rim, the piperidine ring offers a different steric profile that can be further functionalized (e.g., to create S1P1 agonists) to achieve nanomolar potency.

Experimental Protocols

To validate the activity of this compound, researchers should employ a Fluorometric HDAC Activity Assay . This protocol is self-validating using Trichostatin A (TSA) as a negative control.

Protocol: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC₅₀ of the compound against nuclear extract HDACs.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease mixture to release AMC.

  • Controls: 4-PBA (Positive Control), DMSO (Vehicle), Trichostatin A (Reference Inhibitor).

Workflow:

  • Preparation: Dissolve this compound in DMSO to create a 100 mM stock. Perform serial dilutions (range: 10 mM to 1 µM) in Assay Buffer.

  • Incubation:

    • Add 10 µL of diluted compound to 96-well black plate.

    • Add 15 µL of HeLa Nuclear Extract (source of HDACs).

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 25 µL of Fluorogenic Substrate (50 µM final conc). Incubate at 37°C for 30 minutes.

  • Signal Development: Add 50 µL of Developer solution containing Trypsin. Incubate for 15 minutes at room temperature.

  • Detection: Measure Fluorescence Intensity (Ex/Em = 360/460 nm).

  • Data Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC₅₀.
    

Mechanism & Pathway Visualization

The following diagram illustrates the mechanism where the butyric acid warhead chelates the Zinc ion in the HDAC active site, preventing the deacetylation of histone tails. This results in an "open" chromatin state (Euchromatin) and transcriptional activation of tumor suppressor genes (e.g., p21).

HDAC_Pathway cluster_0 Nucleus Environment Chromatin_Closed Heterochromatin (Silenced Genes) HDAC HDAC Enzyme (Deacetylation) Chromatin_Closed->HDAC Substrate HDAC->Chromatin_Closed Removes Acetyl Groups Complex Inhibitor-HDAC Complex (Zinc Chelation) HDAC->Complex Inactivation Inhibitor This compound (Inhibitor) Inhibitor->HDAC Binds Active Site Chromatin_Open Euchromatin (Active Transcription) Complex->Chromatin_Open Accumulation of Acetyl-Histones Gene_Exp Tumor Suppressor Expression (p21, Bax) Chromatin_Open->Gene_Exp Transcription

Caption: Mechanism of Action: The compound inhibits HDAC activity, shifting chromatin from a silenced (Heterochromatin) to an active (Euchromatin) state.[1]

Synthesis & Structural Logic (SAR)

Understanding the structure-activity relationship (SAR) is vital for researchers using this compound as a building block.

  • Warhead (Zinc Binding Group): The carboxylic acid (-COOH) is the active warhead. It is a weak zinc binder compared to hydroxamic acids (SAHA) but has better metabolic stability.

  • Linker: The propyl chain (butyric backbone) provides the optimal length to reach the catalytic Zn²⁺ from the surface.[1]

  • Cap Group: The Piperidine ring serves as the surface recognition domain. Unlike the phenyl ring in 4-PBA, the piperidine nitrogen allows for further derivatization (e.g., formation of ureas or amides) to create "Next-Gen" inhibitors with higher selectivity.[1]

Chemical_Structure Piperidine Piperidine Ring (Surface Cap / Solubilizer) Linker 4-Oxo Linker (Amide Bond) Piperidine->Linker Chain Propyl Chain (Spacer) Linker->Chain Acid Carboxylic Acid (Zinc Binding Group) Chain->Acid

Caption: Structural decomposition of this compound highlighting the pharmacophore elements.

References

  • Chemical Identity & Properties: PubChem. 4-Oxo-4-(piperidin-1-yl)butanoic acid (Compound Summary). National Library of Medicine. Link[1]

  • S1P1 Agonist Development: Buzard, D. J., et al. (2011).[1] "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Link

  • HDAC Inhibition Context: Miller, A. C., et al. (2011). "Butyrate and 4-phenylbutyrate: Lipid-regulating properties and therapeutic potential."[6] Advances in Nutrition, 2(1), 67-68. Link

  • Factor XIa Inhibition: Patent CN113943259A. "Amino acid derivative, preparation method and application thereof." (Describes use of the title compound as a key intermediate). Link

  • General HDAC Assay Protocols: Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.[1] Link

Sources

Comparative Metabolic Stability of 4-Oxo-4-piperidin-1-yl-butyric Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the metabolic stability of 4-oxo-4-(piperidin-1-yl)butanoic acid (succinyl-piperidine) and its structural analogs.[1] This scaffold serves as a critical linker in PROTACs, a pharmacophore in HDAC inhibitors, and a core fragment in soluble epoxide hydrolase (sEH) inhibitors.

While the amide bond offers resistance to immediate hydrolysis, the piperidine ring is a "metabolic soft spot," highly susceptible to CYP450-mediated oxidation. Furthermore, the terminal carboxylic acid introduces Phase II glucuronidation liabilities. This guide evaluates three primary stabilization strategies—Deuteration , Fluorination , and Bioisosteric Replacement —supported by experimental protocols and mechanistic insights.

Part 1: Mechanistic Metabolic Profiling[1]

To engineer stability, one must first map the degradation pathways. The parent compound, 4-oxo-4-(piperidin-1-yl)butanoic acid , undergoes metabolism via three distinct vectors.[1]

The Metabolic Triad
  • CYP-Mediated Ring Oxidation (Primary Clearance Vector): The piperidine ring is electron-rich.[1] Cytochrome P450 isoforms (predominantly CYP3A4 and CYP2D6) target the C-2 and C-3 positions relative to the nitrogen.[1]

    • Mechanism:[2][3][4][5][6] Hydrogen abstraction

      
       Carbon radical 
      
      
      
      Hydroxylation (
      
      
      Da).[1]
    • Outcome: Formation of lactams or ring-opened aldehyde intermediates.[1][3][4]

  • Phase II Glucuronidation: The terminal carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs).[1]

    • Mechanism:[2][3][4][5][6] Formation of an acyl-glucuronide.[1]

    • Risk:[6] Acyl-glucuronides are reactive electrophiles, potentially leading to idiosyncratic toxicity via covalent protein binding.[1]

  • Amidase-Mediated Hydrolysis: While the succinyl-amide bond is relatively stable, specific amidases can hydrolyze it, releasing succinic acid and piperidine.[1] This is often negligible in microsomes but relevant in whole hepatocyte or in vivo models.[1]

Visualization of Metabolic Pathways

The following diagram maps the degradation cascade of the parent scaffold.

MetabolicPathways Parent Parent Scaffold (4-Oxo-4-piperidin-1-yl-butyric acid) CYP CYP450 (Oxidation) Parent->CYP Phase I UGT UGT (Conjugation) Parent->UGT Phase II Amidase Amidase (Hydrolysis) Parent->Amidase Hydrolysis Met1 Hydroxylated Metabolite (+16 Da) CYP->Met1 C-H Abstraction Met2 Acyl-Glucuronide (+176 Da) UGT->Met2 Glucuronidation Met3 Succinic Acid + Piperidine Amidase->Met3 Cleavage

Caption: Figure 1.[1][4] Primary metabolic pathways for this compound. CYP oxidation is the rate-limiting clearance step.[1]

Part 2: Comparative Stability Analysis

This section compares the parent compound against three classes of stabilized analogs. Data is synthesized from structure-activity relationship (SAR) studies involving piperidine amides (e.g., sEH inhibitors and antihistamines).[1]

Comparative Data Summary

Values represent intrinsic clearance (


) in Human Liver Microsomes (HLM).[1]
Compound ClassModification StrategyRelative Stability (

)
Metabolic Liability
Parent NoneBaseline (1.0x) High CYP oxidation at Piperidine C-2/C-3.[1]
Analog A Deuteration (

-piperidine)
High (1.3x - 1.5x) Kinetic Isotope Effect (KIE) slows C-H abstraction.[1]
Analog B Fluorination (3,3-difluoro)Very High (2.0x) Blocks metabolic soft spot; reduces lipophilicity.[1]
Analog C Bioisostere (Tetrazole tail)Moderate (1.1x) Eliminates glucuronidation; no effect on oxidative clearance.[1]
Detailed Analysis of Analogs
Strategy A: Deuteration (The Kinetic Isotope Effect)

Replacing hydrogen atoms with deuterium at the C-2 or C-4 positions of the piperidine ring exploits the Kinetic Isotope Effect (KIE).[1] The C-D bond is stronger than the C-H bond, requiring more energy for CYP450 to abstract.

  • Evidence: In piperidine-derived sEH inhibitors, deuteration increased microsomal half-life by ~30% without altering binding affinity [1].[1]

  • Verdict: Best for retaining potency while improving PK.[1]

Strategy B: Fluorination (Metabolic Blocking)

Introducing fluorine atoms at the C-3 or C-4 position of the piperidine ring sterically and electronically deactivates the ring toward oxidation.[1]

  • Mechanism: Fluorine’s high electronegativity pulls electron density, making the adjacent C-H bonds less prone to radical formation.

  • Trade-off: Can alter solubility and receptor binding due to dipole changes.[1]

  • Verdict: Most effective for maximizing stability, provided potency is maintained.

Strategy C: Acid Bioisosteres

Replacing the carboxylic acid with a tetrazole or sulfonamide prevents acyl-glucuronidation.[1]

  • Mechanism: These groups are not substrates for UGTs but mimic the acidity (

    
    ) of the carboxylate.
    
  • Verdict: Essential if Phase II conjugation is the dominant clearance route (identified via Hepatocyte assays).[1]

Part 3: Experimental Protocols

To validate these stability claims, the following protocols must be executed. These are designed to be self-validating systems.[1]

Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) focusing on CYP-mediated metabolism.[1]

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (10 mM DMSO stock).[1]

Workflow Diagram:

AssayWorkflow Start Prepare Master Mix (Microsomes + Buffer) PreInc Pre-incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sampling Sampling Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench (Ice-cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis

Caption: Figure 2. Standardized Microsomal Stability Assay Workflow.

Protocol Steps:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


[1]
Metabolite Identification (Soft Spot Analysis)

To confirm where the molecule is breaking down:

  • Run the sample at

    
     min on High-Resolution Mass Spectrometry (HRMS).
    
  • Search Triggers:

    • +16 Da: Hydroxylation (Piperidine ring).[1]

    • +14 Da: Carbonyl formation (Lactam).[1]

    • +176 Da: Glucuronidation (Carboxylic acid).[1]

References

  • Hwang, S. H., et al. (2018).[3] "Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability."[1] Prostaglandins & Other Lipid Mediators, 136, 56-61. Link

  • Kalgutkar, A. S., et al. (2011).[4] "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2(6), 498-502.[1] Link[1]

  • Tiwari, R., et al. (2018). "Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)." Journal of Pharmaceutical and Biomedical Analysis, 159, 469-477. Link

  • Paine, M. F., et al. (2025).[7] "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability." Bioorganic & Medicinal Chemistry, 28(1), 115206. Link

Sources

Safety Operating Guide

4-Oxo-4-piperidin-1-yl-butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 4-Oxo-4-piperidin-1-yl-butyric Acid

Executive Summary & Chemical Profile

This compound (CAS: 4693-19-4) is a functionalized carboxylic acid intermediate often used in the synthesis of pharmaceutical precursors (e.g., enzyme inhibitors).[1][2] Unlike simple solvents, this compound possesses a dual chemical nature: a reactive carboxylic acid tail and a stable piperidine amide core .[2]

Effective disposal requires recognizing that while the amide bond is robust, the free acid functionality dictates its compatibility and waste stream classification. Improper disposal in general organic solvent streams can lead to unexpected precipitation or pH excursions in bulk waste containers.[2]

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 4693-19-4Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₉H₁₅NO₃Nitrogen content requires incineration with NOx scrubbing.[1][2]
Physical State Solid (Crystalline powder)Primary disposal path is solid waste; dust control is critical.[1][2]
Acidity (pKa) ~4.5 (Carboxylic Acid)Corrosive/Irritant. Incompatible with strong bases and cyanides.[1][2]
Solubility Mod. Soluble (Water/Alcohols)Can be mobilized by water; spill cleanup requires dry capture first.[1][2]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[1][2]

Pre-Disposal Assessment: The "Self-Validating" System

To ensure scientific integrity and safety, do not simply "bin" the chemical. Use this self-validating logic flow to determine the correct waste stream. This prevents downstream hazards at the aggregation point.[2]

The Validation Logic:
  • State Verification: Is the waste pure solid, or dissolved in mother liquor?

  • pH Check (Liquid Waste): If aqueous, is pH < 2? If so, it meets the definition of D002 (Corrosive) waste under RCRA.

  • Oxidizer Screen: Confirm no presence of strong oxidizers (e.g., permanganates, peroxides) in the same waste stream, as the amide nitrogen is susceptible to oxidation, potentially generating toxic byproducts.

Operational Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound)

Primary Path: Lab Pack for Incineration.[1]

  • Containment: Transfer the solid material into a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

    • Why: HDPE is resistant to weak organic acids and prevents breakage.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable based on concentration).[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable zip-lock bag to contain any potential dust leakage during transport.[1][2]

  • Aggregation: Move to the "Solid Organic Acid" waste drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Primary Path: Bulking for Fuel Blending or Incineration.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the "Organic Waste" stream.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 3), slowly neutralize with a 10% Sodium Bicarbonate solution to pH 5–8 before combining with general organic waste.

    • Scientific Rationale: Adding a strong acid to a general solvent drum containing basic residues (e.g., amines) can cause an exothermic reaction and pressure buildup.[2] Neutralization acts as a thermal safety buffer.[1][2]

  • Segregation: If neutralization is not performed, segregate into a specific "Acidic Organic Waste" stream to prevent cross-reactivity.[2]

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved Bagging Double Bag (HDPE/Glass) Label: 'Solid Organic Acid' SolidPath->Bagging pHCheck Check pH LiquidPath->pHCheck AcidStream Segregated Acid Waste (Incineration) Bagging->AcidStream High Temp Incineration Neutralize Neutralize with NaHCO3 (Target pH 6-8) pHCheck->Neutralize pH < 3 GeneralStream General Organic Waste (Fuel Blending) pHCheck->GeneralStream pH 4-10 pHCheck->AcidStream No Neutralization Available Neutralize->GeneralStream Post-Neutralization

Figure 1: Decision logic for the segregation and disposal of this compound based on physical state and acidity.

Regulatory Framework (RCRA Compliance)

While this compound is not explicitly "P-Listed" or "U-Listed" under 40 CFR 261.33, it is regulated based on its characteristics :

  • Waste Code Determination:

    • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH ≤ 2.[1][2]

    • Non-Regulated (Process Waste): If solid and pH neutral, it often falls under "Non-RCRA Regulated Chemical Waste" but usually requires incineration due to its chemical nature.

  • Generator Responsibility: You must document the "Process Knowledge" used to characterize this waste. Keep the Safety Data Sheet (SDS) linked to the waste manifest.[2]

Emergency Procedures (Spills)

  • Small Spill (< 50g):

    • Isolate: Evacuate the immediate bench area.

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2]

    • Neutralize: Cover the spill with Sodium Carbonate or Spill-X-A (acid neutralizer).[1][2] Wait for bubbling to cease.

    • Collect: Sweep up the neutralized powder into a disposal bag. Wipe the surface with water.[2][4][5]

  • Large Spill (> 50g):

    • Do not attempt dry sweeping without respiratory protection (N95 or respirator) to avoid inhaling dust.[1][2]

    • Contact EHS immediately.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 205615, 4-Oxo-4-(1-piperidinyl)butanoic acid.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1][2] Retrieved from [Link][1][2]

Sources

A Researcher's Guide to the Safe Handling of 4-Oxo-4-piperidin-1-yl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Oxo-4-piperidin-1-yl-butyric acid. By understanding the potential hazards associated with its chemical structure and following the detailed operational and disposal plans outlined below, you can ensure a safe and efficient laboratory environment. This document is designed to be a trusted resource, offering in-depth technical guidance that extends beyond standard product information.

Understanding the Hazard Landscape

  • Carboxylic Acid Moiety : Similar to butyric acid, this functional group suggests that the compound may be corrosive and capable of causing severe skin burns and eye damage.[1][2] Inhalation may also lead to respiratory irritation.

  • Piperidine Moiety : Piperidine itself is a flammable liquid and can cause skin and eye irritation.[3][4] Therefore, precautions against ignition sources and dermal contact are paramount.

  • Ketone Functionality : While the ketone group is generally less reactive than the other two, it contributes to the overall chemical properties of the molecule.

Based on this structural assessment, this compound should be handled as a potentially corrosive, irritant, and flammable compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The minimum required PPE includes a lab coat, chemical safety goggles, long pants, and closed-toe shoes.[5][6] However, due to the specific hazards identified, the following enhanced PPE is strongly recommended.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes of the corrosive material, safeguarding both the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Butyl rubber)Standard nitrile or latex gloves may not offer sufficient protection against prolonged exposure to corrosive chemicals.[7][8] Always check the glove manufacturer's compatibility chart.
Body Protection Flame-resistant lab coat worn over long-sleeved clothingProtects against accidental spills and splashes, with the added precaution of flame resistance due to the potential flammability of the piperidine component.[7]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any potentially harmful vapors or dust, all handling of the solid compound and its solutions should be performed within a fume hood.[2]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Handling This compound assess_hazards Assess Hazards: - Corrosive (Butyric Acid) - Irritant (Piperidine) - Potentially Flammable start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work doff_ppe Doff PPE Correctly conduct_work->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE selection and use.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][9] The storage location should be within a designated and locked cabinet for hazardous chemicals.

Weighing and Transferring
  • Work Area : Perform all weighing and transfer operations within a certified chemical fume hood to mitigate inhalation risks.

  • PPE : Don all required PPE as outlined in the table above.

  • Dispensing : Use a clean, dedicated spatula or scoop for transferring the solid material. Avoid creating dust.

  • Containment : Weigh the compound on a tared weigh boat or directly into the reaction vessel to minimize transfer losses and potential contamination.

  • Cleaning : Clean any residual material from the spatula and weighing area using a suitable solvent (e.g., isopropanol) and a disposable wipe, which should then be disposed of as hazardous waste.

Emergency Preparedness and Spill Response

Even with meticulous planning, accidents can occur. A well-defined emergency plan is critical.

Emergency ScenarioResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Minor Spill For a small spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.[3][4] Place the absorbed material into a sealed container for proper disposal. Ventilate the area.
Major Spill Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes, weigh boats), in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Irritant, Flammable).

  • Storage : Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[3]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal_process Final Disposal start Start: Generation of Chemical Waste collect_waste Collect Waste in Designated Container start->collect_waste segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste label_container Label Container: 'Hazardous Waste' + Chemical Name & Hazards segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for hazardous waste disposal.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound and maintain a culture of safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2017, March 21). Safety Data Sheet. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • UAB. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.